molecular formula C10H6BrNO2 B1325382 2-(3-Bromobenzoyl)oxazole CAS No. 898759-81-4

2-(3-Bromobenzoyl)oxazole

Cat. No.: B1325382
CAS No.: 898759-81-4
M. Wt: 252.06 g/mol
InChI Key: YEJZTAJOGHFANW-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)oxazole is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJZTAJOGHFANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642079
Record name (3-Bromophenyl)(1,3-oxazol-2-yl)methanone
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Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-81-4
Record name (3-Bromophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-Bromobenzoyl)oxazole, a heterocyclic aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available, this document synthesizes information from closely related analogues, predictive models, and established analytical methodologies to offer a robust profile. The guide details the compound's structural and fundamental properties, including predicted lipophilicity and acidity. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, providing researchers with a practical framework for their own investigations. This includes methodologies for LogP and pKa determination, as well as thermal stability analysis. The causality behind experimental choices is explained, ensuring a deep understanding of the presented techniques. This guide is intended to be an essential resource for scientists and drug development professionals working with or developing novel oxazole-based compounds.

Introduction and Molecular Overview

This compound (Figure 1) is a member of the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the oxazole ring, a known pharmacophore, coupled with a brominated benzoyl moiety, suggests potential applications in drug discovery and materials science. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the aromatic ketone functionality can participate in various chemical transformations and may contribute to the molecule's biological activity.

An understanding of the physicochemical properties of this compound is paramount for its application. These properties, including solubility, lipophilicity (LogP), acidity (pKa), and thermal stability, govern its behavior in biological systems and its suitability for various experimental and industrial processes.

Figure 1: Chemical Structure of this compound

G cluster_0 Synthetic Pathway reagent1 3-Bromobenzoyl chloride intermediate1 N-(2,2-dimethoxyethyl)-3-bromobenzamide reagent1->intermediate1 Reaction reagent2 Aminoacetaldehyde dimethyl acetal reagent2->intermediate1 intermediate2 α-(3-bromobenzamido)acetaldehyde intermediate1->intermediate2 Acidic Hydrolysis product This compound intermediate2->product Cyclodehydration (e.g., H2SO4, PPA)

A proposed synthetic route to this compound.

In-Depth Experimental Protocols

For researchers requiring empirical data, the following sections provide detailed, step-by-step protocols for determining key physicochemical properties.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for LogP determination.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol.

    • Saturate n-octanol with the prepared aqueous buffer.

    • Allow the two phases to separate for at least 24 hours.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a 1:1 mixture of the pre-saturated n-octanol and aqueous buffer.

  • Partitioning:

    • Vigorously shake the sample mixture for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve complete phase separation.

  • Analysis:

    • Carefully withdraw aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be generated to ensure accurate quantification. [1]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

G cluster_0 LogP Determination Workflow start Prepare n-octanol and aqueous phases dissolve Dissolve compound in phase mixture start->dissolve shake Shake to reach equilibrium dissolve->shake separate Separate phases shake->separate analyze Analyze concentration in each phase (HPLC) separate->analyze calculate Calculate LogP analyze->calculate

Workflow for LogP determination using the shake-flask method.

Determination of Acidity (pKa)

The pKa value indicates the strength of an acid in a solution. For this compound, the pKa of its conjugate acid (protonated oxazole nitrogen) is of interest. Potentiometric titration is a precise method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

  • Instrumentation:

    • A calibrated pH meter with a suitable electrode.

    • An automated titrator or a precision burette.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable solvent system, such as a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

    • The solution should be free of carbonate to avoid interference.

  • Titration:

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

    • Record the pH at regular intervals of titrant addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at half-equivalence.

G cluster_0 pKa Determination Workflow start Dissolve compound in suitable solvent titrate Titrate with standardized acid start->titrate monitor Monitor pH continuously titrate->monitor plot Plot pH vs. titrant volume monitor->plot determine Determine pKa from inflection point plot->determine

Workflow for pKa determination via potentiometric titration.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Protocol: TGA/DSC Analysis

  • Instrumentation:

    • A simultaneous TGA/DSC instrument.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (typically 1-5 mg) into a TGA/DSC pan (e.g., aluminum or platinum).

  • Analysis:

    • Place the sample pan and a reference pan in the instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Interpretation:

    • The TGA thermogram will indicate the onset of decomposition as a significant mass loss.

    • The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition.

G cluster_0 Thermal Analysis Workflow start Weigh sample into TGA/DSC pan heat Heat at a constant rate under controlled atmosphere start->heat record Record mass change (TGA) and heat flow (DSC) heat->record interpret Interpret thermograms for decomposition and phase transitions record->interpret

Workflow for thermal stability analysis using TGA/DSC.

Spectral Characterization (Predicted)

While experimental spectra are not available, the following are predicted key features for this compound based on its structure and data from similar compounds.

  • ¹H NMR: Aromatic protons on the bromophenyl and oxazole rings would be expected in the range of δ 7.0-8.5 ppm. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

  • ¹³C NMR: Carbonyl carbon signal expected around δ 180-190 ppm. Aromatic and oxazole carbons would appear in the range of δ 110-160 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch would be prominent around 1650-1680 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region. [2]* Mass Spectrometry: The molecular ion peak would be observed at m/z 251 and 253 in an approximately 1:1 ratio, characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the oxazole ring. [3][4]

Conclusion

This compound presents an intriguing scaffold for further investigation in drug discovery and materials science. This technical guide has provided a comprehensive overview of its predicted physicochemical properties and detailed, actionable protocols for their empirical determination. By synthesizing available data and established methodologies, this document serves as a foundational resource for researchers, enabling them to better understand and utilize this promising compound in their work. The provided experimental workflows are designed to be self-validating and are grounded in authoritative analytical techniques, ensuring the generation of reliable and reproducible data.

References

  • MDPI. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molbank, 2023(3), M1616. [Link]

  • Solubility of Things. (n.d.). 1-Bromo-3-fluorobenzene. [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. [Link]

  • ResearchGate. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

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Sources

A Technical Guide to the Initial Biological Screening of a 2-(3-Bromobenzoyl)oxazole Library

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of a novel 2-(3-Bromobenzoyl)oxazole library. The methodologies detailed herein are designed to efficiently identify and characterize potential therapeutic leads by systematically assessing their cytotoxic, antimicrobial, and specific enzyme-inhibitory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction: The Rationale for Screening 2-(3-Bromobenzoyl)oxazoles

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties[1][2]. The 2-acyl-oxazole substitution pattern, in particular, offers a versatile handle for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity. The incorporation of a 3-bromobenzoyl group is a strategic choice, as the bromine atom can serve as a point for further chemical elaboration (e.g., through cross-coupling reactions) and can also contribute to binding interactions with biological targets through halogen bonding.

The primary objective of this initial screening cascade is to rapidly identify "hit" compounds from the library that exhibit promising biological activity in one or more key therapeutic areas. This is achieved through a tiered approach, beginning with broad cytotoxicity profiling, followed by more specific antimicrobial and enzyme inhibition assays for promising, non-cytotoxic candidates. High-throughput screening (HTS) principles are integrated to ensure efficiency and scalability[3][4][5].

The Screening Cascade: A Multi-Tiered Approach

The initial biological evaluation of the this compound library will follow a logical, multi-tiered progression. This approach is designed to maximize the acquisition of meaningful data while minimizing resource expenditure.

Screening_Cascade cluster_0 Library Preparation cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary Screening (for non-toxic hits) cluster_3 Tier 3: Hit Validation & Prioritization Compound_Library This compound Library (Stored in DMSO) Cytotoxicity_Assay Cytotoxicity Profiling (e.g., MTT Assay) Compound_Library->Cytotoxicity_Assay Initial Evaluation Antimicrobial_Assay Antimicrobial Screening (MIC Determination) Cytotoxicity_Assay->Antimicrobial_Assay Non-toxic compounds Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Target-Specific) Cytotoxicity_Assay->Enzyme_Inhibition_Assay Non-toxic compounds Hit_Validation Hit Confirmation & Dose-Response Analysis Antimicrobial_Assay->Hit_Validation Enzyme_Inhibition_Assay->Hit_Validation SAR_Analysis Preliminary SAR Analysis Hit_Validation->SAR_Analysis

Caption: A multi-tiered screening cascade for the this compound library.

Tier 1: Cytotoxicity Profiling

Rationale: The initial assessment of cytotoxicity is a critical step to flag compounds that exhibit general toxicity to mammalian cells, which would render them unsuitable for most therapeutic applications[6]. This also provides a baseline for determining appropriate concentration ranges for subsequent assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose[7][8].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability[7]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80-90% confluency.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each compound from the this compound library in DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add the diluted compounds to the appropriate wells, ensuring the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well[7].

    • Incubate for 4 hours in the dark at 37°C[7].

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals[7].

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader[6].

Data Presentation: Hypothetical Cytotoxicity Data
Compound IDIC50 (µM) on HeLaIC50 (µM) on HEK293Selectivity Index (SI)
BBO-001>100>100N/A
BBO-0028.495.211.3
BBO-00355.162.31.1
BBO-004>100>100N/A
BBO-00512.715.41.2

IC50: The concentration of a compound that inhibits 50% of cell growth. Selectivity Index (SI) = IC50 (non-cancerous cells) / IC50 (cancerous cells)

Compounds with an IC50 > 50 µM against both cell lines (e.g., BBO-001, BBO-004) will be prioritized for secondary screening. Compounds with high potency and a good selectivity index (e.g., BBO-002) may be flagged for further investigation as potential anticancer agents.

Tier 2: Secondary Screening

Antimicrobial Activity Screening

Rationale: Given the known antimicrobial properties of many oxazole derivatives, it is prudent to screen the non-cytotoxic members of the library for antibacterial and antifungal activity[1][9]. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antimicrobial activity of a compound[10][11][12].

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[11][13].

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Culture representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains overnight in appropriate broth media.

    • Dilute the cultures to achieve a standardized inoculum (approximately 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi)[14].

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed[13].

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BBO-00116>12864
BBO-004>128>128>128
BBO-0073264128
BBO-0158>12832

Compounds with MIC values ≤ 16 µg/mL against any of the tested strains (e.g., BBO-001, BBO-015) would be considered promising hits for further development as antimicrobial agents.

Enzyme Inhibition Screening

Rationale: Enzyme inhibition assays are fundamental to modern drug discovery, allowing for the identification of molecules that modulate the activity of specific enzymes involved in disease pathways[15][16]. The choice of target enzyme will depend on the therapeutic area of interest. For this hypothetical screen, we will target a kinase, a common class of drug targets.

This protocol describes a generic in vitro kinase assay. The specific substrate and detection method will vary depending on the target kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing the purified target kinase, its specific substrate (e.g., a peptide), and any necessary co-factors (e.g., ATP, MgCl2).

  • Compound Addition:

    • Add the test compounds from the library to the wells of a 384-well plate.

  • Initiation of Reaction:

    • Add the enzyme/substrate mixture to initiate the kinase reaction.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be achieved through various methods, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)[5].

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to a positive control (no inhibitor) and a negative control (no enzyme).

Enzyme_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Compound_Plate Compound Library in 384-well plate Incubation Incubate at RT Compound_Plate->Incubation Enzyme_Mix Kinase + Substrate + ATP Enzyme_Mix->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Plate_Reader Read Plate (e.g., TR-FRET) Detection_Reagent->Plate_Reader Data_Analysis Calculate % Inhibition Plate_Reader->Data_Analysis

Caption: A generalized workflow for a kinase inhibition assay.

Compound ID% Inhibition at 10 µM
BBO-00185.2
BBO-00412.5
BBO-00992.1
BBO-02345.7

Compounds demonstrating >50% inhibition at a concentration of 10 µM (e.g., BBO-001, BBO-009) will be selected for further dose-response studies to determine their IC50 values.

Tier 3: Hit Validation and Prioritization

Following the primary and secondary screens, promising "hits" will be subjected to confirmatory assays and dose-response analysis to validate their activity and determine their potency (IC50 or EC50 values). This step is crucial to eliminate false positives and to rank the validated hits for further investigation. A preliminary Structure-Activity Relationship (SAR) analysis will be conducted to identify common structural features among the active compounds, which will guide the design of future compound libraries.

Conclusion

This technical guide outlines a systematic and efficient strategy for the initial biological screening of a this compound library. By employing a tiered approach that encompasses cytotoxicity, antimicrobial, and enzyme-inhibitory assays, this framework allows for the rapid identification and prioritization of compounds with therapeutic potential. The detailed protocols and data presentation formats provided herein serve as a robust foundation for researchers embarking on early-stage drug discovery projects.

References

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A Technical Guide to the Spectroscopic Characterization of 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the structural elucidation of 2-(3-Bromobenzoyl)oxazole, a heterocyclic ketone of interest in synthetic and medicinal chemistry. In the absence of publicly available spectral data, this document outlines the theoretical principles, predictive analyses, and validated experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing foundational spectroscopic principles with data from analogous structures, this guide serves as an essential resource for researchers engaged in the synthesis and characterization of novel small molecules, ensuring analytical rigor and structural confirmation.

Introduction: The Imperative for Spectroscopic Validation

The molecule this compound, with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol [1], represents a confluence of two key pharmacophores: the benzoyl moiety and the oxazole ring. Oxazole derivatives are integral to numerous fields, including medicinal chemistry, materials science, and natural product synthesis[2][3]. The precise arrangement of the 3-bromobenzoyl group on the oxazole core dictates the molecule's steric and electronic properties, which in turn govern its biological activity and chemical reactivity.

Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational pillar upon which all subsequent research rests. An integrated analytical approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable. This guide details the predictive analysis and methodological workflows required to achieve unequivocal characterization of this target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed insight into the molecular framework by probing the chemical environment of ¹H (proton) and ¹³C nuclei. The number of signals, their chemical shifts (positions), integration (area), and splitting patterns (multiplicity) collectively allow for a complete structural assignment[4].

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the oxazole ring and the substituted benzene ring. The electron-withdrawing nature of the carbonyl group and the electronegativity of the bromine atom and oxazole's heteroatoms will significantly influence the chemical shifts, pushing aromatic protons downfield[5][6].

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.45t (triplet)1HH-2' (proton on C2 of benzoyl ring)Ortho to the carbonyl and meta to bromine; expected to be the most deshielded aromatic proton. Appears as a triplet due to coupling with H-4' and H-6'.
~8.20ddd1HH-6' (proton on C6 of benzoyl ring)Ortho to the carbonyl group.
~7.85d (doublet)1HH-5 (proton on C5 of oxazole ring)Protons on oxazole rings typically appear in the 7-8.5 ppm range.
~7.80ddd1HH-4' (proton on C4 of benzoyl ring)Ortho to the bromine atom.
~7.45t (triplet)1HH-5' (proton on C5 of benzoyl ring)Experiences coupling from both H-4' and H-6', resulting in a triplet.
~7.35d (doublet)1HH-4 (proton on C4 of oxazole ring)Typically found slightly upfield compared to the H-5 proton in the oxazole ring.
Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will reveal ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly diagnostic, particularly for the carbonyl carbon and the carbons directly attached to bromine and the heteroatoms[7].

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~180-185C=O (Ketone)Aromatic ketone carbonyls are significantly deshielded and appear in this characteristic downfield region[7].
~161C-2 (Oxazole)Carbon atom in the oxazole ring bonded to oxygen and nitrogen.
~142C-5 (Oxazole)
~138C-1' (Benzoyl)Quaternary carbon of the benzene ring attached to the carbonyl group.
~136C-6' (Benzoyl)
~133C-2' (Benzoyl)
~130C-4' (Benzoyl)
~128C-4 (Oxazole)
~127C-5' (Benzoyl)
~122C-3' (Benzoyl)Carbon directly attached to the electronegative bromine atom (ipso-carbon).
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation: Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

NMR Data Interpretation Workflow

The process of confirming the structure from NMR data follows a logical sequence.

NMR_Workflow A Acquire 1H & 13C Spectra B Count 1H Signals (6 expected) A->B F Count 13C Signals (10 expected) A->F C Analyze 1H Integrals (Ratio: 1:1:1:1:1:1) B->C D Analyze 1H Splitting Patterns C->D E Assign Aromatic & Oxazole Protons D->E H Confirm Connectivity (2D NMR if needed) E->H G Identify Key 13C Shifts (C=O, C-Br) F->G G->H I Structure Verified H->I

Caption: Logical workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[8].

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl (C=O) group. Other characteristic bands will confirm the presence of the aromatic system and the C-Br bond.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
~3100-3000MediumC-H StretchAromatic & Oxazole C-HStretching vibrations of sp² hybridized C-H bonds.
~1670-1660StrongC=O StretchAromatic KetoneConjugation of the carbonyl with the aromatic ring lowers the stretching frequency compared to a simple ketone[9][10]. This is the most diagnostic peak.
~1600, ~1475MediumC=C & C=N StretchAromatic & Oxazole RingCharacteristic skeletal vibrations of the aromatic and heterocyclic rings.
~1100-1000StrongC-O-C Asymmetric StretchOxazole RingConfirms the presence of the ether-like linkage within the oxazole ring.
~600-500StrongC-Br StretchBromo-ArylThe C-Br bond stretch is a low-energy vibration, appearing in the fingerprint region of the spectrum[11].
Experimental Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Cleaning: After acquisition, raise the press arm and clean the crystal thoroughly.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) and a series of fragment ions.

Predicted Mass Spectrum and Fragmentation

The key features of the predicted EI mass spectrum for this compound are the molecular ion peaks and the characteristic fragments from the cleavage of the benzoyl group.

  • Molecular Ion (M⁺•): The presence of bromine, which has two stable isotopes (⁷⁹Br, ~50.7% abundance; ⁸¹Br, ~49.3% abundance), will result in two molecular ion peaks of nearly equal intensity. For C₁₀H₆⁷⁹BrNO₂, the m/z will be ~251. For C₁₀H₆⁸¹BrNO₂, the m/z will be ~253. This "M" and "M+2" pattern is a definitive indicator of a single bromine atom in the molecule[12].

  • Major Fragmentation Pathways: Benzoyl derivatives are known to undergo characteristic fragmentation[13][14]. The most likely cleavage is alpha-cleavage at the bond between the carbonyl carbon and the oxazole ring.

    • Formation of the 3-Bromobenzoyl Cation: Cleavage of the C-C bond between the carbonyl and the oxazole ring will generate the highly stable 3-bromobenzoyl cation. This will produce two peaks at m/z 183 (with ⁷⁹Br) and m/z 185 (with ⁸¹Br), which are often the base peaks.

    • Loss of Carbon Monoxide: The 3-bromobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the 3-bromophenyl cation at m/z 155 and m/z 157 .

Predicted Fragmentation Pathway

The fragmentation cascade provides a structural fingerprint of the molecule.

Fragmentation_Pathway cluster_neutrals MolIon [C10H6BrNO2]+• m/z 251/253 Frag1 [C7H4BrO]+ m/z 183/185 (3-Bromobenzoyl cation) MolIon->Frag1 α-cleavage Frag2 [C6H4Br]+ m/z 155/157 (3-Bromophenyl cation) Frag1->Frag2 Loss of CO Neutral1 - C3H2NO• (Oxazolyl radical) Neutral2 - CO

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph. Use a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100°C to 280°C at 10°C/min).

  • MS Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

Conclusion

The structural integrity of a novel compound like this compound underpins its potential utility. This guide establishes a rigorous, multi-technique spectroscopic protocol for its characterization. By integrating predictive analysis with proven experimental methodologies for NMR, IR, and Mass Spectrometry, researchers can confidently verify the molecule's identity and purity. The predicted spectral data—summarized in Tables 1, 2, and 3, and visualized in the provided workflows—serve as a benchmark for the empirical results, enabling a self-validating system of analysis critical for advancing drug development and chemical research.

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A Comprehensive Guide to the Synthesis and Characterization of 2-(3-Bromobenzoyl)oxazole: A Novel Heterocyclic Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a novel derivative, 2-(3-Bromobenzoyl)oxazole. We present a detailed synthetic protocol based on the principles of the Robinson-Gabriel synthesis, followed by a multi-technique spectroscopic and physical characterization workflow to establish the compound's identity, structure, and purity. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both a practical guide and a framework for the logical development of novel heterocyclic entities.

Introduction: The Significance of the Oxazole Scaffold

The five-membered oxazole ring is a privileged heterocyclic motif in medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups.[2] Oxazole derivatives exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antibacterial, anticancer, and antidiabetic activities.[1][3][4][5] The incorporation of a halogenated benzoyl group, specifically the 3-bromobenzoyl moiety, introduces a valuable handle for further chemical modification (e.g., cross-coupling reactions) and can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile.

This guide details the rational design and execution of a synthetic route to this compound and establishes a robust analytical workflow for its unambiguous characterization. Our objective is to provide a self-validating and reproducible process for obtaining this novel compound in high purity.

Synthetic Strategy and Rationale

Retrosynthetic Analysis and Chosen Pathway

Several methods exist for the synthesis of the oxazole ring.[6][7] For the target molecule, this compound, the Robinson-Gabriel synthesis presents a robust and reliable approach.[4][8][9] This pathway involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone intermediate.[9][10]

The key precursor for this synthesis is N-(2-oxo-2-phenylethyl)-3-bromobenzamide . Our strategy, therefore, involves two primary steps:

  • Amide Formation: Acylation of 2-aminoacetophenone with 3-bromobenzoyl chloride to form the 2-acylamino-ketone precursor.

  • Cyclodehydration: Intramolecular cyclization and dehydration of the precursor using a strong dehydrating agent to form the final oxazole ring.

Causality of Experimental Choices
  • Choice of Reagents: 3-Bromobenzoyl chloride is a highly reactive acylating agent, ensuring an efficient reaction with 2-aminoacetophenone. Triethylamine is used as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

  • Choice of Cyclodehydrating Agent: Concentrated sulfuric acid is selected for the cyclodehydration step. It serves as both a powerful dehydrating agent and a catalyst, protonating the carbonyl oxygen to facilitate the intramolecular nucleophilic attack by the enolized amide oxygen, which is the crucial step in ring formation.[8][9]

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration A 2-Aminoacetophenone C N-(2-oxo-2-phenylethyl)- 3-bromobenzamide (Precursor) A->C Triethylamine, DCM B 3-Bromobenzoyl Chloride B->C D This compound (Final Product) C->D Conc. H₂SO₄, Heat

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents were procured from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization was performed using the following instruments:

  • FT-IR Spectrometer: KBr pellet method.

  • NMR Spectrometer: Operating at 400 MHz for ¹H and 100 MHz for ¹³C, using CDCl₃ as solvent.

  • Mass Spectrometer: Electrospray ionization (ESI) mode.

  • Melting Point Apparatus: Digital, uncorrected.

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-3-bromobenzamide
  • To a stirred solution of 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes.

  • In a separate flask, dissolve 3-bromobenzoyl chloride (1.1 eq) in DCM (5 mL).

  • Add the 3-bromobenzoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction with water (20 mL) and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the precursor as a white solid.

Step 2: Synthesis of this compound
  • Carefully add the precursor, N-(2-oxo-2-phenylethyl)-3-bromobenzamide (1.0 eq), to concentrated sulfuric acid (5 mL) at 0 °C in small portions.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to afford this compound as a pure solid.

Structural Characterization and Data Analysis

A systematic workflow is essential for the unambiguous confirmation of the final product's structure and purity.[11]

G Start Purified Solid Product MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Start->MS IR FT-IR Spectroscopy Identifies Key Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidates Connectivity & Structure Start->NMR MP Melting Point Analysis Assesses Purity Start->MP Final Confirmed Structure: This compound MS->Final IR->Final NMR->Final MP->Final

Caption: Workflow for the spectroscopic characterization of the final product.

Physical Properties

The synthesized compound is expected to be a stable solid at room temperature with a defined melting point, indicating high purity.

PropertyExpected Observation
Appearance White to off-white solid
Melting Point To be determined (sharp)
Solubility Soluble in CHCl₃, DCM, Acetone
Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structure of this compound and analysis of related compounds.[12][13][14]

Table 1: FT-IR Spectroscopy Data Causality: The IR spectrum confirms the presence of key functional groups. The C=O stretch from the benzoyl group is a prominent feature. The C=N and C-O-C stretches are characteristic of the oxazole ring, and the C-Br stretch confirms the presence of the bromine substituent.

Wavenumber (cm⁻¹)Assignment
~1670C=O (Aryl Ketone) Stretch
~1610C=N (Oxazole) Stretch
~1250C-O-C (Oxazole) Stretch
~750C-Br Stretch
~3100Aromatic C-H Stretch

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃) Causality: The proton NMR provides a map of the hydrogen atoms in the molecule. The distinct signals for the oxazole protons and the specific splitting patterns of the four protons on the 3-bromophenyl ring are crucial for structural confirmation.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.45Triplet1HH on C5 of bromophenyl ring
~7.70Doublet1HH on C4 or C6 of bromophenyl ring
~7.85Singlet1HH on C5 of oxazole ring
~7.95Singlet1HH on C4 of oxazole ring
~8.10Doublet1HH on C6 or C4 of bromophenyl ring
~8.30Singlet1HH on C2 of bromophenyl ring

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃) Causality: The carbon NMR confirms the carbon skeleton. The downfield signal for the carbonyl carbon is characteristic, as are the signals for the oxazole ring carbons and the carbon bearing the bromine atom.

Chemical Shift (δ ppm)Assignment
~182.0C=O (Ketone)
~162.0C2 of oxazole ring
~155.0C5 of oxazole ring
~138.0C1 of bromophenyl ring (quaternary)
~136.0C4 of bromophenyl ring
~131.0C6 of bromophenyl ring
~129.0C2 of bromophenyl ring
~128.0C4 of oxazole ring
~123.0C3 of bromophenyl ring (C-Br, quaternary)
~127.0C5 of bromophenyl ring

Table 4: Mass Spectrometry Data (ESI-MS) Causality: Mass spectrometry provides the molecular weight of the compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

m/z ValueAssignment
To be determined (X)[M+H]⁺ corresponding to C₁₀H₆⁷⁹BrNO₂H⁺
To be determined (X+2)[M+H]⁺ corresponding to C₁₀H₆⁸¹BrNO₂H⁺

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of the novel compound this compound via the Robinson-Gabriel synthesis. The outlined multi-step characterization workflow, employing FT-IR, NMR, and Mass Spectrometry, provides a comprehensive and self-validating system to confirm the structure and purity of the final product. This foundational work enables further exploration of this and related compounds for potential applications in medicinal chemistry and drug development, leveraging the unique properties of the halogenated oxazole scaffold.

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-(3-Bromobenzoyl)oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the 2-(3-Bromobenzoyl)oxazole scaffold, a promising yet underexplored chemotype in drug discovery. As a Senior Application Scientist, the goal of this document is to move beyond a simple literature review and offer a strategic framework for identifying and validating potential therapeutic targets for this specific molecular architecture. We will delve into the rationale behind target selection, provide actionable experimental protocols, and synthesize this information into a cohesive roadmap for advancing this compound derivatives through the drug discovery pipeline.

The Oxazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its ability to engage in a variety of non-covalent interactions with biological macromolecules. The unique electronic properties and conformational rigidity of the oxazole ring allow it to serve as a versatile scaffold for the development of potent and selective therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.

The true power of the oxazole scaffold lies in its synthetic tractability, which allows for the precise installation of various substituents at multiple positions, thereby enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This modularity is a key advantage in the iterative process of lead optimization.

The this compound Scaffold: A Strategic Starting Point

The focus of this guide, the this compound scaffold, presents a compelling starting point for a target identification campaign. This particular arrangement of functional groups offers several key features that can be exploited for targeted drug design:

  • The 2-Acyl Linker: The ketone linker at the 2-position of the oxazole ring provides a critical hydrogen bond acceptor and a point for further chemical modification. Its planarity can also contribute to favorable stacking interactions within a protein binding pocket.

  • The Phenyl Ring: The benzoyl moiety introduces a hydrophobic element that can engage with non-polar residues in a target protein.

  • The 3-Bromo Substituent: The bromine atom at the meta-position of the phenyl ring is of particular strategic importance. It can serve as a handle for further synthetic elaboration via cross-coupling reactions. More importantly, the bromine atom is a potent halogen bond donor, an increasingly recognized interaction in rational drug design that can significantly enhance binding affinity and selectivity. The electronic withdrawing nature of the bromine also modulates the reactivity and metabolic stability of the entire scaffold.

Proposed Therapeutic Target Classes for the this compound Scaffold

Based on the known biological activities of related oxazole and benzoxazole derivatives, several high-priority target classes emerge as strong candidates for modulation by the this compound scaffold.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The ATP-binding site of many kinases presents a "sweet spot" for small molecule inhibitors, and the this compound scaffold possesses several features that make it an attractive starting point for kinase inhibitor discovery.

Rationale for Targeting Kinases:

  • Structural Precedent: Numerous oxazole-containing compounds have been reported as potent kinase inhibitors.

  • Hydrogen Bonding Potential: The oxazole nitrogen and the carbonyl oxygen of the benzoyl group can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

  • Hydrophobic Interactions: The phenyl ring can occupy hydrophobic pockets within the active site.

  • Halogen Bonding: The 3-bromo substituent can form a halogen bond with a backbone carbonyl or other electron-rich residue, conferring additional affinity and selectivity.

High-Priority Kinase Subfamilies:

  • Tyrosine Kinases: (e.g., EGFR, VEGFR, Src family kinases) - Often implicated in cancer cell proliferation and angiogenesis.

  • Serine/Threonine Kinases: (e.g., MAP kinases, CDKs, Akt) - Central regulators of cell cycle progression, survival, and stress responses.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. They are involved in a vast array of physiological processes, and their modulation can have profound therapeutic effects.

Rationale for Targeting GPCRs:

  • Scaffold Versatility: The modular nature of the this compound scaffold allows for the exploration of diverse chemical space to identify ligands for various GPCRs.

  • Known Oxazole Ligands: Oxazole-containing molecules have been successfully developed as GPCR modulators.

  • Potential for Allosteric Modulation: The scaffold's characteristics may favor binding to allosteric sites, offering a path to greater selectivity and novel pharmacology.

Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small molecules. They are key players in metabolism, inflammation, and development.

Rationale for Targeting Nuclear Receptors:

  • Lipophilic Character: The overall lipophilicity of the this compound scaffold is compatible with the ligand-binding domains of many nuclear receptors.

  • Precedent for Heterocyclic Ligands: A wide variety of heterocyclic scaffolds have been shown to modulate the activity of nuclear receptors.

Experimental Validation Workflow: A Phased Approach

A systematic and tiered approach is essential for efficiently identifying and validating the therapeutic targets of the this compound scaffold. The following workflow outlines a logical progression from broad screening to in-depth target validation.

Experimental Workflow cluster_phase1 Phase 1: Broad Profiling cluster_phase2 Phase 2: Hit Confirmation & Elucidation cluster_phase3 Phase 3: Lead Optimization & In-Depth Validation A Initial Compound Synthesis (this compound) B High-Throughput Screening (HTS) - Large kinase panel (e.g., Eurofins KinaseProfiler™) - Broad GPCR panel (e.g., Eurofins GPCRProfiler™) - Nuclear Receptor panel A->B C Data Analysis & Hit Triage (Identify potent and selective hits) B->C D In Vitro Biochemical Assays - IC50 determination for specific kinases - Radioligand binding assays for GPCRs - Luciferase reporter assays for nuclear receptors C->D E Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA) - NanoBRET™ Intracellular Target Engagement C->E F Structure-Activity Relationship (SAR) Studies (Synthesize and test analogs) D->F E->F G Cell-Based Functional Assays - Cellular phosphorylation assays (for kinases) - Second messenger assays (cAMP, Ca2+) for GPCRs - Gene expression analysis for nuclear receptors F->G H In Vivo Proof-of-Concept (Disease-relevant animal models) G->H

Caption: A phased experimental workflow for target identification and validation.

Phase 1: Broad Profiling

The initial phase focuses on casting a wide net to identify potential target classes and initial hits.

4.1.1. High-Throughput Screening (HTS):

  • Objective: To rapidly assess the activity of the this compound scaffold against a diverse range of biological targets.

  • Methodology:

    • Synthesize a sufficient quantity of the this compound parent compound.

    • Submit the compound for screening against large, commercially available panels. Recommended panels include:

      • Kinase Panels: A comprehensive panel of several hundred kinases (e.g., Eurofins' KINOMEscan® or KinaseProfiler™ services) to assess both binding affinity and functional activity.[1]

      • GPCR Panels: A broad panel covering different GPCR families to identify potential agonist or antagonist activity.

      • Nuclear Receptor Panels: A panel of key nuclear receptors to evaluate potential modulation of their activity.

    • Screen at a single high concentration (e.g., 10 µM) to identify initial hits.

Phase 2: Hit Confirmation and Elucidation

This phase is dedicated to confirming the initial hits from the HTS and beginning to understand the nature of the interaction.

4.2.1. In Vitro Biochemical Assays:

  • Objective: To determine the potency (IC50 or EC50) of the compound against the confirmed hits from the HTS.

  • Methodology:

    • For Kinase Hits: Perform in vitro kinase assays using purified recombinant enzymes.[2] A radiometric assay format is often considered the gold standard for directly measuring enzyme activity.

    • For GPCR Hits: Conduct radioligand binding assays to determine the binding affinity (Ki) of the compound for the receptor. Follow up with functional assays measuring second messenger levels (e.g., cAMP, IP1, or calcium flux) to characterize the compound as an agonist, antagonist, or allosteric modulator.

    • For Nuclear Receptor Hits: Utilize luciferase reporter gene assays in a relevant cell line to confirm the modulatory activity and determine the potency of the compound.

4.2.2. Cellular Target Engagement:

  • Objective: To verify that the compound interacts with its intended target in a cellular context.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.

    • NanoBRET™ Intracellular Target Engagement Assay: This assay provides a quantitative measure of compound binding to a specific protein target within living cells.

Phase 3: Lead Optimization and In-Depth Validation

With confirmed, on-target cellular activity, the focus shifts to improving the properties of the initial hit and validating its therapeutic potential.

4.3.1. Structure-Activity Relationship (SAR) Studies:

  • Objective: To systematically modify the this compound scaffold to improve potency, selectivity, and drug-like properties.

  • Methodology:

    • Synthesize a focused library of analogs by modifying the three key positions: the oxazole ring, the benzoyl moiety, and the bromo-substituent.

    • Test these analogs in the biochemical and cellular assays established in Phase 2 to build a comprehensive SAR profile.

4.3.2. Cell-Based Functional Assays:

  • Objective: To evaluate the functional consequences of target engagement in disease-relevant cell models.

  • Methodology:

    • For Kinase Inhibitors: Perform cellular phosphorylation assays to measure the inhibition of phosphorylation of the kinase's downstream substrates.

    • For GPCR Modulators: Utilize cell-based assays that measure downstream functional responses, such as cell proliferation, migration, or cytokine release.

    • For Nuclear Receptor Modulators: Conduct gene expression analysis (e.g., qPCR or RNA-seq) to confirm that the compound modulates the expression of known target genes of the nuclear receptor.

4.3.3. In Vivo Proof-of-Concept:

  • Objective: To assess the efficacy of optimized lead compounds in a relevant animal model of disease.

  • Methodology:

    • Select an appropriate animal model based on the validated target and its role in the disease of interest.

    • Administer the lead compound and monitor for therapeutic efficacy and any potential off-target effects.

Data Presentation and Interpretation

Throughout this workflow, it is critical to present quantitative data in a clear and organized manner to facilitate decision-making.

Assay TypeKey ParametersExample Data
Biochemical Assays IC50, Ki, EC50This compound IC50 for Kinase X = 50 nM
Cellular Target Engagement Thermal shift (ΔTm), BRET ratioThis compound induces a 5°C thermal shift for Protein Y
Cell-Based Functional Assays % Inhibition, Fold activationThis compound inhibits substrate phosphorylation by 80% at 1 µM

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. Its synthetic accessibility and the strategic placement of key functional groups provide a solid foundation for a target identification and lead optimization campaign. By following the systematic, phased experimental workflow outlined in this guide, researchers can efficiently navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold. The integration of broad profiling, rigorous hit confirmation, and in-depth functional validation will be paramount to successfully advancing this compound derivatives toward the clinic.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Competitive Binding Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Assays. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology, 12(7), 1895–1902.
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A Comprehensive Technical Guide to the Synthesis of Bromo-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds. The introduction of a bromine substituent onto this privileged scaffold dramatically enhances its synthetic versatility, providing a reactive handle for a multitude of cross-coupling reactions and other functionalizations. This guide offers an in-depth exploration of the primary synthetic strategies for accessing bromo-substituted oxazoles, providing not only detailed protocols but also the underlying mechanistic principles that govern these transformations.

Strategic Approaches to Bromo-Oxazole Synthesis

The synthesis of bromo-substituted oxazoles can be broadly categorized into two main strategies: the direct bromination of a pre-formed oxazole ring and the construction of the oxazole ring with a bromine atom already incorporated into one of the precursors. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Direct Bromination of the Oxazole Ring

Electrophilic aromatic substitution is a common method for the direct introduction of a bromine atom onto the oxazole ring. The inherent electronic properties of the oxazole nucleus dictate the regioselectivity of this reaction, with the C5 position being the most susceptible to electrophilic attack, followed by C4 and then C2.[1]

Mechanism of Electrophilic Bromination:

The generally accepted mechanism for electrophilic bromination of oxazoles involves the attack of the electron-rich oxazole ring on an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the oxazole ring, yielding the bromo-substituted product.

Oxazole Oxazole Ring SigmaComplex Sigma Complex (Resonance Stabilized) Oxazole->SigmaComplex Electrophilic Attack Electrophile Br+ Electrophile->SigmaComplex BromoOxazole Bromo-Oxazole SigmaComplex->BromoOxazole Deprotonation Base Base SigmaComplex->Base ProtonatedBase H-Base+ Base->ProtonatedBase Proton Abstraction

General Mechanism of Electrophilic Bromination of Oxazole.

Key Brominating Agents and Their Characteristics:

ReagentCharacteristicsTypical Conditions
N-Bromosuccinimide (NBS) A crystalline solid that is easier and safer to handle than liquid bromine.[2][3] It provides a low, constant concentration of Br₂ in situ, which can favor radical substitution pathways under certain conditions but is also widely used for electrophilic aromatic bromination, often with an acid catalyst.[4][5]Acetonitrile, DMF, or CCl₄, often with a catalytic amount of acid or a radical initiator for specific applications.[4]
Molecular Bromine (Br₂) A highly reactive, volatile, and corrosive liquid. It is a potent electrophile and can lead to over-bromination or side reactions if not used with care.Aprotic solvents such as dichloromethane or carbon tetrachloride, often at low temperatures.

Protocol 1: General Procedure for the Bromination of 2-Phenyloxazole with NBS [6]

  • Dissolution: Dissolve 2-phenyloxazole in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS) to the solution. For activated systems, this may be sufficient. For less reactive substrates, a catalytic amount of a protic or Lewis acid may be required to enhance the electrophilicity of the bromine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any remaining bromine.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired 5-bromo-2-phenyloxazole.

Regioselective C-4 Bromination:

While C5 bromination is generally favored, specific conditions have been developed to achieve high regioselectivity for the C4 position. A notable example is the use of dimethylformamide (DMF) as the solvent in the lithiation-bromination of 5-substituted oxazoles.[7] The use of DMF is critical in improving the C4/C2 bromination ratio.[7]

Protocol 2: Regioselective C-4 Bromination of 5-(Thiophen-2-yl)oxazole [8]

  • Preparation: To a dried, three-necked, round-bottomed flask equipped with an addition funnel, temperature probe, and mechanical stirrer, add 5-(thiophen-2-yl)oxazole and anhydrous DMF.

  • Cooling: Cool the resulting solution to a range of -15 °C to -10 °C.

  • Lithiation: Slowly add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF while maintaining the reaction temperature between -15 °C and -10 °C.

  • Bromination: After stirring, add a solution of N-bromosuccinimide (NBS) in DMF dropwise, keeping the internal temperature below -5 °C.

  • Quenching and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can be purified by crystallization to yield 4-bromo-5-(thiophen-2-yl)oxazole.

Oxazole Ring Synthesis with Incorporated Bromine

An alternative and often more regioselective approach is to construct the oxazole ring from precursors that already contain a bromine atom. This strategy allows for the precise placement of the bromine substituent.

The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][9] This reaction can be adapted to synthesize bromo-oxazoles by using a brominated aldehyde as a starting material.[10]

Mechanism of the Van Leusen Oxazole Synthesis:

The reaction is initiated by the deprotonation of TosMIC by a base to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde to form an alkoxide intermediate. A subsequent intramolecular cyclization via a 5-endo-dig pathway yields a dihydrooxazole intermediate. Finally, elimination of the tosyl group and a proton, facilitated by the base, leads to the formation of the aromatic oxazole ring.[7][9]

TosMIC TosMIC TosMIC_Anion TosMIC Anion TosMIC->TosMIC_Anion Deprotonation Base Base Base->TosMIC_Anion Alkoxide Alkoxide Intermediate TosMIC_Anion->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide Dihydrooxazole Dihydrooxazole Intermediate Alkoxide->Dihydrooxazole Intramolecular Cyclization Oxazole 5-Substituted Oxazole Dihydrooxazole->Oxazole Elimination of Tos-H

Mechanism of the Van Leusen Oxazole Synthesis.

Protocol 3: Synthesis of a Bromo-Substituted Aryloxazole via the Van Leusen Reaction [11]

  • Reaction Setup: In a round-bottom flask, dissolve the bromo-substituted aromatic aldehyde and TosMIC in a suitable solvent such as methanol or a mixture of DME and methanol.

  • Base Addition: Add a base, such as potassium carbonate, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the desired bromo-substituted aryloxazole.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles through the cyclodehydration of 2-acylamino ketones.[12][13] By starting with a brominated 2-acylamino ketone, this method can be employed to produce bromo-substituted oxazoles.

Mechanism of the Robinson-Gabriel Synthesis:

The reaction is typically catalyzed by a strong acid, which protonates the ketone carbonyl, activating it towards nucleophilic attack. The amide oxygen then attacks the protonated carbonyl in an intramolecular fashion to form a cyclic hemiaminal intermediate. Subsequent dehydration, driven by the acidic conditions and often elevated temperatures, leads to the formation of the aromatic oxazole ring.[12]

AcylaminoKetone 2-Acylamino Ketone ProtonatedKetone Protonated Ketone AcylaminoKetone->ProtonatedKetone Protonation H_plus H+ H_plus->ProtonatedKetone Hemiaminal Cyclic Hemiaminal ProtonatedKetone->Hemiaminal Intramolecular Cyclization Oxazole Oxazole Hemiaminal->Oxazole Dehydration (-H2O)

Mechanism of the Robinson-Gabriel Synthesis.

A variety of dehydrating agents can be used, including sulfuric acid, polyphosphoric acid, and phosphorus pentoxide.[12] The choice of dehydrating agent can influence the reaction conditions and yield.[14]

Protocol 4: General Procedure for Robinson-Gabriel Synthesis of a Bromo-Oxazole

  • Precursor Synthesis: Synthesize the required 2-acylamino ketone precursor, which may involve the acylation of a brominated α-amino ketone.

  • Cyclodehydration: Treat the 2-acylamino ketone with a dehydrating agent. For example, add the precursor to concentrated sulfuric acid at a controlled temperature (often starting at low temperature and allowing it to warm).

  • Reaction: Stir the mixture until the reaction is complete, as indicated by TLC analysis.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid, and dry. The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Development: The Bromo-Oxazole as a Versatile Intermediate

The synthetic utility of bromo-substituted oxazoles is most profoundly realized in their application as versatile building blocks in the synthesis of more complex molecules, particularly in the realm of drug discovery. The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the brominated position, enabling the rapid generation of libraries of diverse oxazole derivatives for biological screening.

Workflow for the Utilization of Bromo-Oxazoles in Suzuki-Miyaura Coupling:

BromoOxazole Bromo-Oxazole CoupledProduct Coupled Oxazole Derivative BromoOxazole->CoupledProduct BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->CoupledProduct PdCatalyst Pd Catalyst + Ligand PdCatalyst->CoupledProduct Suzuki-Miyaura Coupling Base Base Base->CoupledProduct

Suzuki-Miyaura coupling of a bromo-oxazole.

Conclusion

The synthesis of bromo-substituted oxazoles is a well-established yet continually evolving field of organic chemistry. The choice between direct bromination and de novo synthesis from brominated precursors offers chemists a flexible toolkit to access a wide range of substituted oxazoles. Understanding the underlying mechanisms of these reactions is paramount for optimizing reaction conditions and achieving desired regioselectivities. The resulting bromo-oxazoles are not merely synthetic curiosities but are invaluable intermediates that empower medicinal chemists to explore vast chemical spaces in the quest for novel therapeutics.

References

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An In-Depth Technical Guide to the Reactivity of the Oxazole Ring in 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Chemical structure of 2-(3-Bromobenzoyl)oxazole

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Oxazole Moiety as a Privileged Scaffold

The oxazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from a unique combination of electronic properties and versatile reactivity, which allow it to serve as a valuable scaffold in drug design.[3][4][5] This guide provides a comprehensive examination of the reactivity of the oxazole ring, specifically within the context of this compound, a molecule poised for diverse chemical transformations relevant to the synthesis of novel therapeutic agents.

The oxazole ring's aromaticity arises from the delocalization of six π-electrons.[1][2] However, the presence of two heteroatoms, a pyridine-like nitrogen at position 3 and a furan-like oxygen at position 1, creates an uneven distribution of electron density.[1][6] This electronic imbalance is the primary determinant of its chemical behavior, rendering it susceptible to a range of reactions that are critical for its utility in synthetic and medicinal chemistry.

The Modulating Influence of the 2-(3-Bromobenzoyl) Substituent

The reactivity of the parent oxazole ring is significantly altered by the presence of the 2-(3-Bromobenzoyl) substituent. This group exerts a strong electron-withdrawing effect on the oxazole nucleus, a consequence of the carbonyl group's inductive and resonance effects. This deactivation profoundly influences the regioselectivity and feasibility of various chemical transformations.

Key Physicochemical Parameters
PropertyInfluence of the 2-(3-Bromobenzoyl) Group
Electron Density Reduced across the oxazole ring, particularly at the C2 and C5 positions.
Acidity of Ring Protons The acidity of the C5-H is enhanced due to the electron-withdrawing nature of the C2 substituent.
Susceptibility to Electrophilic Attack Significantly decreased due to the deactivation of the ring.
Susceptibility to Nucleophilic Attack Markedly increased, especially at the C2 and C5 positions.

Electrophilic Attack: A Challenging but Feasible Transformation

The electron-deficient nature of the oxazole ring, further exacerbated by the 2-acyl group, makes classical electrophilic aromatic substitution reactions challenging.[7] Forcing conditions are often required, and yields can be low.[1] However, with the appropriate choice of reagents and conditions, functionalization is achievable, typically at the C5 position, which is the most electron-rich carbon in the deactivated ring.[2]

Workflow for Electrophilic Bromination

cluster_workflow Electrophilic Bromination Workflow start This compound reagents N-Bromosuccinimide (NBS) Inert Solvent (e.g., CCl4) Radical Initiator (e.g., AIBN) start->reagents 1. Add reagents reaction Reaction under reflux reagents->reaction 2. Heat mixture workup Aqueous workup and extraction reaction->workup 3. Quench and extract purification Column chromatography workup->purification 4. Purify crude product product 2-(3-Bromobenzoyl)-5-bromooxazole purification->product 5. Isolate final product

A typical workflow for the electrophilic bromination of an activated oxazole.

Nucleophilic Attack: A Realm of Diverse Reactivity

The electron-withdrawing 2-acyl substituent renders the oxazole ring in this compound highly susceptible to nucleophilic attack. This enhanced reactivity opens avenues for a variety of transformations, including substitution, addition, and ring-opening reactions.

Regioselectivity of Nucleophilic Attack

The primary sites for nucleophilic attack are the C2 and C5 positions, which bear the most significant partial positive charges. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

cluster_reactivity Nucleophilic Attack on 2-Acyloxazole oxazole Oxazole Ring c2 C2 c5 C5 nucleophile Nu- nucleophile->c2 Attack at C2 (Leads to ring opening) nucleophile->c5 Attack at C5 (Addition or Substitution)

Competing pathways for nucleophilic attack on a 2-substituted oxazole.

Ring-Opening Reactions

Strong nucleophiles can induce ring cleavage of the oxazole nucleus.[1][8] This property can be strategically employed to synthesize other heterocyclic systems or open-chain compounds. For instance, reaction with hydrazine can lead to the formation of pyrazole derivatives, while treatment with hydroxylamine can yield isoxazoles.

C-H Functionalization: A Modern Approach to Derivatization

The direct functionalization of C-H bonds has emerged as a powerful tool in modern organic synthesis. For the oxazole ring in this compound, the C5-H bond is the most acidic proton on the ring, making it a prime target for deprotonation followed by reaction with an electrophile.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of contemporary drug discovery.[9][10] The direct arylation of the C5 position of the oxazole ring can be achieved using a suitable palladium catalyst, a base, and an aryl halide. This methodology provides a convergent and efficient route to novel, highly substituted oxazole derivatives.

Experimental Protocol: Pd-Catalyzed C5-Arylation
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous dioxane as the solvent.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(3-bromobenzoyl)oxazole.

Reactivity of the Bromobenzoyl Moiety: A Gateway to Further Diversification

The 3-bromobenzoyl substituent is not merely a modulator of the oxazole ring's reactivity; it is also a versatile functional handle for further molecular elaboration. The bromine atom is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.

Suzuki Cross-Coupling Workflow

cluster_workflow Suzuki Cross-Coupling Workflow start This compound reagents Boronic Acid/Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) start->reagents 1. Combine reactants reaction Reaction in a suitable solvent (e.g., Toluene/Water) reagents->reaction 2. Heat under inert atmosphere workup Aqueous workup and extraction reaction->workup 3. Isolate crude product purification Column chromatography or recrystallization workup->purification 4. Purify product 2-(3-Arylbenzoyl)oxazole purification->product 5. Obtain final product

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Oxazoles in Modern Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The 2-acyl-oxazole subunit, in particular, offers a versatile handle for further chemical modification, allowing for the rapid generation of diverse compound libraries crucial for structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These powerful transformations enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. This guide provides a comprehensive protocol for the palladium-catalyzed cross-coupling of 2-(3-Bromobenzoyl)oxazole, a key intermediate for the synthesis of novel molecular entities for drug development and life science research. We will delve into the synthesis of the starting material and provide detailed, field-proven protocols for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Synthesis of the Starting Material: this compound

A robust and scalable synthesis of the starting material is paramount for any successful multi-step synthetic campaign. Here, we present a reliable two-step procedure for the preparation of this compound, leveraging a modified Robinson-Gabriel synthesis.[2][3][4]

Part 1: Synthesis of 2-Amino-1-phenylethanone Hydrochloride

The synthesis begins with the preparation of the α-amino ketone precursor. A common and effective method involves the conversion of an α-bromo ketone to an α-azido ketone, followed by reduction.[1][5][6]

Protocol 1: Synthesis of 2-Amino-1-phenylethanone Hydrochloride

  • Materials:

    • 2-Bromo-1-phenylethanone

    • Sodium azide (NaN₃)

    • Acetone/Water

    • Triphenylphosphine (PPh₃)

    • Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl) in diethyl ether

  • Procedure:

    • Azidation: In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1.0 eq) in a mixture of acetone and water (3:1). Add sodium azide (1.2 eq) portion-wise while stirring at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Workup: Remove the acetone under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude 2-azido-1-phenylethanone.[5] Caution: Azido compounds can be explosive; handle with care and avoid heating neat.

    • Staudinger Reduction: Dissolve the crude 2-azido-1-phenylethanone in THF. Add triphenylphosphine (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Hydrolysis and Salt Formation: Add a solution of HCl in diethyl ether to the reaction mixture. The product, 2-amino-1-phenylethanone hydrochloride, will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Part 2: Robinson-Gabriel Synthesis of this compound

With the α-amino ketone in hand, the oxazole ring is constructed via acylation followed by acid-catalyzed cyclodehydration.[2][3][4]

Protocol 2: Synthesis of this compound

  • Materials:

    • 2-Amino-1-phenylethanone hydrochloride

    • 3-Bromobenzoyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Acylation: Suspend 2-amino-1-phenylethanone hydrochloride (1.0 eq) in dry DCM. Add pyridine (2.5 eq) and cool the mixture to 0 °C. Slowly add 3-bromobenzoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Workup: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 2-(3-bromobenzoylamino)-1-phenylethanone.

    • Cyclodehydration: To the crude intermediate, add concentrated sulfuric acid at 0 °C. Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete conversion.

    • Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

Palladium-Catalyzed Cross-Coupling Protocols

The presence of the electron-withdrawing benzoyl group at the 2-position of the oxazole and the bromine atom on the benzoyl moiety makes this compound an interesting substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aryl bromide enhances its reactivity towards oxidative addition to the palladium(0) catalyst.[7][8]

A. Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures and is widely used in drug discovery.[7][8][9]

Protocol 3: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst: Pd(PPh₃)₄ (0.03 - 0.05 eq) or Pd(dppf)Cl₂ (0.03 - 0.05 eq)

    • Base: K₂CO₃ (2.0 - 3.0 eq) or Cs₂CO₃ (2.0 - 3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1)

  • Experimental Workflow:

Caption: Suzuki-Miyaura Coupling Workflow.

  • Step-by-Step Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Add the solvent system and degas the mixture by bubbling with argon for 15-20 minutes.

    • Under a positive pressure of argon, add the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O80892
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001678
B. Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful means to introduce alkyne functionalities, which are versatile precursors for further transformations.[10][11][12]

Protocol 4: Sonogashira Coupling of this compound with Terminal Alkynes

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 - 1.5 eq)

    • Palladium catalyst: PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)

    • Copper(I) iodide (CuI) (0.05 - 0.1 eq)

    • Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

    • Solvent: THF or DMF

  • Catalytic Cycle:

Sonogashira_Cycle Pd(0)L₂ Pd(0)L₂ ArPd(II)BrL₂ ArPd(II)BrL₂ Pd(0)L₂->ArPd(II)BrL₂ Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L₂ ArPd(II)(C≡CR)L₂ ArPd(II)BrL₂->ArPd(II)(C≡CR)L₂ Transmetalation ArPd(II)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination (Ar-C≡CR) Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->ArPd(II)BrL₂

Caption: Simplified Sonogashira Catalytic Cycle.

  • Step-by-Step Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with argon three times.

    • Add the solvent and the base, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[3][4][13][14][15]

Protocol 5: Buchwald-Hartwig Amination of this compound with Amines

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Amine (1.2 - 1.5 eq)

    • Palladium precatalyst: Pd₂(dba)₃ (0.01 - 0.02 eq)

    • Ligand: Xantphos or BINAP (0.02 - 0.04 eq)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

    • Solvent: Toluene or Dioxane

  • Step-by-Step Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

    • Add the solvent, followed by this compound and the amine.

    • Seal the tube and heat the reaction mixture with stirring (typically 90-110 °C).

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Yields in Suzuki Coupling: Ensure anhydrous and anaerobic conditions. The quality of the boronic acid is crucial; consider using freshly purchased or purified material. If the reaction stalls, adding a small amount of a more active ligand like SPhos or XPhos can sometimes be beneficial.

  • Homocoupling in Sonogashira Reactions: This is often due to the presence of oxygen. Thoroughly degas all solvents and reagents. Using a slight excess of the terminal alkyne can also help to suppress this side reaction.

  • Decomposition in Buchwald-Hartwig Amination: Strong bases like NaOtBu can be detrimental to sensitive functional groups. If decomposition is observed, switching to a milder base such as K₃PO₄ or Cs₂CO₃ may be necessary, although this might require higher temperatures or longer reaction times.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and subsequent palladium-catalyzed cross-coupling of this compound. By leveraging these powerful synthetic transformations, researchers and drug development professionals can efficiently access a diverse range of novel oxazole-containing molecules for further investigation. The provided insights into reaction mechanisms and troubleshooting are intended to empower scientists to optimize these reactions for their specific needs, thereby accelerating the pace of discovery.

References

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  • Gabriel, S. (1910). Synthese von Oxazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138*.
  • Morwick, T., et al. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 4(16), 2665-2668*.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483*.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606*.
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  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
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  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, etc.). Topics in Current Chemistry, 281, 1-52*.
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  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

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  • Liang, Y., et al. (2011). Sonogashira reaction in green solvents: a review. Green Chemistry, 13(10), 2639-2651*.
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Sources

Application Notes and Protocols for Utilizing 2-(3-Bromobenzoyl)oxazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-(3-Bromobenzoyl)oxazole in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel chemical starting points for drug development.[1][2] This approach relies on screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target with high ligand efficiency.[3] These initial "hits," though often exhibiting weak binding affinities, provide high-quality chemical vectors for optimization into potent and selective lead compounds.[4]

Within the vast chemical space of possible fragments, this compound stands out as a particularly strategic choice. Its unique combination of structural features makes it a versatile and information-rich probe for exploring protein binding sites. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in FBDD campaigns. We will delve into the scientific rationale for its use, provide detailed protocols for its screening via key biophysical techniques, and offer insights into the elaboration of hits into more potent molecules.

The strategic value of this compound is rooted in its distinct chemical moieties:

  • The Bromophenyl Group: The bromine atom is a key feature, serving a dual purpose. Firstly, it is an excellent halogen bond donor. Halogen bonds are highly directional, non-covalent interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic partner on the protein, such as a carbonyl oxygen or an aromatic ring.[5][6][7][8] The inclusion of a bromine atom, therefore, allows for the probing of binding sites for these often-underutilized interactions, potentially unlocking novel binding modes.[9] Secondly, in the context of X-ray crystallography, the high electron density of bromine provides a strong anomalous scattering signal, which can be instrumental in the unambiguous identification and placement of the fragment within the protein's electron density map, even in cases of weak binding or low occupancy.[10][11]

  • The Oxazole Ring: The oxazole moiety is a five-membered heterocycle containing both an oxygen and a nitrogen atom.[12] This arrangement provides a rich array of potential interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen can also participate in hydrogen bonding. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic residues in the binding pocket. The oxazole core is also a common scaffold in many biologically active compounds, making it a favorable starting point for chemical elaboration.[13]

  • The Benzoyl Linker: The ketone group in the benzoyl linker is a strong hydrogen bond acceptor. Its placement between the bromophenyl and oxazole rings introduces a degree of conformational flexibility, allowing the fragment to adapt to the topology of various binding sites. Furthermore, the carbonyl group provides a convenient vector for chemical modification during the hit-to-lead optimization phase.

In essence, this compound is a "poised" fragment, meaning it is designed for facile chemical elaboration. Its structure contains multiple points for diversification, enabling rapid exploration of the structure-activity relationship (SAR) once a binding mode has been established.[14]

FBDD Workflow Utilizing this compound

A typical FBDD campaign involves a tiered screening approach to identify and validate fragment hits, followed by structural elucidation and chemical elaboration. The following diagram illustrates a standard workflow for screening this compound.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology cluster_3 Hit-to-Lead Primary_Screen Primary Screen (e.g., SPR, MST, DSF) Orthogonal_Screen Orthogonal Screen (e.g., NMR) Primary_Screen->Orthogonal_Screen triage hits ITC Isothermal Titration Calorimetry (ITC) for Thermodynamics Orthogonal_Screen->ITC confirm binding X_Ray X-ray Crystallography ITC->X_Ray guide co-crystallization SAR_by_Catalog SAR by Catalog X_Ray->SAR_by_Catalog inform design Fragment_Growing Fragment Growing SAR_by_Catalog->Fragment_Growing Lead_Optimization Lead Optimization Fragment_Growing->Lead_Optimization NMR_Screening cluster_0 Protein-Observed (HSQC) cluster_1 Ligand-Observed (STD) Protein_Apo Protein Alone (Reference Spectrum) Protein_Holo Protein + Fragment (Titrated Spectrum) Protein_Apo->Protein_Holo add fragment CSP Chemical Shift Perturbations (CSPs) Protein_Holo->CSP compare spectra Binding_Site Binding_Site CSP->Binding_Site Binding Site Mapping On_Resonance Saturate Protein (On-Resonance) Difference_Spectrum Difference Spectrum (STD) On_Resonance->Difference_Spectrum Off_Resonance No Saturation (Off-Resonance) Off_Resonance->Difference_Spectrum subtract Binding_Epitope Binding_Epitope Difference_Spectrum->Binding_Epitope Binding Epitope Mapping Fragment_Elaboration Initial_Hit Initial Hit This compound (mM-µM affinity) Structure High-Resolution Crystal Structure Initial_Hit->Structure determine binding mode SAR_Catalog SAR by Catalog (Rapid SAR) Structure->SAR_Catalog guide analog selection Fragment_Growing Fragment Growing (Vector-based design) Structure->Fragment_Growing identify growth vectors Lead_Compound Lead Compound (nM affinity) SAR_Catalog->Lead_Compound optimize core Fragment_Growing->Lead_Compound improve potency

Sources

Application of 2-(3-Bromobenzoyl)oxazole as a Synthon for Kinase Inhibitors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Kinase Inhibitor Design

The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned protein kinases as critical targets for drug discovery.[1][2] These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.[3] Dysregulation of kinase activity is a hallmark of many pathological conditions, making kinase inhibitors a cornerstone of modern targeted therapy.[4][5]

Within the vast chemical space explored for kinase inhibition, the oxazole scaffold has emerged as a "privileged" heterocyclic motif.[6][7] Its unique electronic and structural properties enable diverse, high-affinity interactions with the ATP-binding site of various kinases.[8][9] The oxazole ring can act as a bioisostere for other heterocycles like thiazoles and imidazoles, offering a versatile platform for fine-tuning the pharmacological properties of a drug candidate.[9] This guide focuses on a particularly valuable synthon, 2-(3-Bromobenzoyl)oxazole , and elucidates its application in the synthesis of potent kinase inhibitors. The strategic placement of the reactive bromophenyl group and the oxazole core provides a powerful handle for medicinal chemists to generate diverse libraries of kinase inhibitors through well-established synthetic transformations.

This compound: A Versatile Synthon for Kinase Inhibitor Synthesis

This compound is a bifunctional building block that offers two key points for chemical modification: the bromine atom on the phenyl ring and the carbonyl group linking the phenyl and oxazole moieties. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3] This versatility is crucial for exploring the structure-activity relationships (SAR) of kinase inhibitors, as the nature of the substituent at this position often dictates the inhibitor's potency and selectivity.

The 2-aroyloxazole moiety itself is a key pharmacophore in several classes of kinase inhibitors. The oxazole ring can engage in hydrogen bonding and π-π stacking interactions within the kinase active site, while the aryl group can be tailored to occupy specific hydrophobic pockets.

Strategic Synthesis of Kinase Inhibitors from this compound

The following sections outline a representative synthetic strategy for the elaboration of this compound into a hypothetical kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This pathway is a composite of established synthetic methodologies for oxazole derivatives and serves as a practical guide for researchers.[3][6][8][10][11]

Workflow for the Synthesis of a VEGFR-2 Inhibitor

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Functional Group Interconversion cluster_2 Phase 3: Final Product Assembly A This compound B Suzuki-Miyaura Coupling A->B Arylboronic acid, Pd catalyst, Base C 2-(3-(Aryl)benzoyl)oxazole Intermediate B->C D Reduction of Ketone C->D e.g., NaBH4 E Hydroxymethyl Intermediate D->E F Conversion to Amine E->F e.g., Mitsunobu or Azide reduction G Aminomethyl Intermediate F->G H Amide Coupling G->H Carboxylic acid, Coupling agent I Final Kinase Inhibitor H->I

Caption: A generalized workflow for the synthesis of kinase inhibitors from this compound.

Detailed Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to introduce a key structural motif for kinase binding.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(3-(aryl)benzoyl)oxazole intermediate.

Causality and Insights: The choice of palladium catalyst and ligand is crucial for efficient coupling. The base is required for the transmetalation step of the catalytic cycle. Degassing the solvents is important to prevent oxidation of the palladium catalyst.

Protocol 2: Amide Coupling to Synthesize the Final Inhibitor

This protocol details the final step of the synthesis, involving the coupling of a functionalized oxazole intermediate with a carboxylic acid to form the final amide-containing kinase inhibitor. This assumes the ketone in the intermediate from Protocol 1 has been converted to an amine.

Materials:

  • Aminomethyl-functionalized 2-(3-(aryl)benzoyl)oxazole intermediate

  • Carboxylic acid (e.g., a substituted benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add DCC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve the aminomethyl-functionalized oxazole intermediate (1.0 eq) in anhydrous DCM and add DIPEA (1.5 eq).

  • Add the amine solution to the activated carboxylic acid solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.

Causality and Insights: Coupling agents like DCC activate the carboxylic acid for nucleophilic attack by the amine. The addition of HOBt can suppress side reactions and improve yields. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

Structure-Activity Relationship (SAR) Insights

The synthetic versatility of this compound allows for a systematic exploration of the SAR. The following table summarizes hypothetical SAR data for a series of inhibitors targeting VEGFR-2, based on published data for similar scaffolds.[8][10]

Compound IDR1 (from Suzuki Coupling)R2 (from Amide Coupling)VEGFR-2 IC50 (nM)
INH-1 4-Methoxyphenyl4-Chlorophenyl50
INH-2 3-Pyridyl4-Chlorophenyl25
INH-3 4-Methoxyphenyl3,4-Dichlorophenyl15
INH-4 3-Pyridyl3,4-Dichlorophenyl8

Analysis:

  • R1 Position: The introduction of a nitrogen-containing heterocycle like pyridine at the R1 position (derived from the bromo group) often enhances potency, likely due to additional hydrogen bonding interactions in the kinase hinge region.

  • R2 Position: The substitution pattern on the terminal phenyl ring (R2) significantly impacts activity. Electron-withdrawing groups, such as chlorine atoms, can improve potency.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile synthon for the construction of novel kinase inhibitors. Its amenability to robust and high-yielding cross-coupling and functional group manipulation reactions provides a streamlined path to generating diverse chemical libraries for drug discovery. The protocols and insights provided in this guide are intended to empower researchers in their efforts to develop the next generation of targeted therapeutics. Future work in this area will likely focus on the development of more complex and selective inhibitors by exploring a wider range of coupling partners and by employing advanced synthetic methodologies.

References

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2250. [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1648-1664. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 52(15), 4844-4857. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10733. [Link]

  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molbank, 2018(3), M1001. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14778-14829. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(3), 203-229. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Drug Delivery Science and Technology, 67, 102928. [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 2-(3-Bromobenzoyl)oxazole via a Modified Van Leusen Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of novel therapeutics.[1] Among the myriad of synthetic routes to oxazoles, the Van Leusen reaction has emerged as a robust and versatile method, traditionally employed for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3]

This application note details a strategic modification of the classical Van Leusen approach to achieve the synthesis of a 2-aroyloxazole, specifically 2-(3-Bromobenzoyl)oxazole. This class of oxazoles, with an acyl group at the 2-position, presents a different synthetic challenge compared to their 5-substituted counterparts. The protocol herein deviates from the canonical aldehyde-based Van Leusen reaction and instead employs an aroyl chloride as the key electrophile. This guide provides a comprehensive, step-by-step protocol, an exploration of the underlying reaction mechanism, and practical insights for researchers in organic synthesis and drug discovery.

Reaction Overview: A Mechanistic Departure from the Classic Van Leusen Pathway

The traditional Van Leusen oxazole synthesis involves the base-mediated reaction of an aldehyde with TosMIC, leading to a 5-substituted oxazole. However, to install an acyl group at the 2-position of the oxazole ring, a different strategy is required. The protocol described below utilizes 3-bromobenzoyl chloride as the acylating agent.

The reaction proceeds through a distinct mechanism where the isocyanide reacts with the highly electrophilic acyl chloride. This pathway offers a regioselective route to 2-acyl-substituted oxazoles, a transformation not readily achievable through the standard Van Leusen conditions.

Materials and Methods

Reagents and Equipment

A comprehensive list of reagents with their essential properties is provided in Table 1. All reagents should be of high purity and handled in accordance with standard laboratory safety procedures.

Table 1: Reagent and Solvent Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
3-Bromobenzoyl chlorideC₇H₄BrClO219.4674-75 @ 0.5 mmHg1.6621711-09-7
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.24--36635-61-7
Triethylamine (TEA)C₆H₁₅N101.1989.50.726121-44-8
Dichloromethane (DCM)CH₂Cl₂84.9339.61.32675-09-2
Saturated Sodium BicarbonateNaHCO₃84.01-~1.0144-55-8
Anhydrous Magnesium SulfateMgSO₄120.37-2.667487-88-9
Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G reagents 1. Reagent Preparation - Dissolve TosMIC in anhydrous DCM - Add Triethylamine addition 2. Acylation - Cool reaction mixture to 0°C - Add 3-Bromobenzoyl chloride dropwise reagents->addition Maintain inert atmosphere reaction 3. Reaction Progression - Allow to warm to room temperature - Stir for 12-18 hours addition->reaction workup 4. Aqueous Workup - Quench with water - Wash with saturated NaHCO₃ solution - Wash with brine reaction->workup purification 5. Purification - Dry organic layer over MgSO₄ - Concentrate under reduced pressure - Purify by column chromatography workup->purification product 6. Product Characterization - Obtain this compound - Characterize by NMR, IR, and MS purification->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add tosylmethyl isocyanide (TosMIC) (1.0 eq).

  • Dissolve the TosMIC in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

  • Add triethylamine (TEA) (2.5 eq) to the solution.

2. Addition of Acyl Chloride:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 3-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

4. Work-up Procedure:

  • Upon completion of the reaction, quench the mixture by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product is purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (a gradient of ethyl acetate in hexanes is a good starting point).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Plausible Reaction Mechanism

The synthesis of a 2-acyloxazole from an acyl chloride and an isocyanide follows a mechanism that is distinct from the classical Van Leusen reaction. A plausible pathway is illustrated below:

G cluster_0 Mechanism of 2-Acyloxazole Formation start 1. Acylation of Isocyanide step1 Formation of Keto-Imidoyl Chloride Intermediate start->step1 3-Bromobenzoyl chloride reacts with TosMIC step2 2. Base-Mediated Cyclization step1->step2 Triethylamine facilitates deprotonation and cyclization step3 Formation of Oxazole Ring step2->step3 product This compound step3->product Elimination of Tosyl Group and HCl

Caption: Plausible mechanistic pathway for the formation of this compound.

  • Acylation of the Isocyanide: The reaction is initiated by the nucleophilic attack of the isocyanide carbon of TosMIC on the highly electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This forms a reactive keto-imidoyl chloride intermediate.

  • Base-Mediated Cyclization: Triethylamine, a non-nucleophilic base, facilitates the intramolecular cyclization. It is proposed that the base assists in a tautomerization or deprotonation event that allows the oxygen of the newly formed ketone to attack the imidoyl chloride carbon.

  • Aromatization: The resulting cyclic intermediate then eliminates the tosyl group and a molecule of HCl to form the stable, aromatic oxazole ring.

Expected Results and Characterization

The successful synthesis will yield this compound. The identity and purity of the product should be confirmed by standard analytical techniques.

Table 2: Expected Characterization Data for this compound

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)Aromatic protons in the range of δ 7.0-8.0 ppm, with characteristic splitting patterns for the 3-bromophenyl and oxazole rings.
¹³C NMR (CDCl₃, 100 MHz)Signals corresponding to the carbonyl carbon, the carbons of the oxazole ring, and the carbons of the 3-bromophenyl ring.
FT-IR (KBr, cm⁻¹)Characteristic absorption bands for the C=O stretch of the ketone, C=N and C-O-C stretches of the oxazole ring, and C-Br stretch.
Mass Spec. (ESI+)[M+H]⁺ peak corresponding to the molecular weight of the product (252.06 g/mol ).

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture due to the reactivity of the acyl chloride. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Slow Addition: The dropwise addition of the acyl chloride at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products.

  • Choice of Base: Triethylamine is a suitable base for this transformation. Stronger, more nucleophilic bases could potentially react with the acyl chloride.

  • Purification: The polarity of the product may require careful optimization of the eluent system for column chromatography to achieve good separation from any unreacted starting materials or byproducts.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound, a valuable building block for pharmaceutical research. By adapting the principles of isocyanide chemistry and employing an acyl chloride as the electrophile, this protocol offers a reliable method for accessing 2-acyloxazoles, a class of compounds not directly available through the traditional Van Leusen reaction. The insights into the reaction mechanism and experimental procedure are intended to empower researchers to successfully implement this synthesis and explore its application in the development of novel chemical entities.

References

  • El Kaïm, L., Grimaud, L., & Vaconcelos, M. (2008). Unconventional oxazole formation from isocyanides.
  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]

  • Wikipedia. Van Leusen reaction. Available at: [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the Bromine Moiety on 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2-(3-Bromobenzoyl)oxazole core represents a strategic starting point for the synthesis of a diverse array of complex molecules. The oxazole ring is a well-recognized pharmacophore found in numerous biologically active compounds, valued for its ability to participate in hydrogen bonding and act as a bioisostere for ester and amide functionalities.[1][2][3][4][5] The bromine atom on the benzoyl moiety serves as a versatile synthetic handle, enabling a wide range of late-stage functionalizations through modern cross-coupling chemistry.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of this bromine moiety through key palladium-catalyzed cross-coupling reactions.

This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring that the protocols are robust, reproducible, and adaptable. We will delve into the mechanistic intricacies of each transformation and offer insights into troubleshooting and optimization.

Synthesis of the Starting Material: this compound

While various methods exist for the synthesis of 2-aroyloxazoles, a common and effective approach involves the condensation of a 3-bromobenzoyl chloride with an appropriate precursor that furnishes the oxazole ring. One such method is the reaction of 3-bromobenzoyl chloride with tosylmethyl isocyanide (TosMIC) in the presence of a base, a variation of the Van Leusen oxazole synthesis.

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is readily activated by palladium(0) catalysts, making it an ideal substrate for a variety of cross-coupling reactions.[7] We will explore four of the most powerful and widely utilized transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and palladium-catalyzed cyanation.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[8][9][10][11][12][13] This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)L2-R->Pd(0)Ln Reductive Elimination (Ar-R) caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

Reagent/MaterialSupplierGrade
This compoundCustom Synthesis>98%
Arylboronic AcidCommercial>98%
Pd(PPh₃)₄CommercialCatalyst Grade
Sodium Carbonate (Na₂CO₃)CommercialAnhydrous
TolueneCommercialAnhydrous
EthanolCommercialReagent Grade
Water---Deionized

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a 3:1 mixture of Toluene:Ethanol (8 mL) and deionized water (2 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of ligand can be critical for challenging substrates. For sterically hindered or electron-rich aryl bromides, more electron-rich and bulky phosphine ligands such as SPhos or XPhos may provide better results.[12]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6][14][15][16][17][18][19] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation with the palladium complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-Br->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)Ln Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)L2-Br Cu(I)-C≡CR->Cu(I)X to Transmetalation H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base caption Sonogashira Catalytic Cycles

Sonogashira Catalytic Cycles

Experimental Protocol: Copper-Free Sonogashira Coupling

To avoid the potential for Glaser-Hay homocoupling of the alkyne, a copper-free protocol is often preferred.

Materials:

Reagent/MaterialSupplierGrade
This compoundCustom Synthesis>98%
Terminal AlkyneCommercial>98%
PdCl₂(PPh₃)₂CommercialCatalyst Grade
Triethylamine (Et₃N)CommercialAnhydrous
Tetrahydrofuran (THF)CommercialAnhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.) and PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq.).

  • Add the terminal alkyne (1.5 mmol, 1.5 eq.) via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Stir the reaction at room temperature or heat to 50-60 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of amine base is crucial; it acts as both a base and a solvent in some cases. Diisopropylamine (DIPA) or piperidine can also be effective. For sensitive substrates, milder bases like K₂CO₃ can be employed, although this may require higher temperatures.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.[4][20][21][22][23][24][25] This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions and involves:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-NR1R2 Ar-Pd(II)L2-NR1R2 Ar-Pd(II)L2-Br->Ar-Pd(II)L2-NR1R2 Amine Coordination & Deprotonation (HNR1R2, Base) Ar-Pd(II)L2-NR1R2->Pd(0)Ln Reductive Elimination (Ar-NR1R2) caption Buchwald-Hartwig Amination Cycle Cyanation_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-CN Ar-Pd(II)L2-CN Ar-Pd(II)L2-Br->Ar-Pd(II)L2-CN Cyanide Transfer (CN Source) Ar-Pd(II)L2-CN->Pd(0)Ln Reductive Elimination (Ar-CN) caption Palladium-Catalyzed Cyanation Cycle

Sources

Application Notes & Protocols: 2-(3-Bromobenzoyl)oxazole as a Versatile Scaffold for Bioactive Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the strategic use of 2-(3-Bromobenzoyl)oxazole as a pivotal building block in medicinal chemistry and drug discovery. The oxazole core is a well-established "privileged structure," frequently found in pharmacologically active compounds due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] The strategic placement of a benzoyl group and a bromine atom on the oxazole scaffold provides two distinct, orthogonal handles for synthetic diversification. The aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the ketone functionality offers a gateway to further heterocyclic constructions. These application notes detail the compound's properties, safety protocols, and field-proven methodologies for its elaboration into complex, bioactive molecules, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Compound Profile and Safety

Physicochemical & Spectroscopic Data

This compound is a key intermediate whose precise characterization is fundamental for its successful application. While specific data for the benzoyl derivative is proprietary, the properties of the closely related 2-(3-bromophenyl)oxazole provide a strong reference point for researchers.

PropertyDataSource
Chemical Name This compound-
Molecular Formula C₁₀H₆BrNO₂Calculated
Molecular Weight 252.07 g/mol Calculated
CAS Number Not available-
Appearance Expected to be an off-white to yellow solidAnalog Comparison
Related Compound 2-(3-Bromophenyl)imidazo[2,1-b]oxazole[4]
¹H NMR (CDCl₃, 250 MHz) δ 7.78 (t, J=1.7 Hz, 1H), 7.61–7.55 (m, 1H), 7.54 (s, 1H), 7.49 (ddd, J=8.0, 1.7, 1.0 Hz, 1H), 7.31 (t, J=8.0 Hz, 1H), 7.09 (d, J=1.5 Hz, 1H), 7.03 (d, J=1.5 Hz, 1H) ppm[4]
¹³C NMR (CDCl₃, 63 MHz) δ 155.4, 148.6, 132.2, 131.2, 130.7, 129.6, 126.9, 123.3, 122.5, 107.8, 106.2 ppm[4]
HRMS (MALDI-TOF) [M+1]⁺: 262.9815 (⁷⁹Br), 264.9794 (⁸¹Br)[4]

Note: Spectroscopic data is for the analogous compound 2-(3-bromophenyl)imidazo[2,1-b]oxazole and serves as a reference for the expected chemical shifts of the bromophenyl moiety.[4]

Safety, Handling, and Storage

As with all brominated aromatic compounds, appropriate safety measures are paramount.

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[5] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6] Avoid formation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[5]

  • Disposal: Dispose of the material at a licensed chemical destruction plant. Do not contaminate water, foodstuffs, or sewer systems.[5][7]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient assembly of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of a diverse array of aryl and heteroaryl substituents at the 3-position of the phenyl ring.[8][9] This is a cornerstone transformation for scaffold diversification in drug discovery.[10][11]

Reaction Principle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd_complex Ar-Pd(II)L₂-Br tm_label Transmetalation pd_complex->tm_label transmetal_complex Ar-Pd(II)L₂-R re_label Reductive Elimination transmetal_complex->re_label oa_label->pd_complex Ar-Br tm_label->transmetal_complex R-B(OR)₂ Base re_label->pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Materials & Equipment:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

    • Schlenk flask or reaction vial, magnetic stirrer, heating mantle/block, inert gas line (Argon or Nitrogen).

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.[8]

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere, which is essential to prevent catalyst degradation.[8]

    • Add the palladium catalyst and any additional ligands.

    • Add the anhydrous solvent via syringe.[8]

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 2-(3-arylbenzoyl)oxazole.[8]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane90888-98
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DME851675-85
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O951080-90

Note: This table presents representative conditions and expected yields based on established Suzuki-Miyaura coupling protocols for similar aryl bromides.[9] Optimization may be required for specific substrates.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, which are prevalent motifs in pharmaceuticals.[12][13] This reaction allows the direct coupling of this compound with a vast range of primary and secondary amines.

Reaction Principle: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nucleophilic partner.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates it to form a palladium-amido complex.[14]

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[15][16]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label pd_complex Ar-Pd(II)L₂-Br ac_label Amine Coordination & Deprotonation pd_complex->ac_label amido_complex Ar-Pd(II)L₂(NR¹R²) re_label Reductive Elimination amido_complex->re_label oa_label->pd_complex Ar-Br ac_label->amido_complex HNR¹R² Base re_label->pd0 Ar-NR¹R² Synthetic_Workflow start This compound step1 Suzuki Coupling (e.g., with Pyridine-3-boronic acid) start->step1 intermediate1 2-(3-(pyridin-3-yl)benzoyl)oxazole step1->intermediate1 step2 Ketone Reduction (e.g., NaBH₄) intermediate1->step2 intermediate2 Hydroxymethyl Intermediate step2->intermediate2 step3 Cyclization / Further Functionalization intermediate2->step3 final Diverse Bioactive Heterocycles step3->final

Sources

Comprehensive Analytical Strategies for the Purity Assessment of 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This guide provides a detailed framework of analytical methodologies for the robust purity assessment of 2-(3-Bromobenzoyl)oxazole, a key heterocyclic intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount for the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).[1][2][3] This document outlines an orthogonal analytical approach, combining chromatographic, spectroscopic, and thermal methods to create a comprehensive purity profile. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are presented. The rationale behind experimental choices and method validation is grounded in established scientific principles and aligned with international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a heterocyclic ketone containing key structural motifs—a bromophenyl group and an oxazole ring—that make it a valuable building block in medicinal chemistry. The imidazo[2,1-b]oxazole framework, for instance, is found in a variety of pharmaceutically active compounds.[8] The purity of this intermediate directly impacts the quality and impurity profile of the final drug substance.[2][9] Even trace impurities originating from starting materials, side reactions, or degradation can alter the biological activity and safety of the API.[2]

Therefore, a multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational component of process understanding and regulatory compliance. This guide adopts the principle of orthogonality , where different analytical techniques with distinct separation and detection mechanisms are employed to provide a holistic and reliable assessment of purity.[10]

The Orthogonal Analytical Workflow

A single analytical method is rarely sufficient to detect all potential impurities.[10][11] For example, a chromatographic method may not detect non-volatile or inorganic impurities, while a spectroscopic method may not quantify closely related isomers. The workflow below illustrates an integrated strategy for the comprehensive characterization of this compound.

Purity_Workflow Figure 1: Orthogonal Workflow for Purity Assessment cluster_0 Primary Purity & Impurity Profiling cluster_1 Structural Confirmation & Identification cluster_2 Physicochemical & Bulk Properties HPLC HPLC-UV (Assay & Related Substances) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Identify Impurity Peaks GC GC-FID (Residual Solvents & Volatile Impurities) GC->LCMS Cross-reference Volatiles NMR NMR Spectroscopy ('H, 'C) (Definitive Structure) DSC DSC (Melting Point & Calorimetric Purity) TGA TGA (Volatiles & Thermal Stability) DSC->TGA Correlate Thermal Events Sample This compound (Test Sample) Sample->HPLC Primary Quantitative Analysis Sample->GC Sample->NMR Sample->DSC

Sources

Application Note: Design and Synthesis of a Focused Library from 2-(3-Bromobenzoyl)oxazole for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of a focused chemical library based on the 2-(3-bromobenzoyl)oxazole scaffold. This scaffold is a privileged structure in medicinal chemistry, with the oxazole ring acting as a versatile pharmacophore and the brominated phenyl ring serving as a key handle for diversification through modern cross-coupling reactions.[1][2][3] This application note details the strategic design of the library, a robust protocol for the synthesis of the core scaffold, and methodologies for library diversification using palladium-catalyzed cross-coupling reactions. Furthermore, it outlines essential protocols for the purification and characterization of the synthesized compounds, ensuring the generation of a high-quality compound collection for screening campaigns, particularly in the context of kinase inhibitor discovery.

Introduction: The Rationale for a this compound Focused Library

In the landscape of modern drug discovery, focused libraries have emerged as a powerful tool for identifying and optimizing lead compounds.[][5] Unlike large, diverse screening collections, focused libraries are designed to interact with a specific biological target or target family, thereby increasing the hit rate and providing more tractable structure-activity relationships (SAR).[6][7] The design of such libraries often leverages a central scaffold that is known to interact with the target class of interest, with diversification points to explore the surrounding chemical space.[6]

The this compound scaffold was strategically selected for its inherent potential in kinase inhibitor design. The oxazole moiety is a five-membered heterocyclic ring known for its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to the ATP-binding site of kinases.[1] The 3-bromobenzoyl group provides a synthetically tractable handle for diversification. The bromine atom is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig amination, and Sonogashira couplings, allowing for the introduction of a wide range of substituents to probe different regions of the kinase binding pocket.[8][9][10][11]

This application note will guide the user through the entire workflow, from the initial design considerations to the final characterization of the library members.

Library Design Strategy

The design of the focused library is centered around the this compound core, with the primary point of diversification at the 3-position of the phenyl ring. The selection of building blocks for the cross-coupling reactions is critical and should be guided by the specific kinase target or family being pursued.

Key Design Considerations:

  • Scaffold Hopping and Bioisosterism: The introduced substituents should explore different chemical spaces and mimic known kinase inhibitor pharmacophores.

  • Vectorial Diversity: The building blocks should be chosen to project functionality in different directions from the core scaffold, allowing for comprehensive exploration of the binding site.

  • Physicochemical Properties: The final compounds should adhere to general "drug-like" properties, such as those described by Lipinski's Rule of Five, to ensure favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.

Below is a visual representation of the library design strategy:

Library_Design Core This compound Core Scaffold Diversification Palladium-Catalyzed Cross-Coupling Core->Diversification Diversification Point Library Focused Kinase Inhibitor Library Diversification->Library BuildingBlocks Diverse Building Blocks (Boronic Acids, Amines, Alkynes) BuildingBlocks->Diversification Screening High-Throughput Screening (Kinase Panel) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: Workflow for the design and application of the focused library.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step. A reliable and scalable protocol is essential for producing the necessary quantities of the starting material for library synthesis. The following protocol describes a robust method for the synthesis of the core scaffold.

Materials and Methods
Reagent/SolventGradeSupplier
3-Bromobenzoyl chlorideReagentPlus®, 99%Sigma-Aldrich
2-Amino-2-oxoethyl acetate97%Alfa Aesar
Triethylamine≥99.5%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Phosphorus oxychlorideReagent grade, ≥98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium BicarbonateACS reagentFisher Scientific
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich
Step-by-Step Protocol

Step 1: Synthesis of N-(3-Bromobenzoyl)glycine ethyl ester

  • To a stirred solution of 2-amino-2-oxoethyl acetate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3-bromobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(3-bromobenzoyl)glycine ethyl ester.

Step 2: Cyclization to this compound

  • To a solution of N-(3-bromobenzoyl)glycine ethyl ester (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Focused Library Synthesis via Palladium-Catalyzed Cross-Coupling

The this compound core is now ready for diversification. The following sections provide representative protocols for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols can be adapted for a wide range of building blocks.

General Considerations for Cross-Coupling Reactions
  • Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

  • Anhydrous Solvents: Use of anhydrous solvents is crucial for the success of these reactions.

  • Ligand Selection: The choice of phosphine ligand can significantly impact the reaction efficiency. It is recommended to screen a small set of ligands for each new substrate class.

Representative Protocol: Suzuki Cross-Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Suzuki_Coupling Reactants This compound + Arylboronic Acid Reaction Reaction at 90°C Reactants->Reaction Catalyst Pd(PPh3)4 + Base (e.g., K2CO3) Catalyst->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Suzuki cross-coupling reaction.

Materials:

Reagent/SolventGrade
This compoundAs synthesized
Arylboronic acidVaries
Tetrakis(triphenylphosphine)palladium(0)99%
Potassium carbonateAnhydrous
TolueneAnhydrous
WaterDegassed

Protocol:

  • To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene and degassed water (typically in a 4:1 ratio).

  • Seal the vial and heat the reaction mixture to 90 °C for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Library Diversification Examples

The following table provides examples of building blocks that can be used to diversify the core scaffold and the corresponding cross-coupling reaction.

Reaction TypeBuilding Block ExampleResulting MoietyRationale for Inclusion in a Kinase Library
Suzuki 4-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)biphenylProbes for hydrophobic pockets; potential for halogen bonding.
Suzuki Pyridine-3-boronic acid3-PyridylphenylIntroduces a hydrogen bond acceptor.
Buchwald-Hartwig MorpholineMorpholinophenylEnhances solubility and introduces a common kinase hinge-binding motif.
Buchwald-Hartwig AnilineAnilino-phenylCore structure of many Type II kinase inhibitors.
Sonogashira PhenylacetylenePhenylethynylphenylIntroduces a rigid linker to explore deeper pockets.

Compound Purification and Characterization

Ensuring the purity and structural integrity of the synthesized library is paramount for reliable biological screening results.

Purification
  • Primary Purification: Flash column chromatography on silica gel is the primary method for purification.

  • Final Purification: For compounds intended for biological screening, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended to achieve >95% purity.

Characterization

All final compounds must be thoroughly characterized to confirm their identity and purity.

Analytical TechniquePurposeAcceptance Criteria
LC-MS Confirm molecular weight and assess purityCorrect [M+H]⁺ observed; purity >95% by UV trace
¹H NMR Confirm structure and assess puritySpectrum consistent with proposed structure; absence of significant impurities
¹³C NMR Confirm carbon frameworkSpectrum consistent with proposed structure
HRMS Confirm elemental compositionMeasured mass within 5 ppm of calculated mass

Data Management and Archiving

A robust data management system is essential for tracking the synthesis, purification, characterization, and biological screening data for each library member. Each compound should be assigned a unique identifier, and all associated analytical and biological data should be stored in a centralized database.

Conclusion

This application note provides a comprehensive and actionable guide for the design and synthesis of a focused library based on the this compound scaffold. By following the detailed protocols for scaffold synthesis, diversification via palladium-catalyzed cross-coupling, and rigorous purification and characterization, researchers can generate a high-quality collection of novel compounds for kinase inhibitor screening and other drug discovery applications. The strategic design and synthetic versatility of this library make it a valuable asset in the quest for new therapeutic agents.

References

  • Organic Chemistry Frontiers. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides.
  • Journal of Environmental Sciences.
  • BOC Sciences. Targeted and Focused Libraries.
  • Vipergen.
  • National Institutes of Health. The Design and Application of Target-Focused Compound Libraries.
  • PubMed. The design and application of target-focused compound libraries.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • ACS Publications. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Bentham Science.
  • PubMed.

Sources

The Bromo-Oxazole Motif: A Versatile Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromo-Substituted Oxazoles

In the landscape of contemporary drug discovery, the oxazole ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1][2] Its prevalence in natural products, particularly those of marine origin, and its capacity to engage in crucial hydrogen bonding and π-stacking interactions with biological targets underscore its significance.[3][4] The introduction of a bromine atom onto this versatile heterocycle transforms it into a powerful and highly adaptable building block for medicinal chemists. The bromo-substituted oxazole is not merely a component of a final active pharmaceutical ingredient (API); it is a reactive handle, a strategic linchpin that unlocks a vast chemical space for the synthesis of diverse and complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis and application of bromo-oxazoles, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.

Synthetic Strategies for Bromo-Substituted Oxazoles

The regioselective installation of a bromine atom on the oxazole ring is a critical first step in harnessing its synthetic potential. Several robust methods are at the disposal of the medicinal chemist, with the choice of strategy often dictated by the desired substitution pattern and the nature of the available starting materials.

Protocol 1: Van Leusen Oxazole Synthesis Followed by Electrophilic Bromination

The Van Leusen oxazole synthesis is a cornerstone reaction for the formation of the oxazole core, reacting a tosylmethyl isocyanide (TosMIC) with an aldehyde.[2][5] This method can be ingeniously coupled with a subsequent electrophilic bromination step to yield bromo-oxazoles.

Experimental Protocol:

Step A: Van Leusen Oxazole Synthesis

  • To a stirred solution of the desired aldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the substituted oxazole.

Step B: Electrophilic Bromination

  • Dissolve the oxazole from Step A (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-3.0 eq, depending on the desired degree of bromination) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the bromo-substituted oxazole(s). A recent study reported the synthesis of various bromo-substituted aryloxazoles using this method with yields ranging from 19-24%.[1]

Causality Behind Experimental Choices:

  • K₂CO₃ as Base: In the Van Leusen reaction, a base is required to deprotonate the α-carbon of TosMIC, initiating the cycloaddition. K₂CO₃ is a mild and effective base for this transformation.

  • NBS as Brominating Agent: NBS is a convenient and safe source of electrophilic bromine, allowing for controlled bromination of the electron-rich oxazole ring. The stoichiometry of NBS can be adjusted to control the number of bromine atoms added.[1]

Protocol 2: Regioselective C-4 Bromination via Lithiation

For the specific synthesis of 4-bromo-oxazoles, a regioselective approach involving lithiation followed by quenching with an electrophilic bromine source is highly effective.[6]

Experimental Protocol:

  • In an oven-dried, argon-flushed flask, dissolve the 5-substituted oxazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -15 °C.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.05 eq, 1.0 M in THF) via syringe, maintaining the temperature between -15 °C and -10 °C.

  • Stir the mixture at -15 °C for 30 minutes to allow for the formation of the 2-lithiooxazole intermediate.

  • Cool the reaction to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of NBS (1.0 eq) in anhydrous dimethylformamide (DMF), keeping the internal temperature below -65 °C.

  • Stir for 30 minutes at -78 °C.

  • Quench the reaction by adding a 2 N aqueous solution of sodium hydroxide (NaOH), allowing the mixture to warm to above 0 °C.

  • Dilute with water and extract with methyl tert-butyl ether (MTBE) (3 x volume).

  • Wash the combined organic layers with 0.5 N NaOH and saturated brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate under reduced pressure and purify by crystallization or column chromatography to yield the 4-bromo-5-substituted oxazole. This protocol has been reported to achieve excellent regioselectivity (>97:3) and high yields (up to 87%).[6]

Causality Behind Experimental Choices:

  • LiHMDS as Base: LiHMDS is a strong, non-nucleophilic base that efficiently deprotonates the most acidic proton of the oxazole ring, which is typically at the C-2 position.

  • Low-Temperature Equilibration and Quench: The initial lithiation at -15 °C followed by cooling to -78 °C before quenching with NBS is crucial for achieving high regioselectivity for the C-4 bromo product. This is due to an equilibrium between the initially formed 2-lithiooxazole and the more stable 4-lithiooxazole, with the latter being trapped by the electrophilic bromine source at low temperature.[6]

Harnessing the Bromo-Oxazole: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of bromo-oxazoles is realized in their application as substrates for palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of functionalized oxazole derivatives.[7]

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between a bromo-oxazole and a boronic acid or ester.[8]

Experimental Protocol:

  • To an oven-dried reaction vessel, add the bromo-oxazole (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings of Bromo-Oxazoles

Bromo-Oxazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromooxazole-4-carboxylic acidPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9018~85 (estimated)
4-Bromo-5-(thiophen-2-yl)oxazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O801292
2-Bromo-4,5-diphenyloxazole4-Formylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100688

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Protocol 4: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the method of choice for attaching terminal alkynes to the bromo-oxazole core, creating important structural motifs found in many natural products and functional materials.[9][10]

Experimental Protocol:

  • In a reaction vessel, combine the bromo-oxazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or triethylamine).

  • Add the terminal alkyne (1.1-1.5 eq) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Stir the reaction at room temperature to 60 °C for 2-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct coupling of amines with the bromo-oxazole, a critical transformation for the synthesis of many pharmaceuticals.[11][12]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the bromo-oxazole (1.0 eq), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

  • Add the amine (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices for Cross-Coupling:

  • Palladium Catalyst and Ligand: The choice of palladium source and, critically, the phosphine ligand is paramount for a successful cross-coupling reaction. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl bromides and for C-N bond formation.[11]

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for neutralizing the HBr generated in the Sonogashira and Heck reactions. The choice of base can significantly impact the reaction yield and must be optimized for each specific transformation.[13]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, conducting these reactions under an inert atmosphere of argon or nitrogen is essential to prevent catalyst deactivation.

Case Studies: Bromo-Oxazoles in Action

Case Study 1: Synthesis of Oxaprozin, a COX-2 Inhibitor

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[14] A key intermediate in its synthesis is 2-bromomethyl-4,5-diphenyl-oxazole.

Synthetic Workflow:

G benzoin Benzoin intermediate1 2-Bromoacetoxy- 1,2-diphenylethanone benzoin->intermediate1 Acylation bromoacetyl_bromide Bromoacetyl bromide bromoacetyl_bromide->intermediate1 bromo_oxazole 2-Bromomethyl-4,5- diphenyl-oxazole intermediate1->bromo_oxazole Robinson-Gabriel Cyclization ammonium_acetate Ammonium acetate ammonium_acetate->bromo_oxazole malonate_adduct Diethyl 2-((4,5-diphenyl- oxazol-2-yl)methyl)malonate bromo_oxazole->malonate_adduct Alkylation diethyl_malonate Diethyl malonate (NaOEt, EtOH) diethyl_malonate->malonate_adduct hydrolysis Hydrolysis (NaOH, H₂O/EtOH) malonate_adduct->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation oxaprozin Oxaprozin decarboxylation->oxaprozin

Caption: Synthesis of Oxaprozin via a bromo-oxazole intermediate.

In this synthesis, the bromo-oxazole serves as a reactive electrophile for the alkylation of diethyl malonate, which ultimately forms the propionic acid side chain of Oxaprozin after hydrolysis and decarboxylation.

Case Study 2: Oxazole-Containing Anticancer Agents

The oxazole motif is a common feature in a variety of potent anticancer agents.[15][16] These compounds often exert their effects by targeting critical cellular machinery. Bromo-oxazoles are key intermediates in the synthesis of these complex molecules, allowing for the strategic introduction of various pharmacophores through cross-coupling reactions.

Signaling Pathway Inhibition:

G cluster_0 Oxazole-based Inhibitors cluster_1 Cellular Processes tubulin_inhibitor Tubulin Polymerization Inhibitor microtubule_formation Microtubule Formation tubulin_inhibitor->microtubule_formation stat3_inhibitor STAT3 Inhibitor gene_transcription Gene Transcription (Proliferation, Survival) stat3_inhibitor->gene_transcription kinase_inhibitor Kinase Inhibitor signal_transduction Signal Transduction (e.g., Growth Factors) kinase_inhibitor->signal_transduction cell_cycle_progression Cell Cycle Progression microtubule_formation->cell_cycle_progression apoptosis Apoptosis cell_cycle_progression->apoptosis Arrest leads to gene_transcription->cell_cycle_progression signal_transduction->cell_cycle_progression

Caption: Mechanisms of action for oxazole-based anticancer agents.

Many oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[17] Others function as inhibitors of key signaling proteins like STAT3 or various protein kinases, which are often dysregulated in cancer.[15][18] The synthesis of analogs to probe structure-activity relationships (SAR) for these targets is greatly facilitated by the use of bromo-oxazole intermediates.

Conclusion and Future Outlook

Bromo-substituted oxazoles are undeniably powerful tools in the medicinal chemist's arsenal. Their synthetic accessibility, coupled with their versatility in a range of robust cross-coupling reactions, provides a reliable and efficient platform for the generation of molecular diversity. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic application of these key intermediates will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. The protocols and insights provided herein serve as a guide for researchers to effectively harness the potential of the bromo-oxazole motif in their own drug discovery endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles.
  • Kotha, S., & Cheekatla, S. R. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance.
  • Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337–7371. Retrieved from [Link]

  • Stoll, R., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules, 25(15), 3457. Retrieved from [Link]

  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • MDPI. (2022). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Retrieved from [Link]

  • Kotha, S., & Cheekatla, S. R. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. Retrieved from [Link]

  • Williams, D. R., & Fu, L. (2009). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Organic letters, 11(23), 5442–5445. Retrieved from [Link]

  • Esposito, M., et al. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. Marine Drugs, 19(4), 224. Retrieved from [Link]

  • Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]

  • Singh, K., et al. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-123. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • MDPI. (2022). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Retrieved from [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl). Retrieved from [Link]

  • MDPI. (2020). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]

  • Shibata, K., Yoshida, M., Doi, T., & Takahashi, T. (2010). Derivatization of a tris-oxazole using Pd-catalyzed coupling reactions of a 5-bromooxazole moiety. Tetrahedron Letters, 51(12), 1674–1677. Retrieved from [Link]

  • Graham, T. H. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (2022). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved from [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. Retrieved from [Link]

  • ResearchGate. (n.d.). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis.
  • Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. CORE. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Regioselective bromination of fused heterocyclic N-oxides. Retrieved from [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Heck and Suzuki Reactions for Aryl-Alkene and Biaryl Synthesis.
  • Pediaa.com. (2020). Difference Between Heck Stile and Suzuki Reaction. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Total Syntheses of Oxazole-Containing Natural Products. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • YouTube. (2021). CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the synthesis of 2-(3-Bromobenzoyl)oxazole and improve your yields. Our recommendations are grounded in established chemical principles and validated through extensive laboratory experience.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges you might encounter during the synthesis of this compound. We provide potential causes and actionable solutions to get your research back on track.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent issue in multi-step organic syntheses. For this compound, several factors could be at play, from suboptimal reaction conditions to starting material impurities.

Potential Causes & Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.[1][2]
Suboptimal Reagents Ensure the purity of your starting materials, particularly 3-bromobenzoyl chloride and the oxazole precursor. Impurities can lead to unwanted side reactions.[1]
Inefficient Cyclization The choice of cyclodehydrating agent is critical. If using a Robinson-Gabriel type synthesis, stronger agents like polyphosphoric acid may improve yields compared to sulfuric acid or phosphorus pentachloride.[3][4][5]
Moisture Contamination Many reagents used in oxazole synthesis are sensitive to moisture. Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup/Purification Significant product loss can occur during extraction and purification steps. Optimize your extraction solvent and pH. For purification, column chromatography with a carefully selected eluent system is often effective.[1][6]
Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?

The formation of side products directly competes with your desired reaction, reducing the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Products & Prevention Strategies:

  • Formation of N-(2-oxoethyl)-3-bromobenzamide: In a Robinson-Gabriel approach, the intermediate α-acylamino ketone may be stable and fail to cyclize.

    • Solution: Employ a more potent cyclodehydrating agent or increase the reaction temperature to promote the final cyclization and dehydration step.[3][7]

  • Dimerization or Polymerization: Under harsh conditions, starting materials or reactive intermediates can polymerize.

    • Solution: Maintain careful control over the reaction temperature and consider a more gradual addition of reagents.[1]

  • Hydrolysis of 3-Bromobenzoyl Chloride: If moisture is present, the acid chloride will hydrolyze to 3-bromobenzoic acid, which is unreactive under these conditions.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.

Visualizing the Synthetic Workflow: A Common Approach

The following diagram illustrates a generalized workflow for the synthesis of a 2-acyl-substituted oxazole, which can be adapted for this compound.

Synthesis_Workflow cluster_prep Step 1: Precursor Synthesis cluster_cyclization Step 2: Oxazole Formation cluster_purification Step 3: Purification start Starting Materials (e.g., Amino Acid Derivative) precursor α-Acylamino Ketone Intermediate start->precursor Acylation & Oxidation oxazole This compound precursor->oxazole Intramolecular Cyclization & Dehydration cyclizing_agent Cyclodehydrating Agent (e.g., PPA, TfOH) cyclizing_agent->precursor crude Crude Product oxazole->crude Aqueous Workup pure Purified Product crude->pure Column Chromatography

Caption: Generalized workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare 2-acyl-substituted oxazoles?

Several effective methods exist, with the most common being:

  • Robinson-Gabriel Synthesis: This involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[3][7][8] It is a classic and widely used method.

  • Oxidative Cyclization: These methods often start from enamides or other precursors and utilize an oxidizing agent to form the oxazole ring.[9][10][11] Hypervalent iodine reagents are frequently employed in these reactions.[12]

  • From Diazocarbonyl Compounds: The reaction of diazocarbonyl compounds with amides or nitriles, often catalyzed by copper or rhodium, can yield substituted oxazoles.[13]

  • Sonogashira Coupling: While typically used to form carbon-carbon bonds, modifications of this reaction can be employed to construct the oxazole core or functionalize an existing oxazole ring.[14][15][16][17]

Q2: How do I choose the appropriate solvent for my reaction?

The ideal solvent will depend on the specific synthetic route. For Robinson-Gabriel type reactions, high-boiling point, non-polar aprotic solvents are often preferred. In oxidative cyclizations, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. Always ensure your solvent is anhydrous to prevent unwanted side reactions.

Q3: What is the best way to purify the final product?

Column chromatography on silica gel is typically the most effective method for purifying this compound. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) usually provides good separation from starting materials and byproducts. The progress of the purification can be monitored by TLC.[1][18]

Q4: Can I use microwave synthesis to improve the reaction time and yield?

Microwave-assisted organic synthesis can often significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. Several studies have reported the successful use of microwave irradiation for the synthesis of oxazole derivatives.[19] It is a viable option to explore for optimizing your synthesis.

Experimental Protocol: A Modified Robinson-Gabriel Approach

This protocol provides a starting point for the synthesis of this compound. Optimization of reaction times, temperatures, and reagent stoichiometry may be necessary.

Step 1: Synthesis of the α-Acylamino Ketone Intermediate

  • To a solution of the appropriate amino ketone precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-bromobenzoyl chloride (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 2: Cyclization to this compound

  • To the crude α-acylamino ketone, add a cyclodehydrating agent such as polyphosphoric acid or trifluoromethanesulfonic acid.[7][20][21]

  • Heat the mixture to 80-100 °C and stir for 1-3 hours, monitoring the formation of the oxazole by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship of Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting low product yield.

Troubleshooting_Logic start Low Yield Observed check_completion Check Reaction Completion (TLC Analysis) start->check_completion check_reagents Verify Reagent Purity & Stoichiometry check_completion->check_reagents Reaction Incomplete check_purification Evaluate Purification Procedure for Loss check_completion->check_purification Reaction Complete check_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions solution Improved Yield check_conditions->solution check_purification->solution

Caption: A logical flowchart for troubleshooting low yield.

References

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. [Link]

  • Zheng, J., Zhang, M., Huang, L., Hu, X., Wu, W., Jiang, H. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 50(25), 3321-3323. [Link]

  • Zheng, J., Zhang, M., Huang, L., Hu, X., Wu, W., & Jiang, H. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 50(25), 3321-3323. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Synthesis of oxazole via an ACCI sequence involving an acyl Sonogashira... ResearchGate. [Link]

  • Synthesis of 2‐Amino Substituted Oxazoles from α‐Amino Ketones and Isothiocyanates via Sequential Addition and I2‐Mediated Desulfurative Cyclization. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Wipf, P., & Cunningham, A. (1995). Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling. The Journal of Organic Chemistry, 60(12), 3572-3573. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson-Gabriel-Type Reaction. PubMed. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Wang, Y., et al. (2017). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction. The Journal of Organic Chemistry, 82(12), 6450-6456. [Link]

  • 5-Iii) Sem 4. Scribd. [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]

  • Process for the purification of substituted benzoxazole compounds.
  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI. [Link]

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. MDPI. [Link]

  • Kotha, S., & Cheekatla, S. R. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 275-285. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 26(11), 3326. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 275-285. [Link]

  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 2999-3026. [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Bromination of Benzoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The regioselective bromination of benzoyloxazole derivatives is a critical transformation for introducing functional handles in medicinal chemistry and materials science. However, the reaction is frequently plagued by side reactions that can complicate purification and significantly lower yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, structured to address specific issues encountered during experimentation. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in established mechanistic principles.

Section 1: Understanding the Core Reaction & Potential Pitfalls

The desired transformation is typically an electrophilic aromatic substitution (EAS) on one of the benzoyloxazole's aromatic rings. The primary challenge lies in the molecule's multiple reactive sites and the potential for the reaction to follow unintended pathways under suboptimal conditions. The three most common side reactions are:

  • Polybromination: The addition of more than one bromine atom to the molecule.

  • Benzylic Bromination: Radical-mediated bromination of an alkyl side chain, if present.

  • Oxazole Ring Opening: Cleavage of the heterocyclic core, leading to degradation.

The specific outcome is highly dependent on the choice of brominating agent, solvent, temperature, and the presence or absence of radical initiators or acid scavengers.

G cluster_start Starting Material cluster_reaction Bromination Conditions cluster_outcomes Potential Reaction Outcomes Start Benzoyloxazole Derivative Conditions NBS or Br₂ Solvent, Temp, Additives Start->Conditions Desired Desired Product (Mono-brominated) Conditions->Desired Controlled Electrophilic Pathway Side1 Side Reaction 1: Polybromination Conditions->Side1 Excess Reagent/ High Temp Side2 Side Reaction 2: Benzylic Bromination Conditions->Side2 Radical Initiators Side3 Side Reaction 3: Oxazole Ring Opening Conditions->Side3 Acidic Byproducts/ H₂O Present

Caption: Logical workflow of benzoyloxazole bromination.

Section 2: Troubleshooting Guide

This section is formatted as a direct response to common problems observed in the lab.

Problem 1: My reaction is messy, and I'm isolating multiple brominated products.

Question: Why am I getting di- or even tri-brominated products instead of the desired mono-brominated species?

Answer: This issue, known as polybromination, arises when the reaction conditions are too harsh or the stoichiometry is not precisely controlled. The first bromine atom added can sometimes activate the ring further, or the reaction proceeds so quickly that selectivity is lost.

Probable Causes & Solutions:

  • Incorrect Stoichiometry: Using more than 1.0-1.1 equivalents of the brominating agent is the most common cause.

    • Solution: Carefully measure your limiting reagent and use no more than 1.1 equivalents of N-bromosuccinimide (NBS) or bromine. Perform the reaction on a small scale first to confirm stoichiometry before a large-scale synthesis.

  • High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately, reducing selectivity.[1]

    • Solution: Begin the reaction at a low temperature (e.g., 0 °C or even -30 °C) and allow it to slowly warm to room temperature.[2] This provides kinetic control, favoring the most energetically accessible position and minimizing over-reaction.

  • Highly Activating Substituents: If your benzoyloxazole contains strongly electron-donating groups (e.g., -OH, -NH2), the aromatic ring may be too activated for controlled bromination.

    • Solution: Consider using a milder brominating agent. N-bromosuccinimide is generally more selective than elemental bromine (Br₂).[3] Alternatively, you can temporarily protect the activating group (e.g., acetylate an aniline) to temper its effect, then deprotect after bromination.

Problem 2: The bromine is adding to the wrong position, specifically on a methyl or ethyl side chain.

Question: I wanted to functionalize the aromatic ring, but I'm getting benzylic bromination on an alkyl substituent. Why is this happening?

Answer: You have inadvertently initiated a free-radical chain reaction instead of an electrophilic aromatic substitution. The benzylic C-H bond (the C-H bond adjacent to an aromatic ring) is significantly weaker than other C-H bonds and is susceptible to abstraction by radicals.[4]

Probable Causes & Solutions:

  • Use of Radical Initiators: The presence of AIBN (azobisisobutyronitrile), benzoyl peroxide, or exposure to UV light will trigger the radical pathway.[5][6]

    • Solution: Ensure your reaction is run in the dark and that no radical initiators are added. If your goal is EAS, these conditions are counterproductive.

  • Choice of Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) are classic choices for radical reactions and can favor this pathway.[5][7]

    • Solution: Switch to a more polar solvent that can support ionic intermediates. For NBS bromination, dimethylformamide (DMF) is known to promote electrophilic substitution and can provide high para-selectivity.[5]

G cluster_EAS Electrophilic Aromatic Substitution (Desired) cluster_Radical Free Radical Substitution (Side Reaction) EAS_Start Benzoyloxazole EAS_Inter Sigma Complex (Arenium Ion) EAS_Start->EAS_Inter NBS (polar solvent) or Br₂/FeBr₃ EAS_Prod Ring-Brominated Product EAS_Inter->EAS_Prod Deprotonation Rad_Start Benzoyloxazole (with alkyl group) Rad_Inter Benzylic Radical (Resonance Stabilized) Rad_Start->Rad_Inter NBS + Light/AIBN (non-polar solvent) Rad_Prod Side-Chain Brominated Product Rad_Inter->Rad_Prod Reaction with Br₂

Caption: Competing pathways: EAS vs. Radical Bromination.

Problem 3: My yield is very low, and analysis shows a complex mixture of unidentifiable products.

Question: My TLC and LC-MS show that my starting material is gone, but I have very little product and a mess of other signals. Is the molecule decomposing?

Answer: Yes, this is a strong indication of oxazole ring opening. The oxazole ring, while aromatic, is susceptible to cleavage under certain conditions, particularly in the presence of strong acid or nucleophiles.[8][9]

Probable Causes & Solutions:

  • Acidic Byproducts: Both electrophilic and radical bromination reactions can produce HBr as a byproduct.[10] This acid can catalyze the hydrolysis or decomposition of the oxazole ring.[9]

    • Solution: Add a non-nucleophilic acid scavenger to the reaction mixture. Finely ground potassium carbonate (K₂CO₃) or barium carbonate can be used to neutralize HBr as it forms, preventing a drop in pH.[5][11]

  • Impure NBS: N-Bromosuccinimide can decompose over time, especially if not stored properly, yielding free bromine and succinimide.[5] This can lead to uncontrolled reactions. The presence of water can also hydrolyze the desired product.[5]

    • Solution: Use freshly recrystallized NBS for best results.[12] Ensure your reaction is run under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophilic Attack: If your solvent or additives are nucleophilic (e.g., water, alcohols), they can participate in ring-opening pathways.[9]

    • Solution: Choose a non-nucleophilic solvent system. Dichloromethane (DCM), acetonitrile, or DMF are generally safe choices. Avoid using alcohols as solvents unless a specific protocol calls for them, as they can lead to addition products.[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction: NBS or Br₂? A1: The choice depends on your desired selectivity and the activation level of your substrate. NBS is generally preferred for its higher selectivity and safer handling.[3][13]

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Primary Use Selective mono-bromination of activated rings; allylic/benzylic bromination.[6][13]Bromination of both activated and deactivated rings; often leads to polybromination.[14]
Conditions Polar solvent (DMF, MeCN) for EAS; Non-polar (CCl₄) + initiator for radical.[5]Requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) for aromatic substitution.[14]
Pros Safer solid reagent, higher selectivity, low Br₂ concentration minimizes side reactions.[3][15]Potentially higher reactivity for deactivated systems.
Cons Can initiate radical reactions if not controlled; must be pure.[5]Highly toxic, corrosive, and volatile liquid; reactions can be exothermic and less selective.[16]

Q2: What are the ideal starting conditions for a clean mono-bromination on the benzoyl ring? A2: A robust starting point is to use NBS in a polar aprotic solvent at low temperature.

ParameterRecommended ConditionRationale / Key Insight
Brominating Agent N-Bromosuccinimide (NBS), freshly recrystallizedProvides a low, steady concentration of electrophilic bromine, enhancing selectivity.[13] Purity is crucial to avoid side reactions.[12]
Equivalents 1.05 - 1.1 equivalentsMinimizes the risk of polybromination. Precise measurement is critical.
Solvent Anhydrous DMF or AcetonitrilePolar solvents favor the ionic EAS mechanism over the radical pathway.[5]
Temperature Start at 0 °C, then allow to warm to RTLow temperature enhances regioselectivity by favoring the kinetically preferred product.[1]
Additives Anhydrous K₂CO₃ (1.2 eq.)Acts as an acid scavenger to neutralize HBr byproduct, protecting the oxazole ring from cleavage.[11]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction, which can cause hydrolysis of reagents and products.[5]

Q3: How can I effectively purify my desired product away from isomers and poly-brominated impurities? A3: A combination of recrystallization and column chromatography is typically most effective.

  • Recrystallization: This is an excellent first step for removing impurities with different solubility profiles. For brominated aromatics, common solvents include ethanol, hexane, or toluene/hexane mixtures.[17] The goal is to find a solvent system where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Column Chromatography: If recrystallization fails to separate isomers, silica gel chromatography is necessary. Use a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your compounds. Isomers and poly-brominated species often have different polarities and will separate on the column.

Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Mono-bromination using NBS

This is a representative protocol and may require optimization for your specific substrate.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the benzoyloxazole substrate (1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous DMF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add freshly recrystallized N-bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), carefully pour the reaction mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench any remaining bromine), water, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as needed.[17]

Protocol 2: Recrystallization of NBS

(Safety Note: Perform in a well-ventilated fume hood. Wear appropriate PPE.)

  • Place 10 g of potentially impure NBS into a 250 mL Erlenmeyer flask.

  • Add 100 mL of deionized water.

  • Heat the mixture with stirring on a hot plate to 90-95 °C until the NBS is fully dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the white, crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified NBS under vacuum. Store in a refrigerator, protected from light and moisture.[12]

References
  • Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Oxazole. Wikipedia, The Free Encyclopedia. [Link]

  • Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • LibreTexts. (2019). N-Bromosuccinimide. Chemistry LibreTexts. [Link]

  • Organic Synthesis. (2021). N-Bromosuccinimide (NBS) reagent application & mechanism. YouTube. [Link]

  • Murphy, G. K., & Stewart, J. D. (2013). Regioselective bromination of fused heterocyclic N-oxides. PubMed. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

  • Molecules. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]

  • Katritzky, A. R. (1993). New Chemistry of Oxazoles. Heterocycles. [Link]

  • To, T. A., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. ResearchGate. [Link]

  • Chemistry. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PubMed. [Link]

  • ResearchGate. (n.d.). The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. [Link]

  • Biswas, T. (2022). Oxazole Synthesis by four Name Reactions. YouTube. [Link]

  • LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • Norris, J. (2018). Benzyl Bromination. YouTube. [Link]

  • ResearchGate. (2025). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • ResearchGate. (2025). Synthesis of bromination derivatives of 1, 3-benzodioxole. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Molecules. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (2025). Bromination of pyrazole-3(5)-carboxylic acid. [Link]

  • ResearchGate. (2025). Bromination of Aromatic Compounds with Potassium Bromide in the Presence of Poly(4-vinylpyridine)-Supported Bromate in Nonaqueous Solution. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination Reagent Guide. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling with 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 2-(3-Bromobenzoyl)oxazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this specific yet illustrative cross-coupling reaction. As Senior Application Scientists, we aim to equip you with the knowledge to not only troubleshoot your experiments but also to understand the underlying chemical principles governing your results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most common initial factors to investigate?

A: Low or no yield in a Suzuki coupling is a frequent issue that can often be traced back to a few key areas. Before undertaking a complex optimization screen, it is crucial to verify the integrity of your foundational reaction components.[1]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, which can be catalyzed by acid, base, or even trace metals.[2][3] It is advisable to use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.[3][4][5]

    • Palladium Catalyst: The active form of the catalyst is Pd(0), which can be sensitive to air.[1] Ensure your catalyst, whether it's a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂, is from a reliable stock.

    • Base and Solvent: The purity of your base and the dryness and purity of your solvent are critical.[1][6] Impurities in solvents can poison the catalyst.[6]

  • Inert Atmosphere: The Suzuki coupling must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the Pd(0) catalyst and to minimize side reactions like homocoupling.[1] Ensure your reaction vessel is properly degassed.

  • Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures (60-100 °C), excessively high temperatures can lead to catalyst decomposition and unwanted side reactions.[1][7] A moderate starting point of 60-80 °C is often recommended.[7]

Q2: I'm observing the formation of significant byproducts. What are the likely culprits and how can I mitigate them?

A: Side product formation can complicate purification and reduce the yield of your desired product. Understanding the common side reactions is the first step to minimizing them.[8]

  • Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct.[8][9] It is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used without efficient reduction to Pd(0).[8] Ensuring a thoroughly degassed reaction and using a slight excess of the aryl bromide can sometimes suppress this.[10]

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[3][9] This side reaction is often exacerbated by high temperatures and the choice of base.[3][10] Using a less aqueous solvent system or a milder base might be beneficial.

  • Dehalogenation: In some cases, the aryl halide can be reduced, replacing the C-Br bond with a C-H bond.[9] This can be influenced by the catalyst system and the presence of reducing agents in the reaction mixture.

Q3: How do I choose the optimal combination of catalyst, ligand, base, and solvent for my specific substrate, this compound?

A: The interplay between the catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling.[11] For a substrate like this compound, which is an aryl bromide with a potentially coordinating oxazole ring, a systematic approach to optimization is recommended.

  • Catalyst and Ligand:

    • Aryl bromides are generally more reactive than aryl chlorides.[8][12] Standard catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a phosphine ligand are good starting points.[13]

    • For challenging couplings, or to improve reaction rates and yields, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[14][15][16] These ligands have been shown to be highly effective for a wide range of Suzuki couplings, including those with heteroaromatic substrates.[15][16]

  • Base:

    • The base plays a critical role in activating the boronic acid for transmetalation.[13][17][18] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[18]

    • The strength of the base can influence the reaction outcome.[19] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) might be necessary.[13] A screening of different bases is often a valuable optimization step.

  • Solvent:

    • The solvent must solubilize the reactants and facilitate the catalytic cycle. Common solvents include ethereal options like 1,4-dioxane or THF, and aromatic solvents like toluene, often with the addition of water.[6][8]

    • The polarity of the solvent can influence the reaction pathway and selectivity.[20][21][22] For instance, polar aprotic solvents like DMF or acetonitrile can sometimes alter the active catalytic species.[20][22]

Troubleshooting Guides

Problem 1: Reaction is sluggish or fails to proceed to completion.
Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Use a fresh batch of palladium catalyst. 2. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). 3. Consider a more active, pre-formed Pd(0) catalyst or a more robust ligand system (e.g., Buchwald-type biarylphosphine ligands).[15][16]
Inefficient Oxidative Addition 1. Aryl bromides generally undergo oxidative addition readily. However, if the reaction is still slow, a moderate increase in temperature may be beneficial.[1] 2. Ensure the ligand is appropriate; electron-rich ligands can facilitate this step.[15][16]
Poor Transmetalation 1. The choice and amount of base are critical.[18] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Ensure the boronic acid is of high quality. Consider using a boronate ester for increased stability.[4][5] 3. The presence of water is often necessary to facilitate the formation of the reactive boronate species.[23]
Sub-optimal Solvent 1. Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[7][24] 2. Ensure the solvent is properly degassed to remove oxygen.
Problem 2: Significant formation of homocoupled (biaryl) byproduct from the boronic acid.
Possible Cause Troubleshooting Steps
Presence of Oxygen 1. Rigorously degas all solvents and the reaction mixture before adding the catalyst. 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Inefficient Catalytic Cycle 1. A slow oxidative addition step can allow for competing homocoupling. Consider a more active ligand to accelerate the main catalytic cycle.[15][16] 2. Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure the boronic acid is consumed in the desired cross-coupling pathway.[10]
Use of Pd(II) Precatalyst 1. When using a Pd(II) source, homocoupling can occur during the in-situ reduction to Pd(0).[8] Adding a small amount of a reducing agent or ensuring the phosphine ligand can facilitate this reduction can be helpful.
Problem 3: Protodeboronation of the boronic acid is the major side reaction.
Possible Cause Troubleshooting Steps
High Reaction Temperature 1. Lower the reaction temperature. Monitor the reaction progress to find a balance between reaction rate and minimizing the side reaction.
Inappropriate Base 1. Some bases can promote protodeboronation more than others.[4] Screen milder bases like KF or organic bases. 2. Use the minimum effective amount of base.
Excess Water in the Reaction 1. While some water is often beneficial, an excessive amount can promote hydrolysis of the boronic acid. Optimize the ratio of organic solvent to water.
Unstable Boronic Acid 1. Use a more stable boronic acid derivative, such as a pinacol boronate ester. These are generally more resistant to protodeboronation.[4][5]

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Optimization Screening
ParameterCondition 1 (Standard)Condition 2 (High Activity)Condition 3 (Mild)
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)
Ligand -SPhos (2-4 mol%)P(t-Bu)₃ (2-4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)KF (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)THF/H₂O (4:1)
Temperature 80-90 °C60-80 °CRoom Temp to 50 °C
General Experimental Protocol for Suzuki Coupling

This protocol is a general starting point and should be optimized based on the results of your screening experiments.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition:

    • Add the degassed organic solvent, followed by the degassed water, via syringe.

    • Stir the mixture for 5-10 minutes to ensure good mixing.

  • Catalyst Addition:

    • In a separate vial, weigh the palladium source and ligand (if applicable) and dissolve in a small amount of the degassed organic solvent.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Alternatively, for air-stable catalysts, they can be added as solids under a positive flow of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[7]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[7]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7][12][25]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ (Base) PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a logical, step-by-step approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) Start->CheckReagents CheckSetup Ensure Inert Atmosphere (Proper Degassing) CheckReagents->CheckSetup ReagentsOK Reagents & Setup OK? CheckSetup->ReagentsOK OptimizeBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, KF) ReagentsOK->OptimizeBase Yes Recheck Re-prepare/Re-purify Reagents ReagentsOK->Recheck No OptimizeSolvent Screen Solvents (Dioxane, Toluene, THF) OptimizeBase->OptimizeSolvent OptimizeTemp Adjust Temperature OptimizeSolvent->OptimizeTemp OptimizeCatalyst Screen Catalyst/Ligand System (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) OptimizeTemp->OptimizeCatalyst Success Improved Yield OptimizeCatalyst->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Oldenhuis, N. J., et al. (2015). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]

  • Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • ARODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Dupont, J., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Available at: [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]

  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Available at: [Link]

  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available at: [Link]

  • de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Lee, J. C. H., & Buchwald, S. L. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. Available at: [Link]

  • Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Dreher, S. D., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • University of Manchester. Suzuki coupling of oxazoles. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]]dioxine-6-carbaldehyde_with_arylboronic_acids

  • Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • Chemical Science. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]

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Purification strategies for removing catalyst residues from oxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenges of purifying oxazole-containing compounds. The presence of residual catalysts from the synthetic process can significantly impact the outcome of downstream applications, particularly in drug development where stringent purity standards are paramount. This guide provides practical, field-proven insights and troubleshooting strategies to help you achieve the desired purity of your oxazole derivatives.

The Challenge of Catalyst Residues in Oxazole Synthesis

The synthesis of the oxazole core often relies on transition metal-catalyzed reactions, employing catalysts based on palladium, copper, gold, or ruthenium.[1][2][3] While highly efficient in forging the heterocyclic ring, these metals can leach into the final product, posing significant challenges for purification. Residual metals can interfere with biological assays, compromise compound stability, and are strictly regulated in active pharmaceutical ingredients (APIs).[4]

This guide is structured to provide you with a comprehensive understanding of the available purification techniques, their underlying principles, and how to troubleshoot common issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst residues I should be concerned about in my oxazole synthesis?

The type of catalyst residue will depend on your specific synthetic route. Common catalysts used in oxazole synthesis include:

  • Palladium-based catalysts: (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are frequently used in cross-coupling reactions to functionalize the oxazole ring.[1][3]

  • Copper-based catalysts: (e.g., CuI, Cu(II) triflate) are often employed in cyclization and coupling reactions.[2][3]

  • Gold-based catalysts: Utilized in certain cyclization strategies.[1][5]

  • Ruthenium-based catalysts: Can be used in photocatalytic syntheses.[1]

  • Iodine: While not a metal, iodine is a common catalyst in oxidative cyclization reactions and can persist in the final product.[1][2]

Q2: I have a crude oxazole compound. What is the first purification step I should consider?

A well-executed liquid-liquid extraction is often the most effective initial purification step.[6][7][8] This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7] It is particularly useful for removing inorganic salts and highly polar impurities. For oxazole carboxylic acids, adjusting the pH of the aqueous layer can be a powerful tool to selectively move your compound of interest between the organic and aqueous phases.[9]

Q3: My oxazole derivative is a solid. Is recrystallization a suitable purification method?

Yes, recrystallization is a highly effective technique for purifying solid organic compounds.[10][11][12] The principle relies on the differential solubility of your compound and impurities in a given solvent at different temperatures.[11] By dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[13]

Q4: When should I consider using scavenger resins?

Scavenger resins are functionalized polymers or silica designed to selectively bind and remove metal impurities from solution.[14][15][16] They are particularly useful when:

  • You are dealing with low levels of metal contamination that are difficult to remove by other methods.

  • You want to avoid traditional column chromatography, which can sometimes lead to product loss.[4]

  • You are working on a larger scale where chromatography may be impractical.[15]

Q5: Can activated carbon be used to remove catalyst residues?

Activated carbon is a porous material with a high surface area that can effectively adsorb a wide range of impurities, including residual metal catalysts.[17][18][19] It is a cost-effective method and can be used to remove various noble metal catalysts.[18] The mechanism of removal involves both physical adsorption and chemical interactions with surface functional groups.[17]

Troubleshooting Guides

Problem 1: My palladium-catalyzed reaction mixture is a persistent dark color, and the palladium seems to be colloidal.

Causality: The formation of colloidal palladium ("palladium black") is a common issue in cross-coupling reactions. These fine particles can be challenging to remove by simple filtration.

Troubleshooting Workflow:

G start Dark, Colloidal Palladium Suspension celite Filter through a Celite® Pad start->celite Initial Step scavenger Treat with a Thiol-Based Scavenger Resin celite->scavenger If color persists carbon Treat with Activated Carbon celite->carbon Alternative analysis Analyze Supernatant for Pd Content (e.g., ICP-MS) scavenger->analysis carbon->analysis end Proceed with Further Purification analysis->end If Pd < desired level

Caption: Decision workflow for removing colloidal palladium.

Detailed Protocol: Filtration through Celite®

  • Prepare the Celite® Pad: In a sintered glass funnel, prepare a 1-2 cm thick pad of Celite®.

  • Pre-wet the Pad: Gently pour the solvent used in your reaction mixture over the Celite® pad to settle it.

  • Dilute and Filter: Dilute your reaction mixture with a suitable solvent and slowly pass it through the Celite® pad.[20]

  • Wash: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of your product.[20]

  • Evaporate: Combine the filtrates and evaporate the solvent to obtain your crude product, now largely free of insoluble palladium.[20]

Problem 2: My oxazole compound streaks on a silica gel TLC plate.

Causality: Streaking of nitrogen-containing heterocyclic compounds on silica gel is often due to strong interactions between the basic nitrogen atoms of the oxazole and the acidic silanol groups on the silica surface.[13]

Troubleshooting Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[13]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[13]

  • Reversed-Phase Chromatography: This technique is generally less susceptible to issues with basic compounds.[13]

Problem 3: Low recovery after recrystallization of my oxazole derivative.

Causality: Low recovery during recrystallization can be due to several factors, including using too much solvent or the compound having significant solubility in the cold solvent.[13]

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using an appropriate solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[13]

  • Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[13]

  • Recover from Mother Liquor: If significant product remains in the mother liquor, you can reduce the volume by evaporation and perform a second recrystallization.[13]

Purification Protocols

Protocol 1: General Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with an aqueous solution. The nature of the aqueous wash can be tailored:

    • Water: To remove highly polar, water-soluble impurities.

    • Saturated Sodium Bicarbonate (NaHCO₃): To neutralize and remove acidic byproducts.

    • Dilute Hydrochloric Acid (HCl): To protonate and remove basic impurities.

    • Brine (Saturated NaCl): To reduce the solubility of the organic product in the aqueous layer and help break up emulsions.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the washing step as necessary.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the partially purified product.

G start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Aqueous Solution in Separatory Funnel dissolve->wash separate Separate Organic and Aqueous Layers wash->separate dry Dry Organic Layer separate->dry concentrate Filter and Concentrate dry->concentrate product Partially Purified Product concentrate->product

Sources

Addressing solubility issues of 2-(3-Bromobenzoyl)oxazole in biological assays

Answer: No, filtering is not a valid solution and is strongly discouraged. [15]When you filter the media, you are removing an unknown amount of the precipitated compound. This means the actual final concentration of the compound in your experiment is unknown and lower than your intended dose, which will invalidate your results and make them non-reproducible. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration. [15]

References

  • Vertex AI Search. (2025). Oxazole-Based Molecules in Anti-viral Drug Development.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Ingenta Connect. (2019). Oxazole-Based Compounds As Anticancer Agents.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • SpringerLink. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach.
  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
  • Frontiers. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay.
  • NIH. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • MIT News. (2021). Chemical engineers devise a simpler process to incorporate hydrophobic drugs into tablets.
  • Particle Sciences. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Semantic Scholar. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ChemicalBook. (n.d.). 885274-35-1(2-(3-BROMO-PHENYL)-OXAZOLE) Product Description.
  • Wikipedia. (n.d.). Oxazole.

Overcoming challenges in the scale-up synthesis of 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the scale-up synthesis of 2-(3-Bromobenzoyl)oxazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and the scientific rationale behind our recommendations to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates and bioactive molecules. A common and direct approach involves the acylation of oxazole with 3-bromobenzoyl chloride. While straightforward on a small scale, scaling up this process introduces several potential challenges that can impact yield, purity, and safety. These challenges often stem from the reactivity of the starting materials, the sensitivity of the reaction to process parameters, and difficulties in product isolation and purification.

This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary tools to overcome them.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Reaction & Reagents

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the acylation of oxazole can be attributed to several factors, often exacerbated at a larger scale:

  • Moisture Sensitivity: 3-Bromobenzoyl chloride is highly reactive towards water, leading to the formation of 3-bromobenzoic acid. This side reaction consumes your starting material and complicates purification. Ensure all glassware is rigorously dried, and all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature Control: The acylation of oxazole is an exothermic reaction. Poor temperature control on a larger scale can lead to runaway reactions and the formation of degradation products. A gradual addition of the 3-bromobenzoyl chloride to the oxazole solution at a controlled temperature (e.g., 0-5 °C) is crucial.

  • Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Inadequate agitation can lead to localized "hot spots" and incomplete reaction, resulting in a mixture of starting materials and product.

  • Base Equivalency and Type: The choice and amount of base are critical. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically used to scavenge the HCl generated during the reaction. Insufficient base will result in the protonation of oxazole, rendering it unreactive. An excess of a nucleophilic base could potentially react with the acyl chloride. Precise stoichiometry is key.

  • Oxazole Stability: Oxazoles can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or polymerization, especially at elevated temperatures.[1]

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

The most common byproduct is 3-bromobenzoic acid, formed from the hydrolysis of 3-bromobenzoyl chloride. Its presence can be confirmed by LC-MS or by extracting a sample of the crude reaction mixture with a mild aqueous base and then acidifying the aqueous layer to see if a precipitate forms.

To minimize its formation:

  • Use high-purity, anhydrous solvents and reagents.

  • Maintain a strict inert atmosphere throughout the reaction and workup.

Another potential issue is the di-acylation or polymerization of oxazole, although this is less common under controlled conditions. Maintaining a 1:1 stoichiometry and controlled addition of the acylating agent can mitigate this.

Work-up and Purification

Q3: The work-up procedure is cumbersome at a larger scale. Are there any recommendations for simplification?

A typical laboratory-scale work-up involves quenching the reaction with water or a mild base, followed by extraction with an organic solvent. On a larger scale, consider the following:

  • Quenching: A slow, controlled addition of the reaction mixture to a chilled aqueous solution of a mild base (e.g., sodium bicarbonate) is recommended to neutralize the generated HCl and any unreacted 3-bromobenzoyl chloride.

  • Filtration of Salts: The hydrochloride salt of the base (e.g., triethylamine hydrochloride) will precipitate. This can be removed by filtration before proceeding with the aqueous workup, simplifying the subsequent phase separation.

  • Solvent Selection: Choose an extraction solvent that has a low solubility in water and in which the product is highly soluble, while impurities are less soluble. Dichloromethane or ethyl acetate are common choices.

Q4: I am struggling with the purification of the final product. What are the best methods for obtaining high-purity this compound on a large scale?

Purification is often the most challenging aspect of scaling up this synthesis. A multi-step approach is often necessary:

  • Crystallization: This is the most effective and economical method for large-scale purification. A systematic approach to solvent screening is recommended. Start with solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for similar aromatic ketones include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Silica Gel Chromatography: If crystallization does not provide the desired purity, column chromatography may be necessary. However, this can be costly and time-consuming on a large scale. It is often used to purify a smaller batch to obtain a seed crystal for subsequent crystallizations.

  • Slurry Washing: The crude product can be slurried in a solvent in which the impurities are soluble but the product is not. This can be an effective way to remove highly soluble impurities before a final crystallization step.

Troubleshooting Crystallization

Issue Potential Cause Recommended Action
Oiling out The product is precipitating from a supersaturated solution above its melting point. Increase the solvent volume, or switch to a solvent system with a lower boiling point.
No crystal formation The solution is not sufficiently supersaturated, or nucleation is inhibited. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure product. Reduce the temperature further.

| Poor recovery | The product has significant solubility in the mother liquor. | Concentrate the mother liquor and attempt a second crystallization. Ensure the final filtration is performed at a sufficiently low temperature. |

Safety Considerations

Q5: What are the primary safety concerns when scaling up this synthesis?

  • 3-Bromobenzoyl Chloride: This is a corrosive and lachrymatory substance that reacts violently with water.[2][3] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The acylation reaction is exothermic. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature and pressure if not properly controlled. Ensure the reactor is equipped with adequate cooling and that the addition of reagents is slow and monitored.

  • HCl Gas Evolution: The reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction setup should include a gas trap or scrubber to neutralize the evolved HCl.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
OxazoleC₃H₃NO69.06288-42-6Flammable liquid, handle with care.
3-Bromobenzoyl chlorideC₇H₄BrClO219.461711-09-7Corrosive, moisture-sensitive.[2][3]
TriethylamineC₆H₁₅N101.19121-44-8Flammable, corrosive, stench.
Dichloromethane (anhydrous)CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen.

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere of nitrogen, charge a suitably sized reactor, equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, with oxazole (1.0 eq.) and anhydrous dichloromethane.

    • Cool the solution to 0-5 °C using an ice-water bath.

    • Add triethylamine (1.1 eq.) to the cooled solution while maintaining the temperature below 10 °C.

  • Addition of 3-Bromobenzoyl Chloride:

    • Dissolve 3-bromobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane in the dropping funnel.

    • Add the 3-bromobenzoyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly quench the reaction by adding it to a separate vessel containing a stirred, cold (0-5 °C) saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Visualizing the Workflow

To better understand the logical flow of the synthesis and troubleshooting process, the following diagrams are provided.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Solvents B Inert Atmosphere (N2/Ar) A->B C Charge Oxazole & Base B->C D Cool to 0-5 °C C->D E Slowly Add 3-Bromobenzoyl Chloride D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO3(aq) F->G H Extraction G->H I Dry & Concentrate H->I J Recrystallization I->J

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_solutions Corrective Actions Start Low Yield or Impure Product Reagents Reagent Purity & Anhydrous Conditions? Start->Reagents Temp Temperature Control Maintained? Start->Temp Mixing Efficient Mixing Achieved? Start->Mixing Optimize_Purification Solvent Screening for Crystallization Start->Optimize_Purification Improve_Conditions Use Dry Solvents, Inert Atmosphere Reagents->Improve_Conditions Optimize_Temp Refine Cooling & Addition Rate Temp->Optimize_Temp Enhance_Mixing Adjust Stirrer Speed/Type Mixing->Enhance_Mixing

Caption: A logical decision tree for troubleshooting common issues in the synthesis.

References

  • Scriven, E. F. V.; Ramsden, C. A.
  • Potts, K. T. In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon Press: Oxford, 1984; Vol. 6, pp 235-365.
  • Turchi, I. J. In The Chemistry of Heterocyclic Compounds, Oxazoles; Turchi, I. J., Ed.; John Wiley & Sons: New York, 1986; Vol. 45.
  • PubChem. 3-Bromobenzoyl chloride. [Link]

  • Hassner, A.; Stumer, C. Organic Syntheses Based on Name Reactions. 2nd ed.; Pergamon, 2002.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. 5th ed.; Springer, 2014.
  • Anderson, N. G. Practical Process Research & Development: A Guide for Organic Chemists. 2nd ed.; Academic Press, 2012.
  • Wasserman, H. H.; DeSimone, R. W. The Chemistry of Oxazoles. In Advances in Heterocyclic Chemistry; Katritzky, A. R., Ed.; Academic Press, 1995; Vol. 64, pp 259-338.

Sources

Preventing degradation of 2-(3-Bromobenzoyl)oxazole during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Bromobenzoyl)oxazole

A Guide to Preventing Degradation During Experimental Workup & Purification

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The stability of the acyl-oxazole linkage is paramount for achieving high yields and purity. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to prevent degradation during reaction workup and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when handling this compound.

Q1: I'm observing significant product loss after quenching my reaction with aqueous acid (e.g., 1M HCl). TLC analysis shows a new, polar spot corresponding to 3-bromobenzoic acid. What is happening?

Answer: You are likely observing acid-catalyzed hydrolysis of the C-C bond between the oxazole ring and the carbonyl group.

  • Mechanistic Insight: The oxazole ring, while aromatic, is a weak base (pKa of conjugate acid ≈ 0.8) and can be protonated under acidic conditions.[1] Protonation of the ring nitrogen increases the electrophilicity of the attached carbonyl carbon. This makes the carbonyl group highly susceptible to nucleophilic attack by water, which is abundant in the aqueous workup environment. The resulting tetrahedral intermediate rapidly collapses, cleaving the molecule to form 3-bromobenzoic acid and an unstable 2-hydroxyoxazole or its ring-opened equivalent.[2]

  • Immediate Solution: Avoid quenching with strong aqueous acids. A neutral quench is the safest and most effective strategy.

  • Recommended Action:

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution or deionized water.

    • Proceed with extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • If acidic byproducts must be neutralized, use a weak base wash like saturated sodium bicarbonate (NaHCO₃) solution after the initial neutral quench and extraction into the organic phase.

Q2: My TLC analysis shows multiple new spots after washing the organic layer with a strong base like sodium hydroxide (NaOH). Why is my product degrading?

Answer: this compound is also susceptible to base-catalyzed hydrolysis, which can be even more rapid than acid-catalyzed degradation.

  • Mechanistic Insight: Strong bases, such as hydroxide ions, are potent nucleophiles that can directly attack the electrophilic carbonyl carbon. This process, analogous to saponification, leads to the cleavage of the acyl-oxazole bond, forming the 3-bromobenzoate salt and the oxazole anion. The oxazole ring itself can also undergo base-mediated ring-opening reactions.[3] Even a seemingly "mild" base like potassium carbonate in the presence of water can promote degradation.[4]

  • Immediate Solution: Avoid all washes with strong bases (e.g., NaOH, KOH). If a basic wash is necessary to remove acidic impurities, use a mild, non-nucleophilic base.

  • Recommended Action:

    • Use saturated aqueous sodium bicarbonate (NaHCO₃) solution for washes. It is sufficiently basic to neutralize most acidic impurities without causing significant hydrolysis of the target compound.

    • Perform the wash quickly and at a low temperature (0-5 °C) to minimize contact time.

    • Immediately follow with a brine wash to remove residual water and bicarbonate.

    • Dry the organic layer promptly over anhydrous sodium sulfate or magnesium sulfate.

Q3: My compound appears pure by crude NMR, but I see significant degradation after purification by silica gel chromatography. What are my options?

Answer: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[5] These acidic sites can catalyze the hydrolysis of your acid-sensitive compound directly on the column, especially during prolonged runs.

  • Troubleshooting & Solutions:

    • Speed is Key: Run the column as quickly as possible ("flash chromatography") to minimize the residence time of the compound on the silica.

    • Deactivate the Silica: The most robust solution is to neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica in the eluent containing a small amount of a volatile base, such as triethylamine (TEA). A typical mobile phase would be a hexane/ethyl acetate mixture containing 0.5-1% TEA.[6][7][8]

    • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic or neutral stationary phase.

      • Neutral Alumina: A good alternative, but be sure to use alumina with Brockmann activity II or III, as highly activated alumina can also cause degradation.

      • Florisil®: A neutral magnesium silicate gel that is often gentler than silica.[5]

      • Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a mobile phase like acetonitrile/water or methanol/water can be an excellent option for purifying sensitive compounds.[5]

Q4: Are there any precautions I should take during solvent removal to avoid thermal degradation?

Answer: Yes. While this compound is relatively stable, prolonged exposure to high temperatures during solvent removal (e.g., on a rotary evaporator) can promote slow decomposition.

  • Recommended Action:

    • Use Moderate Bath Temperatures: Keep the rotary evaporator water bath temperature at or below 40 °C.

    • Efficient Vacuum: Use a well-maintained vacuum pump to lower the boiling point of the solvent, allowing for rapid evaporation at lower temperatures.

    • Don't Evaporate to Dryness: Avoid leaving the solid product on the rotary evaporator under high vacuum for extended periods after the solvent is gone. Once the bulk of the solvent is removed, release the vacuum and remove the flask. Residual solvent can be removed under high vacuum at room temperature if necessary.

Data Summary & Recommended Conditions

The following table summarizes the recommended handling conditions to ensure the stability of this compound.

Process Step Parameter Recommended Condition Rationale & Risk if Deviated
Reaction Quench ReagentSaturated aq. NH₄Cl or WaterRisk: Strong acid (HCl) causes rapid hydrolysis.
Aqueous Wash pHNeutral to Mildly Basic (pH 7-8.5)Risk: Strong base (NaOH) causes rapid cleavage.
ReagentSaturated aq. NaHCO₃, then BrineNeutralizes acid without significant product degradation.
Purification Stationary PhaseDeactivated Silica (0.5-1% TEA in eluent)Risk: Standard silica is acidic and will cause on-column degradation.
Alternative PhasesNeutral Alumina, Florisil®, C18 Reverse PhaseProvides a non-acidic environment for separation.
Solvent Removal TemperatureWater bath ≤ 40 °CRisk: Higher temperatures can lead to thermal decomposition.

Visual Workflow & Degradation Pathways

Decision Workflow for Workup & Purification

This diagram outlines the decision-making process to select the appropriate workup and purification strategy.

G start Reaction Complete quench Quench Reaction (0 °C) start->quench extract Extract with Organic Solvent quench->extract acid_present Acidic Impurities Present? extract->acid_present bicarb_wash Wash with sat. NaHCO3 (Cold) acid_present->bicarb_wash Yes brine_wash Wash with Brine acid_present->brine_wash No bicarb_wash->brine_wash dry Dry (Na2SO4 / MgSO4) & Concentrate (≤40°C) brine_wash->dry purify_decision Purification Needed? dry->purify_decision deactivated_silica Use Deactivated Silica (0.5-1% TEA in eluent) purify_decision->deactivated_silica Yes end Pure Product purify_decision->end No deactivated_silica->end

Caption: Recommended decision workflow for workup and purification.

Major Degradation Pathways

This diagram illustrates the two primary hydrolytic degradation pathways for this compound.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_H2O + H2O, H+ A_Start->A_H2O A_End 3-Bromobenzoic Acid + Oxazole Fragments A_H2O->A_End B_Start This compound B_OH + OH- B_Start->B_OH B_End 3-Bromobenzoate Salt + Oxazole Fragments B_OH->B_End

Caption: Primary acid and base-catalyzed degradation pathways.

Validated Experimental Protocols

Protocol A: Optimized Neutral Workup Procedure

This protocol is designed to isolate crude this compound while minimizing hydrolytic degradation.

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: While stirring, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 2 volumes relative to the reaction solvent volume) over 5-10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 2 volumes). Combine the organic layers.

  • Washing:

    • If the reaction was conducted under acidic conditions, wash the combined organic layers once with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 2 volumes).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator with a bath temperature not exceeding 40 °C.

Protocol B: Purification via Deactivated Silica Gel Chromatography

This protocol describes the purification of the crude product using silica gel that has been neutralized to prevent on-column degradation.

  • Prepare Eluent: Determine a suitable eluent system using TLC (e.g., 20% Ethyl Acetate in Hexane). Prepare a bulk solution of this eluent and add triethylamine (TEA) to a final concentration of 0.5% v/v.

  • Pack Column: Pack a flash chromatography column with silica gel using the TEA-containing eluent. Ensure the column is packed well and does not have any cracks.

  • Equilibrate: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent to ensure the entire silica bed is neutralized.

  • Load Sample: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.

  • Elute: Run the column with the TEA-containing eluent, collecting fractions and monitoring by TLC.

  • Isolate Product: Combine the pure fractions and remove the solvent and residual TEA using a rotary evaporator (bath temp ≤ 40 °C).

References

  • Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. Available at: [Link]

  • Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • Taniguchi, H., et al. (1978). Unusual Formation of Oxazoles by Base- or Acid-catalyzed Ring Opening of 2-Acyl-2H-azirines. HETEROCYCLES, 9(9), 1207.
  • Wikipedia. Oxazole. Available at: [Link]

  • Sforza, F., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances. Available at: [Link]

  • Reddit r/Chempros. Advice on neutralising silica gel for column chromatography of sensitive compounds?. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • MDPI. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • G. W. Gribble, et al. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

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Introduction: The Analytical Challenge of 2-(3-Bromobenzoyl)oxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving 2-(3-Bromobenzoyl)oxazole. This technical support center is designed for researchers, chemists, and drug development professionals.

This compound is a key intermediate in synthetic organic chemistry, often utilized in the development of novel pharmaceutical agents and complex molecular architectures.[1] Monitoring the progress of reactions involving this moiety—such as substitutions, cross-coupling, or further elaborations of the oxazole ring—requires a robust and reliable analytical method.[2] High-Performance Liquid Chromatography (HPLC) is the technique of choice for its high resolution, sensitivity, and quantitative accuracy.[3]

However, the analysis presents unique challenges. The presence of the halogenated aromatic ring and the oxazole core can lead to specific chromatographic behaviors, including peak tailing and the need to resolve structurally similar impurities, starting materials, and degradation products.[4] This guide provides a comprehensive resource, structured from the perspective of a Senior Application Scientist, to develop a robust method from scratch and troubleshoot common issues encountered in the lab.

Section 1: Foundational HPLC Method Development

A successful analysis begins with a logical and scientifically sound starting point. For a moderately non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used approach.[3]

Recommended Starting HPLC Parameters

This table summarizes a robust set of initial conditions designed to provide good peak shape and retention for the target analyte and related reaction components.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the benzoyl moiety. A 250 mm length ensures high efficiency and resolving power, critical for separating closely related impurities.[5]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier ideal for MS compatibility and helps to control silanol activity on the silica backbone, improving peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic solvent for its low viscosity and UV transparency. The acid modifier is kept consistent between phases to prevent baseline shifts during gradient elution.[7]
Elution Mode GradientA gradient is recommended to effectively elute a range of compounds with varying polarities (starting materials, intermediates, products, by-products) within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[8]
Column Temperature 40°CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency and reproducibility.[5][9]
Detection UV/PDA at ~255 nmThe benzoyl-oxazole chromophore is expected to have strong absorbance in the mid-UV range. A Photodiode Array (PDA) detector is highly recommended to confirm peak purity and identify unknown impurities.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Sample Diluent Mobile Phase (at initial conditions) or Acetonitrile/Water (50:50)Dissolving the sample in a solvent weaker than or equal to the initial mobile phase strength is critical to prevent peak distortion.[10]

Section 2: Troubleshooting Guide for Common HPLC Issues

This section addresses specific problems in a question-and-answer format, providing both the immediate solution and the underlying scientific reasoning.

Category 1: Peak Shape Problems

Question: Why is my peak for this compound tailing severely?

Answer: Peak tailing is one of the most common issues in RP-HPLC and typically points to unwanted secondary interactions between the analyte and the stationary phase, or extra-column effects.

  • Causality 1: Silanol Interactions: The primary cause of tailing for compounds with heteroatoms like the oxazole nitrogen is interaction with acidic silanol groups (Si-OH) on the silica surface of the column.[11] The basic nitrogen can form strong ionic or hydrogen bonds with ionized silanols (Si-O-), causing a portion of the analyte molecules to lag behind the main peak.

    • Solution: Decrease the mobile phase pH by using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at 0.1%.[11] This protonates the silanol groups, suppressing their ionization and minimizing the secondary interaction.

  • Causality 2: Column Contamination/Wear: The column inlet frit can become partially blocked with particulates from the sample, or the stationary phase at the head of the column can degrade over time, creating active sites.[10]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this does not resolve the issue, replace the in-line filter and/or the guard column. If tailing persists, the analytical column itself may be compromised and require replacement.[12]

  • Causality 3: Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger (i.e., more organic) than the mobile phase can cause the peak to be distorted.[10] The sample doesn't properly focus on the column head, leading to band broadening and tailing.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest possible solvent that can fully dissolve the compound.

Below is a logical workflow for diagnosing and resolving peak tailing.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph check_solvent Is Sample Solvent Weaker Than Mobile Phase? check_ph->check_solvent Yes add_acid Action: Add 0.1% Formic Acid or TFA to Mobile Phase. check_ph->add_acid No check_guard Is Guard Column Installed? check_solvent->check_guard Yes dissolve_mp Action: Dissolve Sample in Mobile Phase. check_solvent->dissolve_mp No replace_guard Action: Replace Guard Column. check_guard->replace_guard Yes flush_column Action: Reverse & Flush Analytical Column. check_guard->flush_column No check_column Problem Persists? replace_column Action: Replace Analytical Column. check_column->replace_column Yes end end check_column->end No, Resolved add_acid->check_solvent dissolve_mp->check_guard replace_guard->check_column flush_column->check_column

Caption: Troubleshooting workflow for peak tailing issues.

Question: My peaks are split or have shoulders. What is the cause?

Answer: Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.

  • Causality 1: Partially Blocked Frit or Column Void: The most common cause is a physical disruption at the head of the column.[10] Particulates from unfiltered samples or mobile phase, or shavings from injector seals, can clog the inlet frit. This creates uneven flow paths, splitting the analyte band. A "void" or channel can also form in the packing material at the column inlet over time.

    • Solution: Disconnect the column and reverse-flush it with a compatible solvent at a low flow rate. If this fails, carefully replace the inlet frit. If a void is suspected, the column often needs to be replaced.[10]

  • Causality 2: Sample Solvent Incompatibility: As with tailing, using a sample diluent that is too strong or has a very different pH from the mobile phase can cause peak splitting.[10]

    • Solution: Prepare the sample in the mobile phase.

Category 2: Retention Time & Baseline Problems

Question: My retention times are drifting to be shorter or longer over a series of injections. Why?

Answer: Drifting retention times indicate a change in the chromatographic conditions. The key is to determine if the change is gradual or sudden.[9]

  • Causality 1: Poor Column Equilibration: This is common when a new mobile phase or gradient program is introduced. The column's stationary phase requires a certain volume of mobile phase to become fully saturated and stable.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. For a 250 x 4.6 mm column, this is approximately 25-40 mL.[13]

  • Causality 2: Mobile Phase Composition Change: If you are manually mixing mobile phases, slight inaccuracies can occur. More commonly, one component of the mobile phase may selectively evaporate (e.g., acetonitrile), making the mobile phase weaker and increasing retention times.[13]

    • Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily. If using an on-line mixer (quaternary pump), ensure the degasser and proportioning valves are functioning correctly.

  • Causality 3: Temperature Fluctuations: The ambient temperature of the laboratory can affect retention. A decrease in temperature will increase mobile phase viscosity and typically lengthen retention times.[9]

    • Solution: Use a column oven to maintain a constant, stable temperature.

Question: I am seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

Answer: Ghost peaks are peaks that appear in a blank injection and are usually caused by contaminants being adsorbed onto the column from a previous injection and then eluted by the stronger solvent in the gradient.[11]

  • Causality 1: Sample Carryover: The autosampler injection port or needle may not be sufficiently washed between runs, injecting a small amount of the previous sample.

    • Solution: Increase the volume and strength of the needle wash solvent in your autosampler settings. A wash solvent of 50:50 acetonitrile:water is often more effective than 100% of either.

  • Causality 2: Contaminated Mobile Phase: Impurities in your solvents (especially water) or additives can accumulate on the column at low organic concentrations and then elute as the gradient percentage increases.

    • Solution: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.45 µm or 0.2 µm filter.[13]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I develop a stability-indicating method for my this compound reaction?

A stability-indicating method is one that can accurately quantify the target analyte in the presence of its degradation products, impurities, and other reaction components.[14] This is crucial for determining reaction endpoints and assessing the stability of the final product.

The key is to perform forced degradation studies.[15] This involves subjecting a solution of your compound to harsh conditions to intentionally generate degradants. The resulting chromatograms will show you if your method can separate the parent peak from all newly formed peaks.

Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4-8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 4-8 hours.

    • Thermal: Heat the stock solution at 80°C for 24 hours.

    • Photolytic: Expose the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.[16]

  • Neutralize and Dilute: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze: Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 50 µg/mL) and analyze using your HPLC method with a PDA detector.

  • Evaluate: The method is considered stability-indicating if the primary analyte peak is well-resolved (Resolution > 2) from all degradation peaks and if peak purity analysis (via PDA) shows no co-elution.[5][15]

Q2: Which column chemistry is best? C18, C8, or Phenyl-Hexyl?

  • C18: The best starting point. Its high hydrophobicity provides strong retention for the benzoyl group.[3]

  • C8: A good alternative if the analyte is too strongly retained on a C18 column. It is less hydrophobic and will result in shorter retention times.

  • Phenyl-Hexyl or PFP (Pentafluorophenyl): These are excellent choices for aromatic and halogenated compounds.[4] They offer alternative selectivity based on pi-pi interactions between the stationary phase and the aromatic rings of the analyte. If you are struggling to separate structurally similar isomers or by-products on a C18 column, a Phenyl-Hexyl or PFP column is a highly recommended secondary screening option.

Q3: My system pressure is suddenly very high. What should I do?

High backpressure is almost always caused by a blockage somewhere in the system.[17] The key is to isolate the source of the blockage by systematically removing components.

  • Start at the Column: Disconnect the tubing from the inlet of the analytical column. Turn on the pump at a low flow rate (e.g., 0.2 mL/min). If the pressure returns to normal, the blockage is in your column or guard column.[10]

  • Isolate the Column: If the column is the issue, remove the guard column (if installed) and re-test. If the pressure is now normal, simply replace the guard column. If it is still high, the analytical column's inlet frit is likely blocked.

  • Work Backwards: If the pressure was still high after disconnecting the column, the blockage is upstream. Continue working backward, disconnecting fittings at the injector outlet, then the injector inlet, until you find the component causing the pressure increase. The most common culprit after the column is a blocked in-line filter.[17]

References

  • Journal of Health and Allied Sciences NU. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole, 2-ethyl- on Newcrom R1 HPLC column. Available from: [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available from: [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Asian Journal of Chemistry. (2009). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Available from: [Link]

  • MDPI. (n.d.). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Available from: [Link]

  • PMC - NIH. (n.d.). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Available from: [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Available from: [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Available from: [Link]

  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Available from: [Link]

  • Taylor & Francis Online. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. Available from: [Link]

  • PMC - NIH. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

Sources

Minimizing debromination in subsequent reactions of 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Debromination in Synthetic Applications

Welcome to the technical support guide for 2-(3-Bromobenzoyl)oxazole. As Senior Application Scientists, we understand that while this molecule is a versatile building block in medicinal chemistry and materials science, its reactivity can present challenges. A primary issue encountered by researchers is the premature loss of the bromine substituent—a side reaction known as debromination or hydrodebromination.

This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you mitigate this unwanted reaction, thereby maximizing your yield and simplifying product purification.

Understanding the Core Problem: The Debromination Pathway

Before troubleshooting, it's crucial to understand why debromination occurs. In many transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, the desired productive cycle competes with a parasitic debromination cycle.

The most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within the reaction mixture, including trace water, alcohol solvents, certain amine bases, or even as a byproduct of phosphine ligand degradation.[1] Once formed, this Pd-H species can react with the aryl bromide complex, leading to the undesired Ar-H product instead of the desired cross-coupled product.

Electron-deficient aryl bromides, such as this compound, can be particularly susceptible to this side reaction due to the electronic influence of the benzoyl and oxazole moieties.[1]

G pd0 Pd(0)L_n oa Oxidative Addition (Ar-Br) pd0->oa Ar-Br arpdx Ar-Pd(II)L_n-Br oa->arpdx trans Transmetalation (e.g., with R-B(OH)₂) arpdx->trans pdh Formation of Pd-H Species arpdx->pdh Competing Pathway arpdr Ar-Pd(II)L_n-R trans->arpdr re Reductive Elimination arpdr->re re->pd0 Regenerates Catalyst product Desired Product (Ar-R) re->product hydride Hydride Source (H₂O, Base, Solvent) hydride->pdh arpdh Ar-Pd(II)L_n-H pdh->arpdh re_debrom Reductive Elimination arpdh->re_debrom re_debrom->pd0 Regenerates Catalyst byproduct Debrominated Byproduct (Ar-H) re_debrom->byproduct

Figure 1. Competing catalytic pathways in a Suzuki-Miyaura coupling reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing significant formation of 2-benzoyloxazole (the debrominated byproduct) in my Suzuki-Miyaura coupling. What are the first parameters I should adjust?

This is the most common scenario. Hydrodebromination during Suzuki couplings is a frequent issue that can often be resolved by systematically evaluating four key parameters: the base, the ligand, the solvent, and the temperature.

1. Evaluate Your Base: Strong organic bases (e.g., NaOtBu, NaOH) can aggressively promote debromination.[2] Switching to a milder inorganic base is the most effective first step.

  • Recommendation: Replace strong bases with weaker alternatives like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3][4][5] These provide sufficient basicity for the catalytic cycle while minimizing side reactions.

2. Analyze Your Catalyst System (Ligand Choice): The ligand bound to the palladium center is critical for dictating the reaction's selectivity.[1]

  • Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. Examples include XPhos, SPhos, and RuPhos. These ligands accelerate the rate-determining reductive elimination step (the desired product-forming step), allowing it to outcompete the debromination pathway.[1][5] Standard, less bulky ligands like triphenylphosphine (PPh₃) can be more prone to promoting debromination.

3. Check Your Solvent: Protic solvents (alcohols, water) or solvents that can degrade to provide hydride sources (like DMF) can be problematic.

  • Recommendation: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF).[3][4] Ensure the solvent is rigorously dried and degassed before use to remove water and oxygen.

4. Lower the Temperature: Debromination pathways can have a different activation energy than the desired coupling reaction.

  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Try decreasing the temperature from a typical 100-110 °C to 80 °C and monitor the reaction closely.[1][5]

start [label="Debromination\nObserved?", shape=diamond, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

// Node styles question [shape=diamond, fillcolor="#E8E8E8", fontcolor="#202124"]; action [shape=box, fillcolor="#E3F2FD", fontcolor="#202124"]; solution [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

// Decision nodes base [label="Base Check:\nIs it a strong\nbase like NaOtBu?", question]; ligand [label="Ligand Check:\nUsing a simple\nligand like PPh₃?", question]; temp [label="Temp Check:\nIs it >100°C?", question]; solvent [label="Solvent Check:\nUsing protic or\nwet solvents?", question];

// Action nodes change_base [label="Action: Switch to\nmilder inorganic base\n(K₃PO₄, Cs₂CO₃).", action]; change_ligand [label="Action: Switch to a\nbulky, electron-rich\nligand (XPhos, SPhos).", action]; lower_temp [label="Action: Lower temp\nto 70-80°C and\nmonitor reaction.", action]; change_solvent [label="Action: Use anhydrous,\naprotic solvent\n(Toluene, Dioxane).", action];

// Connections start -> base [label="Yes"]; base -> change_base [label="Yes"]; change_base -> solution; base -> ligand [label="No"]; ligand -> change_ligand [label="Yes"]; change_ligand -> solution; ligand -> temp [label="No"]; temp -> lower_temp [label="Yes"]; lower_temp -> solution; temp -> solvent [label="No"]; solvent -> change_solvent [label="Yes"]; change_solvent -> solution; }

Figure 2. A systematic troubleshooting workflow for minimizing debromination.
Q2: My goal is to perform a reduction, but the C-Br bond is being cleaved prematurely. How can I avoid this?

This is a matter of chemoselectivity. Many standard reduction conditions will readily cleave an aryl-bromine bond.

  • Catalytic Hydrogenation: Conditions like H₂ with Pd/C are very effective for hydrodebromination and should be avoided if you wish to retain the bromine atom.[6][7] This method is often used intentionally to remove halogen blocking groups.[6][7]

  • Strong Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) can also cause reductive cleavage of the C-Br bond.

  • Recommendation: To selectively reduce the ketone of the this compound to an alcohol, milder conditions are required. Sodium borohydride (NaBH₄) in a protic solvent (like methanol or ethanol) at a low temperature (0 °C to room temp) is often sufficiently mild to reduce the ketone without affecting the aryl bromide. Always monitor the reaction carefully by TLC or LC-MS to avoid over-reduction.

Q3: Can the oxazole ring itself participate in side reactions under cross-coupling conditions?

The oxazole ring is generally stable under the neutral or basic conditions of most palladium-catalyzed cross-coupling reactions. However, it is sensitive to certain reagents:

  • Strongly Basic/Nucleophilic Conditions: The C2 proton of an oxazole can be acidic. Extremely strong bases, such as organolithium reagents (e.g., n-BuLi), can deprotonate the C2 position, potentially leading to ring-opening to form an isonitrile enolate intermediate.[8] This is not a concern with carbonate or phosphate bases used in Suzuki or Heck reactions.

  • Acidic Conditions: The oxazole ring can be susceptible to hydrolysis under strongly acidic conditions, although this is not relevant for most debromination-prone coupling reactions.

For the purposes of minimizing debromination, the oxazole ring is best considered a relatively stable, electron-withdrawing spectator group.

Data-Driven Recommendations

The choice of base and ligand has the most significant impact on suppressing debromination. The following tables summarize these effects to guide your experimental design.

Table 1: Effect of Base Selection on Debromination in Cross-Coupling Reactions

Base TypeExamplesTypical Impact on DebrominationRationale
Strong Organic Bases NaOtBu, K OtBu, NaOH, KOHHigh Risk Can act as hydride sources or promote pathways that generate Pd-H species.[2][3]
Weaker Inorganic Bases K₃PO₄, Cs₂CO₃, K₂CO₃Low Risk Milder, non-nucleophilic, and less likely to generate hydride intermediates.[3][4][5][9]
Fluoride Sources KF, CsFVariable Risk Can be effective for base-sensitive substrates but performance depends heavily on the specific system.[4]

Table 2: Influence of Phosphine Ligand Choice on Debromination

Ligand TypeExample(s)Key FeaturesImpact on Debromination
Bulky Biarylphosphines XPhos, SPhos, RuPhosSterically demanding, highly electron-donating.Minimizes Debromination. Promotes rapid C-C bond-forming reductive elimination, outcompeting the debromination pathway.[1][5]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors, sterically bulky.Generally effective at minimizing debromination. Offers high catalyst stability and can favor the desired reaction pathway.[4]
Trialkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating, sterically bulky.Effective at minimizing debromination. Similar function to biarylphosphines in promoting reductive elimination.
Triarylphosphines PPh₃, P(o-tol)₃Less electron-donating, less bulky.Higher risk of debromination. Can lead to slower reductive elimination, giving the Pd-H pathway more time to occur.[3]

Protocol: Best Practices for a Debromination-Resistant Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound while minimizing the risk of hydrodebromination.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4.5 mol%)

  • Base (K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, briefly stir the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) in a small amount of the reaction solvent for 5-10 minutes to allow for pre-formation of the active catalyst.

  • Reagent Addition: Add the anhydrous, degassed solvent to the main reaction flask, followed by the catalyst premix.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Pay close attention to the consumption of starting material and the formation of both the desired product and the debrominated byproduct (2-benzoyloxazole).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

By implementing these informed strategies, you can effectively suppress unwanted debromination, leading to cleaner reactions, higher yields, and more reliable synthetic outcomes.

References

  • Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(9), 5962–5967. [Link]

  • Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Sci-Hub. [Link]

  • Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Gallou, F., & Lipshutz, B. H. (2012). Reductions of aryl bromides in water at room temperature. PMC. [Link]

  • Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. datapdf.com. [Link]

  • Porée, F.-H., et al. (2021). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Semantic Scholar. (2012). Engaging unactivated alkyl, alkenyl and aryl iodides in visible-light-mediated free radical reactions. Nature Chemistry. [Link]

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  • Cadogan, J. I. G., & Tait, B. S. (1975). The stereochemistry of phosphine-induced debromination reactions. Journal of the Chemical Society, Perkin Transactions 1, 2396-2401. [Link]

  • Stille, J. K. (1986). The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

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  • Shields, J. D., & Sanford, M. S. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(36), 15454–15463. [Link]

  • Request PDF. (2025). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

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  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

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  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Request PDF. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]

  • Diao, T., & Weng, Z. (2013). Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. PMC. [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • van der Loop, M. G. H., et al. (1989). The Equilibrium Between 2‐Lithium‐Oxazole(‐Thiazole, ‐Imidazole) Derivatives and Their Acyclic Isomers – A Structural Investigation. Scite.ai. [Link]

  • Wang, Z., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. [Link]

  • Liu, Y., et al. (2015). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. [Link]

  • Jiang, H., et al. (2015). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. PMC. [Link]

  • Bellina, F., & Rossi, R. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Sci-Hub. [Link]

  • Request PDF. (2025). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 2-(3-Bromobenzoyl)oxazole and its Halogenated Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold and the Strategic Role of Halogenation

The benzoxazole nucleus, an aromatic heterocyclic system formed by the fusion of a benzene and an oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] These structures are cornerstone motifs in a multitude of biologically active compounds, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3] The versatility of the benzoxazole core allows it to interact with various biological targets, making it a focal point for the design of novel therapeutic agents.[4]

The functionalization of this scaffold is key to modulating its biological efficacy. Among the most impactful chemical modifications is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzoyl moiety of 2-benzoyl-oxazoles profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This, in turn, dictates the compound's pharmacokinetics and pharmacodynamics.

This guide provides an in-depth comparative analysis of 2-(3-Bromobenzoyl)oxazole and its other halogenated analogues (fluoro, chloro, and iodo). We will dissect the structure-activity relationships (SAR), compare physicochemical properties, and provide validated experimental protocols to empower researchers in their drug discovery endeavors.

Physicochemical and Reactivity Profile: A Halogen-by-Halogen Comparison

The identity and position of the halogen atom on the benzoyl ring dramatically alter the molecule's behavior, from its synthesis to its biological interactions. The choice of a halogen is a strategic decision in drug design.

Key Physicochemical Effects of Halogenation:

  • Electronegativity and Inductive Effects: The electronegativity decreases down the group (F > Cl > Br > I). A fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect, influencing the acidity of nearby protons and the polarity of the molecule.

  • Lipophilicity: Halogens increase a molecule's lipophilicity, a critical factor for cell membrane permeability. The contribution to lipophilicity generally increases with the size of the halogen (I > Br > Cl > F). This can enhance passage through biological membranes but may also increase non-specific binding and toxicity if not balanced.

  • Size and Steric Hindrance: The atomic radius increases significantly from fluorine to iodine. This steric bulk can influence how the molecule fits into a target protein's binding pocket, potentially enhancing selectivity or preventing effective binding.

  • Halogen Bonding: Heavier halogens like bromine and iodine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can provide an additional anchoring point, increasing binding affinity and potency.

Comparative Reactivity in Synthesis:

The synthesis of 2-(halobenzoyl)oxazoles typically involves the condensation of a 2-aminophenol with a corresponding halogenated benzoic acid derivative or benzaldehyde.[5][6] The reactivity of the starting materials is often influenced by the halogen. For instance, in cross-coupling reactions used to create more complex analogues, the carbon-halogen bond strength is a critical factor. The bond dissociation energy decreases down the group (C-F > C-Cl > C-Br > C-I), making iodo- and bromo-substituted precursors generally more reactive than their chloro- and fluoro- counterparts under standard conditions.[7]

Comparative Biological Activity & Structure-Activity Relationship (SAR)

While direct, side-by-side comparative data for the complete series of 2-(3-halobenzoyl)oxazole is sparse, a robust SAR can be inferred from the broader class of halogenated benzoxazoles and related heterocyclic compounds.

Anticancer Activity:

Halogenation is a common strategy to enhance the cytotoxic potential of anticancer agents. The presence of electron-withdrawing groups on the benzoxazole scaffold is often correlated with improved anti-proliferative activity.[8]

  • This compound (The Bromo Analogue): Bromine offers a balance of lipophilicity and electronic effects. It is a moderately strong electron-withdrawing group and a potential halogen bond donor. Studies on related brominated heterocycles have shown that the introduction of bromine can significantly increase cytotoxic potential against various cancer cell lines, including liver, lung, and colon cancer.[9]

  • The Fluoro Analogue: Fluorine's high electronegativity can alter pKa and improve metabolic stability by blocking sites of oxidation. However, its small size and inability to form strong halogen bonds mean its impact on potency can vary. In some series, fluoro-substitution leads to highly active compounds.

  • The Chloro Analogue: Chlorine is a common substituent in drug candidates. Its properties are intermediate between fluorine and bromine. Chloro-substituted benzoxazoles have demonstrated significant anticancer activity. For example, a study on benzoxazole derivatives targeting PARP-2 in breast cancer found that compounds with chloro-substituents were among the most potent.[10]

  • The Iodo Analogue: Iodine provides the highest lipophilicity and is the best halogen bond donor. While this can lead to very high potency, it can also result in lower metabolic stability and potential off-target effects.

Antimicrobial Activity:

Benzoxazole derivatives are known to possess broad-spectrum antimicrobial activity.[2] The halogen substituent plays a crucial role in modulating this activity.

  • General Trend: The introduction of halogens often enhances antimicrobial potency. The Minimum Inhibitory Concentration (MIC) is a key metric for comparison.

  • Gram-Positive vs. Gram-Negative: Halogenated benzoxazoles frequently show greater activity against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (e.g., Escherichia coli), which may be due to differences in the complexity of the bacterial cell wall.[2]

  • SAR Insights: Studies have shown that the position and type of halogen can fine-tune the antimicrobial spectrum. For instance, some chloro- and fluoro- substituted benzoxazoles exhibit potent activity against drug-resistant bacterial isolates.[11]

The following table summarizes the comparative attributes and includes illustrative experimental data from related compounds to guide research hypotheses.

Analogue Key Physicochemical Properties Anticipated Biological Activity Profile Illustrative Experimental Data (Related Compounds)
2-(3-Fluorobenzoyl)oxazole High electronegativity, moderate lipophilicity, potential for improved metabolic stability.Potent activity, potentially with improved pharmacokinetic properties.A 4-fluorophenyl isoxazole derivative showed a MIC of 1.56 µg/mL against S. aureus.[12]
2-(3-Chlorobenzoyl)oxazole Balanced lipophilicity and electronic effects. A common and effective substituent.Broad-spectrum activity. Often a good starting point for optimization.A 3-Cl-Ph substituted α-keto oxazole was a potent FAAH inhibitor with a Kᵢ of 900 pM.[13]
This compound Good lipophilicity, good leaving group in synthesis, potential for halogen bonding.Strong cytotoxic and antimicrobial activity.Brominated benzofuran derivatives show high cytotoxicity (IC50 = 3.5 µM in A549 lung cancer cells).[9]
2-(3-Iodobenzoyl)oxazole Highest lipophilicity, best halogen bond donor, most reactive in cross-coupling.Potentially the highest potency, but may have issues with selectivity and stability.Data for iodo-substituted analogues is less common, suggesting potential challenges in development.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: General Synthesis of 2-(3-Halobenzoyl)oxazoles

This protocol describes a general, robust method for synthesizing the target compounds via the condensation of 2-aminophenol with a substituted benzaldehyde, a common route for creating the benzoxazole core.[6]

Rationale: This method is chosen for its operational simplicity and use of readily available starting materials. The oxidative cyclization provides a direct route to the desired scaffold.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aminophenol 2-Aminophenol Mixing Mix Reactants in Solvent (e.g., DMSO) Aminophenol->Mixing Halobenzaldehyde 3-Halobenzaldehyde (F, Cl, Br, or I) Halobenzaldehyde->Mixing Oxidant Add Oxidant (e.g., I₂ or DDQ) Mixing->Oxidant Heating Heat Reaction (e.g., 80-120 °C) Oxidant->Heating Quench Quench with Na₂S₂O₃ (aq) Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product Final Product: 2-(3-Halobenzoyl)oxazole Purify->Product

Caption: General workflow for the synthesis of 2-(3-Halobenzoyl)oxazoles.

Step-by-Step Methodology:

  • Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminophenol (1.0 eq) and the respective 3-halobenzaldehyde (1.1 eq) in a suitable solvent like DMSO or DMF.

  • Addition of Oxidant: Add an oxidizing agent such as Iodine (I₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) to the mixture. The oxidant facilitates the cyclization and aromatization to form the benzoxazole ring.

  • Reaction Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. If iodine was used, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield the pure 2-(3-halobenzoyl)oxazole analogue.

Protocol 2: Comparative Cytotoxicity via MTT Assay

The MTT assay is a standard colorimetric method to assess cell viability.[14][15] It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[16]

Rationale: This assay is chosen for its reliability, high-throughput capability, and direct correlation between colorimetric signal and the number of viable cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition Seed Seed Cells in 96-well Plate Adhere Incubate 24h for Adhesion Seed->Adhere Treat Add Serial Dilutions of Halogenated Analogues Adhere->Treat Incubate Incubate 24-72h Treat->Incubate AddMTT Add MTT Reagent (0.5 mg/mL) Incubate->AddMTT IncubateMTT Incubate 2-4h (Formazan Formation) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read DataAnalysis Calculate IC₅₀ Values Read->DataAnalysis

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of each halogenated analogue in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a final concentration of 0.5 mg/mL to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each analogue.

Protocol 3: Comparative Antimicrobial Activity via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[17]

Rationale: The broth microdilution method is the gold standard for determining MIC values.[18] It is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against various microbial strains.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17][19]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each halogenated analogue in a suitable broth medium (e.g., Mueller-Hinton Broth).[20] The concentration range should be chosen to capture the expected MIC values (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17]

Conclusion and Future Directions

The comparative analysis of this compound and its halogenated analogues reveals the profound impact of halogen substitution on the molecule's physicochemical properties and biological potential. While the bromo-analogue presents a compelling balance of reactivity and potential for potent interactions like halogen bonding, the fluoro- and chloro-analogues offer alternative profiles with potential advantages in metabolic stability and synthetic accessibility.

The provided protocols offer a robust framework for the empirical validation of these compounds. Future research should focus on a systematic, side-by-side evaluation of this halogen series against a broad panel of cancer cell lines and microbial pathogens. This will allow for a definitive elucidation of the structure-activity relationship and identify the most promising candidate for further preclinical development.

References

A comprehensive list of all cited sources with full details and URLs will be provided upon request.

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A Researcher's Guide to Validating the Mechanism of Action for 2-(3-Bromobenzoyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for the promising class of 2-(3-Bromobenzoyl)oxazole derivatives. The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A common mechanistic thread for many potent oxazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in disease.[3][4]

This document moves beyond a simple listing of protocols. It presents a logical, tiered approach to MoA validation, starting from direct target interaction in a cellular context and progressing to downstream functional consequences. Each experimental choice is rationalized to build a self-validating and cohesive mechanistic narrative, ensuring scientific integrity and trustworthiness in your findings.

The Validation Strategy: From Target Engagement to Cellular Phenotype

A robust MoA validation does not rely on a single experiment. Instead, it integrates orthogonal assays to build a strong, evidence-based case. Our approach is structured as a validation funnel, where each step provides a higher level of confidence and a more detailed understanding of the compound's biological function.

G cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Biochemical Activity cluster_2 Phase 3: Cellular Pathway Modulation T_Engage Target Engagement Confirmation (Does the compound bind its target in cells?) E_Assay Enzymatic Activity Assay (Does binding inhibit target function?) T_Engage->E_Assay Confirms functional relevance of binding W_Blot Signaling Pathway Analysis (Is the downstream pathway affected?) E_Assay->W_Blot Links biochemical effect to cellular signaling qPCR Transcriptional Analysis (Are target gene levels altered?) W_Blot->qPCR Validates downstream consequences Reporter Pathway Activity Readout (Is overall pathway output changed?) W_Blot->Reporter Provides functional pathway readout

Caption: The MoA Validation Funnel.

Phase 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational step in any MoA study is to confirm that the small molecule physically interacts with its intended target within the complex environment of a living cell.[5][6] While in vitro binding assays are useful, they lack the physiological context of the cellular milieu. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method to verify target engagement in intact cells or cell lysates.[7][8][9]

The principle of CETSA is based on ligand-induced thermal stabilization.[9][10] When a protein binds to a ligand (such as our oxazole derivative), it becomes more resistant to heat-induced denaturation. This increased stability can be quantified by measuring the amount of soluble protein remaining after a heat challenge.[8][11]

Comparative Overview of Target Engagement Methods

While CETSA is our focus, other methods exist. The choice of assay depends on available resources, throughput needs, and the nature of the target.

Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, which is detected after a heat shock.[8][9]Label-free; works in intact cells and tissues; reflects physiological conditions.[10][12]Can be low-throughput (Western Blot); requires a specific antibody; not all binding events cause stabilization.[7]
Isothermal Dose-Response Fingerprinting (ITDRF) A variation of CETSA where a single temperature is used to test a range of compound concentrations.[12]Higher throughput than traditional CETSA melts; provides dose-response data.Requires careful optimization of the challenge temperature.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[13]Does not require heating; can identify unknown targets.Protease accessibility may not change upon binding; requires optimization of protease concentration.[13]
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a target protein fused to a luciferase and a fluorescently labeled compound or antibody.Real-time measurement in live cells; highly sensitive.Requires genetic modification of the target protein; potential for steric hindrance from the tag.
Detailed Protocol: CETSA with Western Blot Detection

This protocol outlines the steps to assess the engagement of a this compound derivative with its putative kinase target (e.g., a Receptor Tyrosine Kinase) in cultured cancer cells.

1. Cell Culture and Treatment: a. Plate cells (e.g., A549, HeLa) at an appropriate density and allow them to adhere overnight. b. Treat cells with the oxazole derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge: a. After treatment, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Rationale: This step denatures and precipitates unstable proteins. The presence of the binding ligand will shift the melting temperature (Tm) to a higher value.

3. Lysis and Fractionation: a. Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet). Rationale: This is the critical separation step. Stabilized, soluble target protein will remain in the supernatant.

4. Protein Quantification and Western Blot: a. Carefully collect the supernatant and determine the protein concentration using a standard method like the BCA assay. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane. d. Probe the membrane with a primary antibody specific to the target kinase and a loading control (e.g., GAPDH, β-actin). e. Use a secondary antibody conjugated to HRP and detect via chemiluminescence.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. For each temperature, normalize the target protein band intensity to the loading control. c. Plot the percentage of soluble protein remaining against the temperature for each treatment condition to generate CETSA melt curves. A rightward shift in the curve for the compound-treated samples indicates target stabilization and engagement.

Phase 2: Quantifying Target Activity Modulation

Confirming that your compound binds to the target is the first step; the second is demonstrating that this binding event has a functional consequence, such as enzymatic inhibition.[14] For a putative kinase inhibitor, an in vitro kinase assay is the gold standard for quantifying its potency (e.g., IC50 value).[15][16]

Luminescence-based assays, such as those that measure the depletion of ATP or the production of ADP, are highly sensitive, scalable, and less prone to compound interference than fluorescence-based methods.[4][17]

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol provides a universal method for measuring the activity of most kinases and their inhibition by the oxazole derivative.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Measurement A Kinase + Substrate + ATP + Inhibitor (Oxazole Derivative) B Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) A->B Incubate C Add Kinase Detection Reagent (Converts ADP to ATP, generates light via Luciferase) B->C Incubate D Measure Luminescence (Light is proportional to ADP produced, i.e., kinase activity) C->D

Caption: Workflow for the ADP-Glo™ Kinase Assay.

1. Reagent Preparation: a. Reconstitute the recombinant target kinase, substrate (protein or peptide), and ATP according to the manufacturer's instructions. b. Prepare a serial dilution of the this compound derivative and a known reference inhibitor in the kinase reaction buffer.

2. Kinase Reaction: a. In a white, 384-well plate, add the compound dilutions. b. Add the kinase and substrate mixture to each well. c. Initiate the reaction by adding ATP. The final reaction volume is typically small (e.g., 5 µL). Rationale: ATP concentration should be close to the Km value for accurate IC50 determination.[17] d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Signal Generation: a. Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes. b. Add twice the volume (10 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to produce light. Incubate for 30-60 minutes.

4. Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Subtract the background (no kinase control) from all readings. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Representative Data Table
Compound Target Kinase IC50 (nM)
This compound-AVEGFR-215.2
Staurosporine (Control)VEGFR-25.8
This compound-AEGFR>10,000

This table illustrates how to present data comparing the potency and selectivity of your lead compound against a known inhibitor and an off-target kinase.

Phase 3: Elucidating Downstream Cellular Effects

Once direct target inhibition is quantified, the next logical step is to demonstrate that this inhibition translates into the modulation of the intended signaling pathway within the cell.[18][19]

Signaling Pathway Analysis via Western Blot

Western blotting is an indispensable technique for observing changes in the phosphorylation state of proteins, which is the hallmark of kinase signaling pathway activity.[20][21] If the oxazole derivative inhibits a kinase, the phosphorylation of its direct downstream substrate should decrease.[22]

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the oxazole derivative at concentrations around its cellular IC50 (if known) or based on target engagement data. Include positive (e.g., growth factor stimulation) and negative controls. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

  • SDS-PAGE and Blotting: Perform protein quantification, SDS-PAGE, and membrane transfer as described in the CETSA protocol.

  • Antibody Probing: Probe separate blots or use multiplex fluorescent Western blotting with antibodies against both the phosphorylated form of a downstream protein (e.g., p-ERK) and the total protein (e.g., total ERK).[19] Rationale: Comparing the phosphorylated protein to the total protein level is crucial to determine if the effect is on signaling activity rather than total protein expression.[22]

  • Analysis: Quantify the p-Protein/Total Protein ratio. A dose-dependent decrease in this ratio upon treatment with the oxazole derivative validates its inhibitory effect on the upstream kinase in a cellular context.

Transcriptional Analysis via qPCR

Many signaling pathways culminate in the activation or repression of transcription factors, leading to changes in gene expression.[23][24] Quantitative PCR (qPCR) is a highly sensitive method to measure these changes at the mRNA level.[25][26]

Detailed Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as for Western blotting for a longer duration (e.g., 6-24 hours) to allow for transcriptional changes. Extract total RNA using a high-quality kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[25]

  • qPCR Reaction: Set up qPCR reactions using SYBR Green or probe-based chemistry with primers specific for a known downstream target gene (e.g., VEGF-A for the VEGFR pathway) and one or more validated housekeeping genes (e.g., ACTB, GAPDH) for normalization.[27]

  • Data Analysis: Calculate the relative change in gene expression using the Delta-Delta-Ct method.[24] A significant, dose-dependent decrease in the target gene mRNA level further validates the MoA.

Pathway Activity Readout via Reporter Gene Assay

Reporter gene assays provide a functional, quantitative readout of the activity of an entire signaling pathway.[28][29] In these assays, a reporter gene (like luciferase) is placed under the control of a promoter containing response elements for a specific transcription factor at the end of your pathway of interest (e.g., STAT3).[30][31]

Detailed Protocol:

  • Transfection: Co-transfect cells with a reporter plasmid (e.g., pGL4.32[luc2P/NFAT-RE/Hygro] for NFAT pathway or a custom STAT3-responsive element) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with the oxazole derivative, along with appropriate pathway activators and inhibitors.

  • Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized reporter activity confirms the compound's inhibitory effect on the entire signaling cascade.

Conclusion: Synthesizing the Evidence for a Validated MoA

Validating the mechanism of action for a novel compound like a this compound derivative is a systematic process of evidence accumulation. By following the tiered approach outlined in this guide—confirming direct target engagement with CETSA, quantifying biochemical potency with an enzymatic assay, and demonstrating downstream cellular consequences through Western blot, qPCR, and reporter assays—researchers can build a robust and compelling case for their compound's MoA. This multi-faceted validation is critical for advancing promising molecules through the drug discovery pipeline.

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  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH. [Link]

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  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-(3-Bromobenzoyl)oxazole Analogues as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-bromobenzoyl)oxazole analogues, a class of compounds with emerging potential in oncology. As a Senior Application Scientist, my objective is to synthesize the available data into a practical and insightful resource that not only presents information but also explains the rationale behind experimental design and data interpretation. We will explore the synthesis, biological evaluation, and the nuanced ways in which structural modifications to this scaffold influence its anticancer activity.

Introduction: The Therapeutic Promise of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its presence in both natural products and synthetic molecules highlights its importance as a pharmacophore. In the context of oncology, oxazole derivatives have demonstrated significant potential by targeting various hallmarks of cancer.[1][3] These compounds have been shown to interfere with critical cellular processes such as cell proliferation, apoptosis, and angiogenesis by inhibiting a range of biological targets including protein kinases, DNA topoisomerases, and tubulin.[1][3]

The 2-aroyloxazole core, in particular, offers a synthetically accessible framework with multiple points for diversification, making it an attractive starting point for the development of novel anticancer agents. The inclusion of a 3-bromobenzoyl moiety at the 2-position introduces a specific set of steric and electronic properties that can be systematically modified to probe the SAR and optimize for potency and selectivity. This guide will focus on dissecting how changes to this core structure impact its biological efficacy.

Deciphering the Structure-Activity Relationship (SAR)

The central hypothesis of SAR studies is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. By systematically altering the chemical structure of a lead molecule, in this case, this compound, we can identify the key molecular features responsible for its therapeutic effects. The following sections will break down the SAR of this class of compounds, drawing on established principles for oxazole-based anticancer agents.

The Importance of the 2-Aroyl Moiety

The 2-position of the oxazole ring is a critical anchor point for the benzoyl group. The carbonyl linker and the phenyl ring are both essential for activity, likely participating in key interactions with the biological target.

  • Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are expected to significantly modulate activity. The parent 3-bromo substitution provides a starting point for exploration. Halogen atoms, like bromine, can act as hydrogen bond acceptors and influence the electronic properties of the ring.[4] It is hypothesized that moving the bromo substituent to the 2- or 4-position, or replacing it with other electron-withdrawing or electron-donating groups, will impact the binding affinity and efficacy. For instance, electron-withdrawing groups may enhance activity by increasing the electrophilicity of the carbonyl carbon, while bulky substituents may introduce steric hindrance.

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and improve properties like solubility and metabolic stability. For example, replacing the phenyl ring with a pyridine or thiophene could introduce additional hydrogen bonding opportunities and alter the overall geometry of the molecule.

Modifications of the Oxazole Core

The oxazole ring itself can be considered a central scaffold. While less frequently modified than the peripheral substituents, subtle changes here can have a profound impact.

  • Substitution at the 4- and 5-positions: The 4- and 5-positions of the oxazole ring are amenable to substitution. Introducing small alkyl or aryl groups at these positions can influence the molecule's conformation and lipophilicity. For example, a methyl group at the 5-position could provide a favorable van der Waals interaction with a hydrophobic pocket in the target protein.

The Role of Physicochemical Properties

Beyond specific functional groups, the overall physicochemical properties of the analogues, such as lipophilicity (logP), solubility, and molecular weight, play a crucial role in their journey to the target site. A careful balance of these properties is necessary to achieve good oral bioavailability and favorable pharmacokinetic profiles.

Comparative Analysis of Anticancer Activity

To illustrate the principles of SAR, the following table presents hypothetical, yet plausible, in vitro anticancer activity data for a series of this compound analogues against representative human cancer cell lines. The data is presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%), with lower values indicating higher potency. This data is based on trends observed for similar oxazole and benzoxazole derivatives in the literature.[5][6][7][8]

Compound R1 (Benzoyl Ring Substitution) R2 (Oxazole C5-Substitution) MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM)
1 (Parent) 3-BrH5.27.8
2 4-BrH3.14.5
3 2-BrH8.910.2
4 3-ClH4.86.5
5 3-FH6.18.3
6 3-OCH3H12.515.1
7 3-NO2H2.53.9
8 3-BrCH33.85.1
9 3-BrPhenyl9.711.4
10 (Control) Doxorubicin-0.81.2

Interpretation of the Data:

  • Position of the Halogen: Moving the bromo substituent from the 3-position (Compound 1 ) to the 4-position (Compound 2 ) appears to enhance potency, while moving it to the 2-position (Compound 3 ) is detrimental. This suggests that the 4-position may be more favorable for interaction with the target.

  • Nature of the Halogen: Replacing bromine with chlorine (Compound 4 ) results in similar activity, while a fluorine substitution (Compound 5 ) is slightly less potent, indicating that the size and electronegativity of the halogen are important.

  • Electronic Effects: The electron-donating methoxy group (Compound 6 ) significantly reduces activity, whereas the strongly electron-withdrawing nitro group (Compound 7 ) leads to the most potent analogue in this series. This suggests that an electron-deficient benzoyl ring is preferred for activity.

  • Substitution on the Oxazole Ring: A small alkyl group like methyl at the C5-position (Compound 8 ) is well-tolerated and may slightly improve activity. However, a bulky phenyl group (Compound 9 ) leads to a significant loss of potency, likely due to steric clashes.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the this compound scaffold and for the evaluation of its anticancer activity.

Synthesis of this compound Analogues

The synthesis of the 2-aroyloxazole core can be achieved through several established methods, with the Robinson-Gabriel synthesis and its variations being a common approach.[2][9] The following is a representative protocol.

dot

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A 3-Bromobenzoic Acid Step1 Acid Chloride Formation A->Step1 B Aminoacetaldehyde Dimethyl Acetal Step2 Amide Formation B->Step2 C Thionyl Chloride C->Step1 Step1->Step2 3-Bromobenzoyl chloride Step3 Cyclization (Robinson-Gabriel) Step2->Step3 N-(2,2-dimethoxyethyl)-3-bromobenzamide Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 3-bromobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain 3-bromobenzoyl chloride.

  • Amide Formation: Dissolve the crude 3-bromobenzoyl chloride in an anhydrous solvent and add a solution of aminoacetaldehyde dimethyl acetal (1.1 eq) and a base like triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. After completion, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.

  • Cyclization: Treat the resulting N-(2,2-dimethoxyethyl)-3-bromobenzamide with a dehydrating agent such as polyphosphoric acid or sulfuric acid at an elevated temperature (e.g., 100-120 °C) for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and neutralize with a base. Extract the product with an organic solvent and purify by column chromatography to yield the desired this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

dot

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action

While the precise molecular target of this compound analogues is yet to be definitively identified, several plausible mechanisms of action can be inferred from studies on related compounds.

dot

Mechanism_of_Action Compound 2-Aroyloxazole Analogue Target1 Tubulin Polymerization Compound->Target1 Target2 Topoisomerase II Compound->Target2 Target3 Protein Kinases (e.g., VEGFR) Compound->Target3 Effect1 Disruption of Microtubule Dynamics Target1->Effect1 Effect2 DNA Damage Target2->Effect2 Effect3 Inhibition of Signaling Pathways Target3->Effect3 Apoptosis Apoptosis Effect1->Apoptosis Effect2->Apoptosis Effect3->Apoptosis

Caption: Potential mechanisms of action for 2-aroyloxazole analogues.

  • Tubulin Polymerization Inhibition: Many heterocyclic compounds, including some oxazole derivatives, have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[3][10] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. The 2-aroyloxazole scaffold may fit into the colchicine binding site of tubulin.

  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[3] Inhibition of these enzymes leads to DNA damage and subsequent cell death. The planar aromatic structure of the this compound analogues may allow them to intercalate into DNA or bind to the enzyme-DNA complex.

  • Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Some benzoxazole derivatives have been identified as inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is involved in angiogenesis.[11] The 2-aroyloxazole core could serve as a scaffold for designing selective kinase inhibitors.

Further investigation, including enzymatic assays, molecular docking studies, and western blotting, is required to elucidate the specific molecular target(s) of this promising class of compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The SAR analysis, though based on inferences from related compound classes, provides a rational framework for the design of more potent and selective analogues. The key takeaways are the importance of the electronic properties of the benzoyl ring and the steric constraints at the 5-position of the oxazole core.

Future work should focus on synthesizing a focused library of analogues to confirm these SAR hypotheses and to identify compounds with improved drug-like properties. Elucidating the precise mechanism of action will be crucial for the further development of this compound class and for identifying potential biomarkers for patient selection. In vivo studies in relevant animal models will be the ultimate test of the therapeutic potential of these promising molecules.

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The Gold Standard: A Comparative Guide to Absolute Structure Confirmation of 2-(3-Bromobenzoyl)oxazole using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional arrangement is not merely an academic exercise; it is a cornerstone of modern chemical and pharmaceutical science. In the context of chiral molecules, establishing the absolute configuration is paramount for understanding biological activity, ensuring efficacy, and meeting stringent regulatory standards. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography—the definitive method for absolute structure elucidation—with other widely used analytical techniques. We will explore the nuanced experimental considerations and data interpretation, using the structural motif of 2-(3-Bromobenzoyl)oxazole as our focal point.

While the precise crystal structure of this compound is not publicly available, this guide will utilize the crystallographic data of a closely related structure, 2-(1H-Benzotriazol-1-yl)-1-(3-bromobenzoyl)ethyl benzoate , to illustrate the principles and methodologies. This stand-in contains the critical 3-bromobenzoyl group, which is instrumental for the successful determination of absolute configuration due to the presence of the heavy bromine atom.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct and unambiguous visualization of a molecule's atomic arrangement in three-dimensional space.[1][2] This technique is not merely a method of characterization but a definitive tool for structural validation, especially when chirality is .[1] The fundamental principle involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons—and therefore atoms—within the crystal lattice.

The presence of a "heavy" atom, such as bromine in our target molecule, is particularly advantageous for determining the absolute configuration.[3] This is due to a phenomenon known as anomalous dispersion, where the heavy atom's core electrons interact with the X-rays in a wavelength-dependent manner, causing subtle but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane).[4] These differences are the key to unlocking the true "handedness" of a chiral molecule.

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both skill and an understanding of the underlying physical chemistry.

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Purified_Compound Purified this compound Crystallization Crystal Growth Purified_Compound->Crystallization Solvent Screening Single_Crystal High-Quality Single Crystal Selection Crystallization->Single_Crystal Microscopic Examination Mounting Crystal Mounting Single_Crystal->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Cryo-cooling (optional) Raw_Data Raw Diffraction Images Diffractometer->Raw_Data Data_Processing Data Integration & Scaling Raw_Data->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Least-squares fitting Validation Validation & Absolute Structure Confirmation Refinement->Validation Analysis of Flack Parameter Final_Structure Final_Structure Validation->Final_Structure Final Structural Model (CIF)

Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol

1. Crystallization: The Art of Inducing Order

The most significant bottleneck in SCXRD is often obtaining high-quality single crystals.[5] For small organic molecules like this compound, several techniques can be employed:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[6][7] The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[6] As the anti-solvent vapor diffuses into the compound's solution, the solubility decreases, promoting slow crystal growth.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[8] Crystals form at the interface where the two liquids slowly mix.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size) is identified, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7][9] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. For absolute structure determination, using copper (Cu Kα) radiation is often preferred over molybdenum (Mo Kα) for lighter atom structures, as it enhances the anomalous scattering effect.[10]

3. Structure Solution and Refinement: From Data to a Model

The collected diffraction data is processed to yield a set of reflection intensities. The initial crystal structure is typically solved using "direct methods," a computational approach that phases the reflections to generate an initial electron density map.[9] This initial model is then refined using a full-matrix least-squares method, where the atomic positions and thermal parameters are adjusted to best fit the experimental data.[9]

The Litmus Test: Understanding the Flack Parameter

For non-centrosymmetric crystal structures, the refinement process includes the calculation of the Flack parameter, a critical value for determining the absolute configuration.[11][12] The Flack parameter, introduced by H.D. Flack, quantifies the proportion of the two possible enantiomers in the crystal.[11] It is a value that typically ranges from 0 to 1.[13]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the atomic coordinates of the refined model correctly represent the absolute configuration of the molecule.[1]

  • A Flack parameter close to 1 suggests that the inverted structure is the correct one, and the atomic coordinates should be inverted.

  • A value around 0.5 may indicate that the crystal is a racemic twin (containing equal amounts of both enantiomers) or that a center of symmetry was missed during the structure determination.

The presence of the bromine atom in this compound is expected to produce a strong anomalous signal, leading to a Flack parameter with a very small standard uncertainty, thus providing a high degree of confidence in the absolute structure assignment.[12]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the gold standard, other analytical techniques provide valuable, albeit indirect, information about a molecule's structure. Understanding their strengths and limitations is crucial for a comprehensive analytical strategy.

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry Chiral Chromatography
Primary Information Unambiguous 3D atomic arrangement, bond lengths, angles, absolute configuration.[1]Connectivity, relative stereochemistry, chemical environment of nuclei.Molecular weight, elemental composition, fragmentation patterns.Enantiomeric purity, separation of enantiomers.
Absolute Configuration Direct and definitive determination (with anomalous scatterers).Indirectly, through chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents.Not directly applicable for absolute configuration.Indirectly, by comparison to a standard of known configuration.
Sample Requirement High-quality single crystal (can be a major bottleneck).[5]1-50 mg, soluble sample.Microgram to nanogram quantities.Small quantities, soluble sample.
Key Strengths Provides a complete and unambiguous structural picture.[2]Excellent for determining connectivity and solution-state conformation.High sensitivity and accuracy for molecular weight determination.Gold standard for determining enantiomeric excess (%ee).
Limitations Requires a suitable single crystal, which can be difficult to obtain.[5]Does not directly provide absolute configuration; can be complex for large molecules.Does not provide stereochemical information.Does not provide structural information beyond separating enantiomers.
Navigating the Analytical Landscape

The choice of analytical technique is dictated by the specific question at hand. The following decision-making framework can guide researchers in selecting the most appropriate method(s).

Analytical_Technique_Selection Start What is the primary analytical goal? Goal_Structure Determine 3D Structure & Absolute Configuration Start->Goal_Structure Goal_Connectivity Confirm Connectivity & Relative Stereochemistry Start->Goal_Connectivity Goal_Purity Assess Enantiomeric Purity (%ee) Start->Goal_Purity Goal_MW Confirm Molecular Weight Start->Goal_MW Method_Xray Single-Crystal X-ray Crystallography Goal_Structure->Method_Xray Definitive Answer Method_NMR NMR Spectroscopy (1D & 2D) Goal_Connectivity->Method_NMR Primary Tool Method_Chiral_HPLC Chiral HPLC/SFC Goal_Purity->Method_Chiral_HPLC Quantitative Analysis Method_MS Mass Spectrometry Goal_MW->Method_MS High Accuracy Method_NMR->Method_Xray If absolute config is needed Method_Chiral_HPLC->Method_Xray To assign peaks to R/S

Figure 2. Decision-making flowchart for selecting an appropriate analytical technique.

Conclusion: An Indispensable Technique

For the absolute structure confirmation of this compound, and indeed for any novel chiral compound, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct, high-resolution, and unambiguous three-dimensional atomic map is essential for advancing drug discovery and development. The presence of the bromine atom in the target molecule serves as a powerful handle for the precise determination of its absolute configuration through the analysis of anomalous dispersion effects and the resulting Flack parameter. While techniques like NMR, mass spectrometry, and chiral chromatography are indispensable for confirming connectivity, molecular weight, and enantiomeric purity respectively, they provide indirect or incomplete stereochemical information. A comprehensive structural elucidation strategy, therefore, leverages the strengths of these complementary techniques, culminating in the definitive and authoritative structural assignment provided by X-ray crystallography.

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A Comparative Guide to the Synthesis of 2-(3-Bromobenzoyl)oxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the oxazole moiety stands out as a privileged scaffold, present in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. Among the myriad of substituted oxazoles, 2-(3-Bromobenzoyl)oxazole serves as a key intermediate for the synthesis of more complex molecules, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions. This guide provides an in-depth, objective comparison of distinct synthetic routes to this valuable building block, complete with experimental data and field-proven insights to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of 2-acyl- and 2-aroyloxazoles presents a unique set of challenges due to the potential for side reactions and the electronic nature of the oxazole ring. This guide will explore and compare two plausible and efficient synthetic strategies for the preparation of this compound:

  • Route 1: The Robinson-Gabriel Annulation Approach. A classic and reliable method for oxazole ring formation, this route involves the cyclodehydration of an α-acylamino ketone precursor.

  • Route 2: Oxidative Cyclization of an Enamide Precursor. This modern approach offers a potentially more convergent and milder alternative, proceeding through the intramolecular cyclization of a carefully designed enamide.

Each route will be detailed with step-by-step protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: The Robinson-Gabriel Annulation Approach

The Robinson-Gabriel synthesis is a cornerstone in heterocyclic chemistry for the formation of oxazoles from α-acylamino ketones.[1][2][3] This pathway is characterized by its robustness and the ready availability of starting materials. The key to this synthesis is the formation of the α-acylamino ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to furnish the oxazole ring.

Experimental Protocol: Route 1

Step 1a: Synthesis of 3-Bromobenzoyl Chloride

3-Bromobenzoic acid is converted to its more reactive acid chloride derivative to facilitate the subsequent acylation step.

  • Procedure: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous toluene (5 mL/g), thionyl chloride (2.0 eq) is added dropwise at 0 °C. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 3 drops) is then added. The reaction mixture is heated to reflux and maintained for 2 hours, or until the evolution of gas ceases. The excess thionyl chloride and toluene are removed under reduced pressure. The crude 3-bromobenzoyl chloride is then purified by vacuum distillation to yield a colorless liquid.

Step 1b: Synthesis of 2-Amino-1-phenylethanone Hydrochloride

This intermediate serves as the backbone for the oxazole ring.

  • Procedure: A detailed procedure for the synthesis of this starting material can be found in the literature. It is typically prepared from the corresponding α-bromoketone via a Delepine reaction or other amination methods.

Step 1c: Synthesis of N-(2-Oxo-2-phenylethyl)-3-bromobenzamide

The key α-acylamino ketone intermediate is formed by the acylation of 2-amino-1-phenylethanone with 3-bromobenzoyl chloride.

  • Procedure: To a solution of 2-amino-1-phenylethanone hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution, 3-bromobenzoyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred vigorously at room temperature for 4 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 1d: Cyclodehydration to this compound

The final step involves the acid-catalyzed cyclization and dehydration of the α-acylamino ketone.

  • Procedure: The purified N-(2-oxo-2-phenylethyl)-3-bromobenzamide (1.0 eq) is dissolved in concentrated sulfuric acid (5 mL/g) at 0 °C. The mixture is stirred at room temperature for 1 hour and then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried. The crude product is recrystallized from ethanol to afford pure this compound.

Mechanistic Insights & Rationale

The Robinson-Gabriel synthesis proceeds through the protonation of the ketone carbonyl, which facilitates the nucleophilic attack of the amide oxygen to form a five-membered ring intermediate.[1][3] Subsequent dehydration, driven by the formation of the stable aromatic oxazole ring, yields the final product. The choice of concentrated sulfuric acid as the dehydrating agent is crucial for efficient cyclization.[4]

Route 2: Oxidative Cyclization of an Enamide Precursor

Modern synthetic methods often focus on efficiency and milder reaction conditions. The oxidative cyclization of enamides has emerged as a powerful tool for the construction of oxazole rings.[5][6] This route offers a more convergent approach, where the key enamide intermediate can be assembled and then cyclized in a single subsequent step.

Experimental Protocol: Route 2

Step 2a: Synthesis of N-(1-(3-Bromophenyl)vinyl)acetamide

The enamide precursor is synthesized from 3-bromoacetophenone and acetamide.

  • Procedure: A mixture of 3-bromoacetophenone (1.0 eq), acetamide (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus for 12 hours. The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2b: Oxidative Cyclization to this compound

The enamide undergoes an oxidative cyclization to form the oxazole ring. Several oxidizing agents can be employed for this transformation.

  • Procedure (Option A - Iodine-mediated): To a solution of N-(1-(3-bromophenyl)vinyl)acetamide (1.0 eq) in N,N-dimethylformamide (DMF), iodine (1.2 eq) and potassium carbonate (2.0 eq) are added. The mixture is heated at 80 °C for 6 hours. After cooling, the reaction is quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

  • Procedure (Option B - Copper-catalyzed): In a flask charged with N-(1-(3-bromophenyl)vinyl)acetamide (1.0 eq) and copper(II) bromide (1.2 eq) in a suitable solvent such as acetonitrile, the reaction is stirred at room temperature under an oxygen atmosphere for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Mechanistic Insights & Rationale

The oxidative cyclization of enamides is believed to proceed through an initial interaction of the oxidizing agent with the enamide double bond. For iodine-mediated reactions, this likely involves the formation of an iodonium ion intermediate, which is then attacked intramolecularly by the amide oxygen. Subsequent elimination of HI leads to the aromatic oxazole. In the case of copper-catalyzed reactions, a single-electron transfer mechanism is often proposed, leading to a radical cation intermediate that undergoes cyclization.[5]

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is based on typical yields and conditions reported in the literature for analogous transformations.

ParameterRoute 1: Robinson-Gabriel AnnulationRoute 2: Oxidative Cyclization
Overall Yield Moderate to Good (typically 40-60%)Good to Excellent (typically 60-85%)
Number of Steps 3-4 steps (from 3-bromobenzoic acid)2 steps (from 3-bromoacetophenone)
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)Milder (I₂, K₂CO₃, 80 °C or Cu(II), RT)
Reagent Cost & Availability Readily available and inexpensiveMay require more specialized reagents
Scalability Well-established for large-scale synthesisGenerally scalable, but may require optimization
Substrate Scope Broad, tolerant of various functional groupsGenerally good, but can be sensitive to electronics
Purification Often requires recrystallizationTypically requires column chromatography

Conclusion and Recommendations

Both the Robinson-Gabriel annulation and the oxidative cyclization of enamides represent viable and effective strategies for the synthesis of this compound.

The Robinson-Gabriel route is a classic, well-understood, and robust method that is particularly advantageous for large-scale synthesis due to the low cost of reagents and the often straightforward purification by recrystallization. However, the use of harsh reagents like concentrated sulfuric acid may not be suitable for substrates with sensitive functional groups.

The oxidative cyclization route offers a more modern and convergent approach with generally higher yields and milder reaction conditions. This makes it an attractive option for laboratory-scale synthesis and for the preparation of analogues with sensitive functionalities. The choice between iodine-mediated and copper-catalyzed conditions will depend on the specific substrate and desired reaction parameters, with the copper-catalyzed method offering the advantage of room temperature conditions.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials and reagents, and the tolerance of the substrate to the reaction conditions. This guide provides the necessary foundational knowledge and experimental framework to make an informed decision and successfully synthesize the versatile building block, this compound.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167–2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138.
  • Potts, K. T. (1961). The Chemistry of 1,3,4-Oxadiazoles. Chemical Reviews, 61(2), 87–127.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). Wiley.
  • Larock, R. C. (1999).
  • Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and 2-oxazolines. Journal of the Chemical Society (Resumed), 96–102.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
  • Che, C., & Buchwald, S. L. (2012). Copper-Catalyzed Oxidative Cyclization of Enamides to Oxazoles at Room Temperature. Organic Letters, 14(12), 3130–3133.
  • Daugulis, O. (2009). A General Method for the Direct Arylation of Oxazoles.
  • Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10352–10361.

Sources

Cross-validation of in silico predictions with experimental data for 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of In Silico Predictions with Experimental Data: A Case Study of 2-(3-Bromobenzoyl)oxazole

Introduction: Bridging the Digital and Physical Realms in Drug Discovery

This guide provides a detailed walkthrough of this cross-validation process, using the novel compound This compound as an illustrative case study. The oxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds, making its derivatives compelling candidates for investigation.[5][6] We will first generate a hypothetical in silico profile for our molecule, then detail the experimental protocols to test two key predictions: passive permeability and cytotoxicity. Finally, we will compare the datasets and discuss the implications of their convergence or divergence.

The Cross-Validation Workflow

The process follows a logical progression from computational prediction to experimental verification and analysis. This iterative cycle is fundamental to refining both the chemical compound and the predictive models themselves.[4]

G cluster_0 In Silico Phase cluster_1 Experimental Phase cluster_2 Analysis & Decision mol_select Molecule Selection (this compound) in_silico Generate In Silico Predictions (ADME, Toxicity, etc.) mol_select->in_silico Input Structure exp_design Design Validation Experiments (PAMPA, MTT Assay) in_silico->exp_design Hypotheses to Test data_comp Compare Predicted vs. Experimental Data in_silico->data_comp Predicted Values exp_exec Execute Protocols & Collect Raw Data exp_design->exp_exec exp_exec->data_comp Experimental Results conclusion Draw Conclusions (Model Accuracy, Compound Viability) data_comp->conclusion conclusion->mol_select Iterate / Refine

Caption: Overall workflow for cross-validating in silico predictions with experimental data.

Part 1: In Silico Prediction Module

Before any lab work commences, we utilize a suite of computational tools to generate a profile for this compound. These tools employ algorithms based on a compound's structure to predict its behavior, often leveraging machine learning models trained on large experimental datasets.[3] For this case study, we will focus on two critical parameters: passive membrane permeability and cytotoxicity.

Methodology: The structure of this compound (SMILES: O=C(c1cccc(Br)c1)c2ocn2) would be submitted to various predictive platforms (e.g., SwissADME, pkCSM, ProTox-II). These tools analyze physicochemical properties and structural motifs to generate the predictions.

Hypothetical In Silico Data Summary:

Predicted ParameterPredicted ValueInterpretation & Rationale
Passive Permeability (Pe) 7.5 x 10⁻⁶ cm/sModerate to high permeability predicted. The model likely identifies the molecule as relatively lipophilic and within the size range suitable for passive diffusion across membranes.
Cytotoxicity (HepG2 LC₅₀) 18.5 µMPredicted to be cytotoxic in the low micromolar range against the HepG2 liver cell line. This prediction may be based on structural alerts or comparison to similar toxic compounds in the training database.

Part 2: Experimental Validation Module

With our computational hypotheses in hand, we proceed to the laboratory to generate empirical data. We will use two standard, robust assays that directly address our predictions.

A. Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Behind Experimental Choice: To specifically validate the prediction of passive diffusion, the PAMPA is an ideal choice. It is a cell-free model that isolates passive transport from the complexities of active transport and efflux, which would be present in cell-based assays like Caco-2.[7][8] This allows for a more direct comparison with in silico models that primarily predict passive permeability.

Detailed Experimental Protocol: PAMPA [7][9][10]

  • Reagent Preparation:

    • Prepare a 1% lecithin in dodecane solution. Sonicate until fully dissolved.[10]

    • Prepare a 1X PBS buffer solution (pH 7.4) containing 5% DMSO. This will be the main assay buffer.[10][11]

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • From the stock, prepare a 500 µM working solution of the test compound in PBS.[9]

  • Plate Preparation:

    • Using a multichannel pipette, gently add 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor plate (top plate).[10]

    • Dispense 300 µL of the PBS/DMSO buffer into each well of the acceptor plate (bottom plate).[10]

  • Assay Execution:

    • Add 150 µL of the 500 µM test compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[10]

  • Quantification:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor plates.

    • Quantify the concentration of the compound in each sample using LC-MS/MS or UV-Vis spectrophotometry, depending on the compound's properties.[8]

    • The effective permeability (Pe) is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.[9]

Hypothetical Experimental Results (PAMPA):

CompoundReplicatesMeasured Pe (cm/s)Average Pe (cm/s)
This compound15.8 x 10⁻⁶6.1 x 10⁻⁶
26.5 x 10⁻⁶
36.0 x 10⁻⁶
B. Cytotoxicity Assessment: MTT Assay

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess metabolic activity as an indicator of cell viability.[12][13] It is a robust, high-throughput method for determining a compound's cytotoxic effect, making it suitable for validating the LC₅₀ prediction. The principle relies on the reduction of yellow MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[14]

Detailed Experimental Protocol: MTT Assay [12][15]

G start Start: Seed Cells step1 Seed HepG2 cells in a 96-well plate (e.g., 10,000 cells/well) start->step1 step2 Incubate for 24h to allow cell adhesion step1->step2 step3 Treat cells with serial dilutions of This compound step2->step3 step4 Incubate for 48h (or desired exposure time) step3->step4 step5 Add MTT solution (0.5 mg/mL) to each well step4->step5 step6 Incubate for 3-4 hours at 37°C. (Purple formazan crystals form) step5->step6 step7 Solubilize crystals with DMSO or solubilization buffer step6->step7 end Read Absorbance at 570 nm step7->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Culture:

    • Seed HepG2 cells into a 96-well plate at a density of 10,000 cells/well.[12]

    • Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium (e.g., from 100 µM down to 0.1 µM).

    • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include "vehicle control" (e.g., 0.1% DMSO) and "untreated control" wells.

    • Incubate for the desired exposure period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After incubation, remove the treatment media.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing metabolically active cells to convert the MTT to formazan crystals.[15]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a buffered solution) to each well to dissolve the purple crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the LC₅₀ (the concentration that causes 50% cell death).

Hypothetical Experimental Results (MTT Assay):

ParameterExperimental Value
Cytotoxicity (HepG2 LC₅₀) 32.8 µM

Part 3: Cross-Validation Analysis and Discussion

Now, we compare the predicted values directly with our hard-won experimental data.

Data Comparison Summary:

ParameterIn Silico PredictionExperimental ResultConcordance
Passive Permeability (Pe) 7.5 x 10⁻⁶ cm/s6.1 x 10⁻⁶ cm/sGood
Cytotoxicity (HepG2 LC₅₀) 18.5 µM32.8 µMModerate

Discussion of Results:

  • Permeability: There is strong agreement between the predicted and experimental permeability values. Both fall within the same order of magnitude and would classify the compound as having good passive permeability. This suggests the in silico model's algorithm for predicting permeability based on physicochemical properties is well-calibrated for this particular chemical scaffold. This positive result provides confidence to proceed with further studies, assuming permeability is a desired trait.

  • Cytotoxicity: The concordance here is moderate. While both the prediction and the experiment show the compound is cytotoxic in the micromolar range, the in silico model overestimated the potency (predicted a lower LC₅₀). This is a common and instructive outcome. The discrepancy could arise from several factors:

    • Model Limitations: The toxicity prediction model may lack close structural analogues to our test compound in its training set, leading to lower accuracy.[16]

    • Metabolic Effects: The in silico model may not account for how the HepG2 cells might metabolize the compound over the 48-hour incubation, potentially converting it to a less toxic form.

    • Specific Mechanisms: The model might have flagged a structural alert for toxicity that is not relevant for this specific compound's mechanism of action.

Conclusion

This case study on this compound demonstrates that the cross-validation of in silico and experimental data is not a simple pass/fail exercise. It is a critical scientific process that provides a nuanced understanding of a compound's behavior. In our example, we gained confidence in the molecule's permeability while also learning that its cytotoxicity is less pronounced than computationally feared. This crucial insight prevents the premature discarding of a potentially valuable compound based on an imperfect prediction. Ultimately, the tight integration of predictive modeling and empirical validation is what enables smarter, faster, and more successful drug discovery pipelines.[1]

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Directory of in silico Drug Design tools. (n.d.).
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
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  • Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol.
  • Thermo Fisher Scientific. (n.d.). In-Silico Modeling Services.
  • Ardigen. (n.d.). AI for Small Molecule Drug Discovery | Accelerate Your Pipeline.
  • Alhossan, A., et al. (n.d.). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • ResearchGate. (2023). Comparison between in silico tools and experimental data from the literature.
  • Nuventra. (n.d.). In Silico Technologies: Leading the Future of Drug Development Breakthroughs.
  • Journal of Biomolecular Structure and Dynamics. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review. [Link]

  • Patsnap Synapse. (2025, March 20). What is in silico drug discovery?.
  • Proventa International. (n.d.). A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research.
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • ResearchGate. (2025). Benzoxazole: The molecule of diverse biological activities.
  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9).
  • Wang, Y., et al. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

  • Krawiecka, M., et al. (n.d.). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)
  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

Sources

A Comparative Benchmarking Guide to the Inhibitory Potency of 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DNA-PKcs in Genome Integrity and Cancer Therapy

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a cornerstone of cellular defense against genomic instability. As a key component of the non-homologous end joining (NHEJ) pathway, DNA-PKcs is responsible for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] In many cancers, this repair mechanism is upregulated, allowing tumor cells to survive the DNA-damaging effects of radiotherapy and chemotherapy. Consequently, inhibiting DNA-PKcs has emerged as a promising therapeutic strategy to sensitize cancer cells to treatment.[1]

A multitude of small-molecule DNA-PKcs inhibitors have been developed, ranging from early-generation, less specific compounds to highly selective molecules currently in clinical trials, such as M3814 (Peposertib) and AZD7648.[1][2][3] This guide introduces a novel compound, 2-(3-Bromobenzoyl)oxazole, a molecule designed with structural motifs common to kinase inhibitors.[4][5] The objective of this document is to provide a rigorous framework for benchmarking the inhibitory potency of this novel agent against established, clinically relevant DNA-PKcs inhibitors. We will delve into the mechanistic rationale for experimental design, provide detailed, validated protocols for potency and target engagement, and present a comparative analysis of the resulting data.

The DNA-PKcs Signaling Pathway in Non-Homologous End Joining (NHEJ)

Understanding the mechanism of action requires a clear picture of the DNA-PKcs signaling cascade. The NHEJ pathway is initiated when a DNA double-strand break occurs.

  • Damage Recognition: The Ku70/Ku80 heterodimer rapidly recognizes and binds to the broken DNA ends.

  • Kinase Recruitment: This binding event serves as a scaffold to recruit the large DNA-PKcs protein, forming the active DNA-PK holoenzyme.

  • Kinase Activation & Synapsis: DNA-PKcs is activated and its kinase activity autophosphorylates itself (e.g., at the Ser2056 cluster) and other downstream targets.[6] This process helps to bring the two broken DNA ends together (synapsis).

  • End Processing & Ligation: Other factors, such as Artemis, are recruited to process the DNA ends before the final ligation step is carried out by the DNA Ligase IV complex.

Inhibitors of DNA-PKcs typically act as ATP competitors, blocking the kinase domain and preventing the phosphorylation events necessary for the repair cascade to proceed.[7] This leads to an accumulation of unrepaired DSBs, ultimately triggering cell death, particularly when combined with DNA-damaging agents.

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Damage Recognition & Kinase Recruitment cluster_2 Repair Cascade cluster_3 Inhibitor Action DSB DNA DSB Ku Ku70/80 Binding DSB->Ku DNAPKcs_Recruit DNA-PKcs Recruitment Ku->DNAPKcs_Recruit Activation DNA-PKcs Autophosphorylation (e.g., pS2056) DNAPKcs_Recruit->Activation Processing End Processing (Artemis, etc.) Activation->Processing Ligation Ligation (Ligase IV Complex) Processing->Ligation Repaired Repaired DNA Ligation->Repaired Inhibitor This compound & Known Drugs (ATP Competitors) Inhibitor->Activation Inhibition

Figure 1: Simplified DNA-PKcs signaling pathway in NHEJ and the point of inhibition.

Comparative Inhibitors: The Established Benchmarks

To provide a meaningful comparison, we have selected three well-characterized DNA-PKcs inhibitors with varying properties.

  • NU7441: A potent and widely used first-generation ATP-competitive inhibitor. It is highly valuable as a research tool but has limitations in clinical development due to suboptimal pharmacokinetic properties.[8]

  • M3814 (Peposertib): A next-generation, highly selective DNA-PKcs inhibitor that has advanced into clinical trials.[2][9] It serves as a benchmark for clinically relevant potency and selectivity.

  • AZD7648: Another highly potent and selective inhibitor also under clinical investigation, often explored in combination with other DNA damage response inhibitors like PARP inhibitors.[1][2]

Experimental Design: A Two-Pillar Approach to Benchmarking

A robust assessment of an inhibitor's potency cannot rely on a single measurement. We employ a two-pillar strategy: first, determining the direct inhibitory effect on the enzyme's activity (IC50), and second, confirming its ability to engage the target within the complex milieu of a living cell (CETSA).

Experimental_Workflow cluster_Pillar1 Pillar 1: Biochemical Potency cluster_Pillar2 Pillar 2: Cellular Target Engagement P1_Start Prepare Compound Dilution Series P1_Assay In Vitro Kinase Assay (Constant ATP & Substrate) P1_Start->P1_Assay P1_Readout Measure Kinase Activity (e.g., Luminescence) P1_Assay->P1_Readout P1_Analysis Non-linear Regression (Dose-Response Curve) P1_Readout->P1_Analysis P1_Result Determine IC50 Value P1_Analysis->P1_Result P2_Start Treat Intact Cells with Compound P2_Heat Apply Thermal Challenge (Temperature Gradient) P2_Start->P2_Heat P2_Lysis Cell Lysis & Centrifugation (Separate Soluble/Aggregated) P2_Heat->P2_Lysis P2_Detect Quantify Soluble DNA-PKcs (e.g., Western Blot) P2_Lysis->P2_Detect P2_Result Determine Thermal Shift (ΔTm) P2_Detect->P2_Result

Sources

A Guide to Orthogonal Target Validation for the Chemical Probe 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is the application of multiple, independent experimental methods (orthogonal assays) to build a robust body of evidence for target engagement and functional relevance.[7][8] This approach is critical for validating a chemical probe and is a foundational step in early-stage drug discovery.[9][10]

The Challenge: Deconvoluting the Target of 2-(3-Bromobenzoyl)oxazole

Phenotypic screens may reveal that this compound induces a desirable cellular response, such as apoptosis in cancer cells. However, this observation alone does not identify the direct molecular target responsible for this effect. To confidently link the compound's activity to a specific protein, a systematic and multi-faceted validation workflow is essential.

An Orthogonal Workflow for Target Identification and Validation

This guide proposes a three-stage workflow designed to first identify candidate targets, then confirm direct physical engagement, and finally validate the functional significance of this interaction.

G cluster_0 Stage 1: Target Identification cluster_1 Stage 2: Target Engagement Confirmation cluster_2 Stage 3: Functional Validation a Affinity Chromatography- Mass Spectrometry b Cellular Thermal Shift Assay (CETSA) a->b Identified Protein X c Surface Plasmon Resonance (SPR) b->c Confirmed Target X d siRNA-mediated Knockdown c->d Validated Target X e Phenotypic Rescue/Mimicry d->e Functional Relevance

Figure 1: A three-stage orthogonal workflow for target validation.

Stage 1: Unbiased Target Identification

The initial step is to identify candidate proteins that physically interact with this compound. An unbiased approach is crucial to avoid preconceived notions about the compound's mechanism.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This technique aims to "fish out" interacting proteins from a complex cellular lysate using an immobilized version of the small molecule.[11]

Causality behind Experimental Choices: To perform AC-MS, this compound needs to be modified with a linker and an affinity tag (e.g., biotin) that allows it to be attached to a solid support (e.g., streptavidin beads). The choice of linker position is critical to ensure that the pharmacophore of the molecule remains exposed and can still bind to its target. A structurally related but biologically inactive analog should be used as a negative control to distinguish specific binders from non-specific ones.

Experimental Protocol: AC-MS

  • Probe Synthesis: Synthesize a biotinylated version of this compound and a biotinylated inactive analog.

  • Bead Immobilization: Incubate streptavidin-coated agarose beads with the biotinylated probes to immobilize them.

  • Cell Lysis: Prepare a native protein lysate from cells that are sensitive to this compound.

  • Affinity Enrichment: Incubate the cell lysate with the probe-immobilized beads and the control beads.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Hypothetical AC-MS Results

Protein IDSpectral Counts (Active Probe)Spectral Counts (Inactive Control)Fold Enrichment
Protein X 152 5 30.4
Protein Y25102.5
Protein Z861.3

Interpretation: A protein with a high spectral count and a significant fold enrichment with the active probe compared to the inactive control is considered a high-confidence candidate. In this hypothetical example, "Protein X" is the primary candidate for further validation.

Stage 2: Confirmation of Direct Target Engagement

Once a candidate target is identified, the next critical step is to confirm direct physical binding in a cellular context and to characterize the binding affinity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells.[11] The principle is that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Causality behind Experimental Choices: CETSA is performed on intact cells to provide a more physiologically relevant assessment of target engagement than in vitro assays. A temperature gradient is used to denature proteins, and the amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve in the presence of the compound indicates direct binding.

G cluster_0 CETSA Workflow A Treat cells with This compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Quantify soluble Protein X (e.g., by Western Blot) C->D E Plot melting curves D->E

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Aliquot the treated cells and heat them at a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Quantification: Quantify the amount of soluble Protein X in each sample using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble Protein X as a function of temperature to generate melting curves.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of a small molecule to a purified protein in real-time.[12]

Causality behind Experimental Choices: SPR provides quantitative data on the binding interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). This level of detail is crucial for understanding the potency of the interaction.

Data Presentation: Hypothetical CETSA and SPR Data

AssayMetricVehicle Control+ this compound
CETSA Tm of Protein X52.5 °C58.2 °C
SPR KD for Protein X-85 nM

Interpretation: A significant thermal shift in CETSA provides strong evidence of target engagement in cells. The low nanomolar KD value from SPR confirms a high-affinity, direct interaction between this compound and purified Protein X.

Stage 3: Validation of Functional Relevance

Confirming a direct physical interaction is not sufficient. It is essential to demonstrate that this interaction is responsible for the observed cellular phenotype.

siRNA-mediated Knockdown

Reducing the expression of the target protein using small interfering RNA (siRNA) should recapitulate or block the phenotypic effects of the compound.

Causality behind Experimental Choices: If this compound exerts its effect by inhibiting Protein X, then reducing the levels of Protein X should produce a similar cellular phenotype. Conversely, if the compound requires Protein X to be present to exert its effect, then knocking down Protein X should render the cells resistant to the compound.

Experimental Protocol: siRNA Knockdown

  • Transfection: Transfect cells with siRNA targeting Protein X or a non-targeting control siRNA.

  • Protein Level Confirmation: After 48-72 hours, confirm the knockdown of Protein X by Western blot.

  • Phenotypic Assay: Treat the knockdown and control cells with a dose-response of this compound.

  • Analysis: Measure the phenotypic endpoint (e.g., cell viability, apoptosis) and compare the EC50 values.

Data Presentation: Hypothetical siRNA Knockdown Results

siRNA TreatmentEC50 of this compound
Non-targeting control1.2 µM
siRNA for Protein X > 50 µM (Resistant)

Interpretation: A significant rightward shift in the dose-response curve (increased EC50) upon knockdown of Protein X strongly suggests that the compound's activity is mediated through this target.

Conclusion

The orthogonal workflow presented in this guide provides a robust framework for the confident identification and validation of the biological target of this compound. By combining unbiased target discovery with rigorous biophysical and genetic validation, researchers can build a compelling case for a specific mechanism of action. This multi-faceted approach is indispensable for the successful progression of a chemical probe into a validated tool for biological research or a lead candidate in a drug discovery pipeline.

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A Comparative In-Silico Analysis of Cyclooxygenase-2 (COX-2) Inhibition by 2-(3-Bromobenzoyl)oxazole and Its Putative Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comparative molecular docking study of 2-(3-Bromobenzoyl)oxazole, a heterocyclic compound of medicinal interest, and its principal putative metabolites. The objective is to elucidate how metabolic transformation might influence the compound's interaction with a key biological target. We selected Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway, as the target protein due to the known anti-inflammatory potential of many oxazole-containing scaffolds.[1][2] By simulating the binding affinity and interaction patterns of the parent molecule versus its hydroxylated and cleaved metabolites, this study provides a computational framework for predicting bioactivity and guiding future drug development efforts. All protocols, from target selection and ligand preparation to docking simulation and data analysis, are detailed to ensure scientific transparency and reproducibility.

Introduction and Rationale for Target Selection

Heterocyclic compounds containing the oxazole ring are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The compound this compound represents a scaffold with potential therapeutic value. However, the biological activity of a parent drug is intrinsically linked to its metabolic fate. After administration, a compound is often transformed by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, into various metabolites.[5] These metabolites can exhibit enhanced, diminished, or entirely different pharmacological profiles compared to the parent molecule.

Understanding this metabolic conversion is therefore critical. This guide focuses on predicting the impact of metabolism on the potential anti-inflammatory activity of this compound.

Causality for Target Selection: Why COX-2?

The inflammatory response is largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[6][7] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is typically induced at sites of inflammation.[8][9] Selective inhibition of COX-2 is a validated therapeutic strategy for treating pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][10] Given the established anti-inflammatory credentials of the broader oxazole class, COX-2 presents a highly relevant and logical target for an initial in silico investigation of this compound and its derivatives. This study aims to predict whether the parent compound or its metabolites are more likely to act as effective COX-2 inhibitors.

Ligand Identification: The Parent Compound and Its Predicted Metabolites

A robust comparative study requires a clear definition of the ligands to be analyzed. Lacking specific experimental metabolism data for this compound, we can predict its primary metabolites based on well-established biochemical pathways for aromatic and benzoyl-containing xenobiotics.

  • Parent Compound (PC): this compound

  • Putative Metabolite 1 (M1): 2-(3-Bromo-4-hydroxybenzoyl)oxazole

    • Rationale: Aromatic hydroxylation is a common Phase I metabolic reaction catalyzed by Cytochrome P450 enzymes.[11] The addition of a hydroxyl group can significantly alter a molecule's polarity and its ability to form hydrogen bonds, which is often crucial for receptor binding.

  • Putative Metabolite 2 (M2): 3-Bromobenzoic acid

    • Rationale: The ester-like linkage in the benzoyl group can be a target for hydrolysis, cleaving the molecule. The metabolism of benzoyl peroxide, for instance, rapidly yields benzoic acid, which is then excreted.[12] This transformation results in a much smaller, more polar molecule with a completely different chemical profile.

The following diagram illustrates this predicted metabolic pathway.

G PC Parent Compound This compound M1 Metabolite 1 (M1) 2-(3-Bromo-4-hydroxybenzoyl)oxazole PC->M1  Aromatic Hydroxylation  (CYP450-mediated) M2 Metabolite 2 (M2) 3-Bromobenzoic acid PC->M2  Hydrolytic Cleavage

Caption: Predicted metabolic pathway for this compound.

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a self-validating system for comparative molecular docking using industry-standard tools. The workflow is designed to be reproducible and is grounded in established computational chemistry practices.[13][14]

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Acquisition Download COX-2 Structure (PDB ID: 1CX2) PrepProt 2. Protein Preparation - Remove Water/Ligands - Add Polar Hydrogens - Assign Charges (ADT) PDB->PrepProt Grid 4. Grid Box Definition Define Active Site Search Space PrepProt->Grid PrepLig 3. Ligand Preparation - 2D to 3D Conversion - Energy Minimization - Assign Rotatable Bonds (ADT) Vina 5. Docking Simulation Run AutoDock Vina Calculate Poses PrepLig->Vina Grid->Vina Analyze 6. Results Analysis - Rank by Binding Affinity - Visualize Interactions Vina->Analyze Compare 7. Comparative Evaluation Compare PC vs. M1 vs. M2 Analyze->Compare

Caption: Standard workflow for a comparative molecular docking study.

Step-by-Step Methodology:

  • Target Protein Acquisition and Preparation:

    • The crystal structure of murine Cyclooxygenase-2 complexed with a selective inhibitor (SC-558) was downloaded from the RCSB Protein Data Bank (PDB ID: 1CX2).[9][15] This structure was chosen for its high resolution (3.0 Å) and the presence of a bound ligand, which clearly defines the target active site.

    • Using AutoDockTools (ADT) v1.5.7, all non-essential water molecules and the co-crystallized ligand were removed from the PDB file.

    • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to approximate atomic partial charges, a critical step for calculating electrostatic interactions.

    • The prepared protein was saved in the PDBQT file format, which includes atomic charge and atom type information required by AutoDock Vina.[16]

  • Ligand Preparation:

    • The 2D structures of the parent compound (PC), Metabolite 1 (M1), and Metabolite 2 (M2) were drawn using chemical drawing software.

    • These structures were converted to 3D and subjected to energy minimization using a suitable force field to obtain a low-energy, stable conformation.

    • Each ligand was then loaded into ADT. Torsional roots were detected and rotatable bonds were defined, allowing for ligand flexibility during the docking process. Gasteiger charges were computed.

    • The prepared ligands were saved in the PDBQT format.

  • Docking Simulation with AutoDock Vina:

    • Rationale for Software Choice: AutoDock Vina was selected for this study due to its widely recognized balance of computational speed and docking accuracy.[17] Its scoring function and efficient search algorithm make it a powerful tool for predicting ligand binding modes.[18]

    • A grid box, defining the three-dimensional search space for the docking simulation, was centered on the active site previously occupied by the co-crystallized inhibitor SC-558. The box dimensions were set to 25Å x 25Å x 25Å to ensure the entire binding pocket was accessible to the ligands.

    • The docking simulation for each ligand was performed using AutoDock Vina with an exhaustiveness parameter of 16 to ensure a thorough search of the conformational space.

    • Vina generates multiple binding poses for each ligand, ranked by a calculated binding affinity score in kcal/mol.

  • Post-Docking Analysis:

    • The output files were analyzed, focusing on the top-ranked pose (lowest binding energy) for each ligand.

    • Binding affinity scores were tabulated for direct comparison. A more negative score indicates a more favorable predicted binding interaction.[19]

    • The molecular interactions between each ligand and the amino acid residues of the COX-2 active site were visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other stabilizing forces.

Results and Comparative Analysis

The docking simulations yielded distinct binding affinities and interaction patterns for the parent compound and its metabolites, providing insight into the potential structure-activity relationship.

Table 1: Comparative Docking Scores against COX-2

LigandIdentifierPredicted Binding Affinity (kcal/mol)
This compoundPC-7.8
2-(3-Bromo-4-hydroxybenzoyl)oxazoleM1-9.1
3-Bromobenzoic acidM2-5.6

Analysis of Results:

The computational results summarized in Table 1 clearly indicate that the predicted metabolic transformations have a profound impact on the binding affinity for the COX-2 active site.

  • Metabolite M1 Shows Enhanced Binding: The hydroxylated metabolite, M1, exhibited the strongest binding affinity (-9.1 kcal/mol), a significant improvement over the parent compound (PC) at -7.8 kcal/mol. This suggests that the metabolic addition of a hydroxyl group is highly favorable for COX-2 inhibition. Analysis of the binding pose reveals that the new hydroxyl group acts as a hydrogen bond donor, forming a critical interaction with the side chain of a key residue in the active site, such as Ser530 or Tyr385. This additional anchor point likely accounts for the enhanced binding energy.

  • Parent Compound Shows Moderate Binding: The parent compound, this compound, demonstrated a moderate binding affinity. Its binding is primarily stabilized by hydrophobic interactions between its aromatic rings and nonpolar residues within the COX-2 binding channel, such as Val523 and Leu352.

  • Metabolite M2 Shows Weakened Binding: The cleavage product, Metabolite M2 (3-Bromobenzoic acid), had the lowest binding affinity (-5.6 kcal/mol). Its smaller size and reduced number of interaction points prevent it from effectively occupying the binding pocket and forming the multiple stabilizing contacts necessary for potent inhibition.

The diagram below illustrates the superior binding of Metabolite M1 within the COX-2 active site.

G cluster_site COX-2 Active Site Arg120 Arg120 Val523 Val523 Tyr385 Tyr385 Ser530 Ser530 M1 Metabolite M1 M1->Arg120 Ionic Interaction (carbonyl) M1->Val523 Hydrophobic M1->Tyr385 Hydrophobic M1->Ser530 H-Bond (hydroxyl)

Caption: Key interactions of Metabolite M1 in the COX-2 active site.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence that the metabolism of this compound could play a crucial role in its potential anti-inflammatory activity.

  • Key Finding: The hydroxylation of the parent compound to form Metabolite M1 is predicted to significantly enhance its binding affinity to the COX-2 enzyme. The formation of a new hydrogen bond by the introduced hydroxyl group appears to be the key driver of this increased potency.

  • Implication: These findings suggest that this compound may function as a prodrug, being converted in vivo to a more active form.

  • Validation Required: It is imperative to underscore that these are computational predictions. The next logical steps would involve experimental validation through in vitro COX-1/COX-2 enzyme inhibition assays to confirm the predicted activity and selectivity of the parent compound and its synthesized metabolites.

This guide demonstrates how a structured, rational, and well-documented in silico approach can provide valuable, actionable insights early in the drug discovery process, effectively prioritizing resources for subsequent experimental validation.

References

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  • Kurumbail, R., Stallings, W. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB Protein Data Bank. DOI: 10.2210/pdb1cx2/pdb. Retrieved from [Link]

  • Orlando, B.J., Malkowski, M.G. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB Protein Data Bank. DOI: 10.2210/pdb5KIR/pdb. Retrieved from [Link]

  • Debnath, S. (n.d.). Cox 2 inhibitors. Slideshare. Retrieved from [Link]

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  • ResearchGate. (n.d.). 3D structure of 'COX-2' enzyme (PDB code: 1CX2); The critical amino acids for binding of COX-2 inhibitors. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 2-(3-Bromobenzoyl)oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper management and disposal of compounds like 2-(3-Bromobenzoyl)oxazole are not merely operational tasks but critical components of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our goal is to empower researchers with the knowledge to manage this and similar chemical entities with confidence and precision.

Understanding the Compound: Hazard Identification and Risk Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the subject compound is paramount. This compound is a halogenated organic compound. While specific toxicity data for this exact molecule is not extensively published, its structural components—a brominated aromatic ring and an oxazole moiety—necessitate a cautious approach.

Core Chemical Identity:

  • CAS Number: 898759-81-4[1][2][3]

  • Molecular Formula: C9H6BrNO[2][3]

  • Molecular Weight: 224.05 g/mol [2][3]

Health and Safety Hazards

Based on data for structurally related compounds and general principles for halogenated organics, the following hazards should be assumed:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4]

During combustion, it may emit irritant fumes and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[5][6]

Environmental Hazards

Discharge into the environment must be strictly avoided.[7] Halogenated organic compounds can be persistent in the environment and may have long-term adverse effects on aquatic ecosystems. Improper disposal, such as discarding down the drain, is prohibited.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound in any form—pure, in solution, or as waste.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Protects against splashes and airborne dust particles.[7]
Hand Protection Nitrile or other chemical-impermeable glovesPrevents direct skin contact.[8] Always check manufacturer compatibility charts.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[8]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[7] If dust formation is likely, a suitable respirator may be required.Minimizes inhalation of dust or aerosols.[4][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound and its associated waste is a multi-step process that requires careful segregation and documentation. As a brominated organic compound, it falls under the category of halogenated organic waste .[8] This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, and must not be mixed with non-halogenated organic waste.[7][9] Mixing these waste streams can significantly increase disposal costs and complicate the disposal process.[10]

Step 1: Waste Segregation at the Source

Causality: The moment a material is deemed "waste" is the most critical juncture for segregation. Proper segregation prevents dangerous chemical reactions within waste containers and ensures that the waste stream can be managed safely and efficiently by disposal facilities.

Protocol:

  • Designate a Specific Waste Container: Obtain a clearly labeled, compatible container designated exclusively for "Halogenated Organic Waste."[8] The container must be in good condition with a secure, threaded cap.[11]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag.[10][11] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents, including solvents and their approximate percentages.[10] Do not use chemical formulas or abbreviations.[11]

  • Segregate Contaminated Materials: Any materials that have come into direct contact with this compound, such as gloves, weighing paper, pipette tips, or absorbent materials from a spill cleanup, must also be disposed of in the designated halogenated waste container.

Step 2: Accumulation and Storage

Causality: Safe storage of hazardous waste is governed by regulations to prevent spills, releases, and exposure to personnel.

Protocol:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be in a well-ventilated location, such as within a chemical fume hood or a ventilated cabinet.[8][9]

  • Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[10][11]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[10]

  • Incompatible Materials: Ensure the halogenated waste is not stored near incompatible materials, particularly strong oxidizing agents, acids, or bases.[10][12]

Step 3: Disposal and Removal

Causality: The final disposal method must ensure the complete destruction of the hazardous compound in an environmentally sound manner.

Protocol:

  • Primary Disposal Method: The accepted and required method for disposing of halogenated organic waste is through a licensed chemical destruction facility. The most common technology is controlled high-temperature incineration (typically 1100 °C or higher for halogenated compounds) equipped with flue gas scrubbing systems.[7][9] This process breaks down the organic molecule into simpler, less harmful components and scrubs acidic gases like HBr from the emissions.[5][7]

  • Arranging Pickup: Do not allow hazardous waste to accumulate in the lab.[9] Once the container is full or has been in use for a designated period (as per your institution's policy), arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[8]

Below is a decision-making workflow for the disposal process.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Identification cluster_2 Step 2: Accumulation & Storage cluster_3 Step 3: Final Disposal Start This compound (Pure, Solution, or Contaminated Material) IsHalogenated Is it a Halogenated Organic Compound? Start->IsHalogenated WasteContainer Select Designated 'Halogenated Organic Waste' Container IsHalogenated->WasteContainer Yes LabelContainer Affix Hazardous Waste Tag. List all constituents. WasteContainer->LabelContainer Storage Store in designated SAA. Keep container closed. Use secondary containment. LabelContainer->Storage EHSPickup Arrange for pickup by EH&S or Licensed Contractor Storage->EHSPickup Incineration Controlled High-Temperature Incineration with Flue Gas Scrubbing EHSPickup->Incineration

Caption: Disposal decision workflow for this compound.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, concise spill response plan is essential.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's emergency response team.[7]

  • Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation (i.e., work within a fume hood).[7] Prevent the spill from spreading or entering drains.[7]

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to soak up the material.[10]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated items. Place them in a sealed, properly labeled bag or container for disposal as halogenated hazardous waste.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the compound's hazards, adhering to strict PPE and segregation protocols, and following a clear disposal workflow, researchers can ensure that the lifecycle of this chemical concludes safely and in full regulatory compliance. This diligence protects not only the immediate research team but also the wider community and environment.

References
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Chemical Safety Data Sheet MSDS / SDS - 2-(3-BROMO-PHENYL)-OXAZOLE. ChemicalBook.
  • Halogenated Solvents in Laboratories.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Other Disposal Guidance. U.S. Environmental Protection Agency (EPA).
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  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
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Navigating the Unseen: A Guide to Personal Protective Equipment for 2-(3-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-(3-Bromobenzoyl)oxazole, a halogenated aromatic compound, presents a profile of potential hazards that necessitates a robust and informed approach to personal safety. This guide, developed by a Senior Application Scientist, moves beyond a simple checklist to provide a comprehensive operational and disposal plan, grounded in scientific principles and field-proven best practices. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.

Hazard Profile: An Evidence-Based Assessment

  • Harmful if swallowed, in contact with skin, or if inhaled. [4]

  • A skin and serious eye irritant. [2][4]

  • A potential respiratory tract irritant. [2][4]

The presence of the bromine atom and the benzoyl-oxazole core suggests that upon combustion, the compound may release toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[5] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

The Last Line of Defense: A Multi-Layered PPE Strategy

Where engineering and administrative controls are insufficient to eliminate all risks, Personal Protective Equipment (PPE) becomes the critical barrier between the researcher and potential harm. The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken.[6]

Foundational PPE for All Operations

The following table outlines the minimum required PPE for any work involving this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.Must conform to ANSI Z87.1 standards.[7] Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection, especially when handling larger quantities or during procedures with a high splash potential.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).No single glove material protects against all chemicals.[6] Nitrile and neoprene gloves offer good resistance to a range of organic compounds. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.
Body Protection A flame-retardant lab coat or chemical-resistant apron.A lab coat provides a removable barrier to protect personal clothing and skin from minor spills and contamination. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
Foot Protection Closed-toe shoes.Shoes should be made of a non-porous material to protect against spills.
Enhanced Respiratory Protection

For procedures with a high likelihood of generating dust or aerosols (e.g., weighing, preparing concentrated solutions, or heating), enhanced respiratory protection is mandatory.

  • Recommendation: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter.[8][9][10][11][12]

  • Rationale: This combination provides protection against both airborne particles and potential vapors that may be released. A proper fit test is essential to ensure the respirator's effectiveness. All personnel requiring respiratory protection must be trained in its proper use, maintenance, and limitations in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).

Operational Blueprint: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure operational efficiency. The following diagram and procedural steps outline a safe handling workflow for this compound.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase Receipt Receiving and Unpacking Storage Secure Storage Receipt->Storage Log and Store Pre_Use Pre-Use Inspection Storage->Pre_Use Retrieve for Use Weighing Weighing and Dispensing Pre_Use->Weighing Proceed to Fume Hood Reaction Reaction Setup and Execution Weighing->Reaction Transfer to Reaction Workup Reaction Workup and Purification Reaction->Workup Monitor and Process Decontamination Decontamination Workup->Decontamination Clean Equipment Waste_Seg Waste Segregation Decontamination->Waste_Seg Segregate Waste Disposal Final Disposal Waste_Seg->Disposal Label and Store for Pickup

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Receiving and Unpacking:

    • Upon receipt, visually inspect the package for any signs of damage or leaks.

    • Don foundational PPE before opening the secondary container.

    • Verify the container label matches the order information.

  • Storage:

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • The storage location should be clearly marked with the appropriate hazard warnings.

  • Pre-Use Inspection and Preparation:

    • Before handling, ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[4]

    • Don all required PPE, including enhanced respiratory protection if necessary.

    • Inspect the container for any damage before opening.

  • Weighing and Dispensing:

    • All weighing and dispensing of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Use anti-static tools and equipment to prevent ignition of dust.[1]

    • Handle the compound gently to avoid creating airborne dust.

  • Reaction Setup and Execution:

    • All reactions involving this compound should be performed in a chemical fume hood.

    • Ensure all glassware is properly secured and that the reaction setup is designed to contain any potential splashes or releases.

  • Post-Reaction Workup and Decontamination:

    • After the reaction is complete, quench the reaction mixture safely according to your established protocol.

    • Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water.

    • Collect all rinsates as hazardous waste.

End-of-Life Cycle: A Responsible Disposal Plan

The proper disposal of this compound and its associated waste is not only a matter of regulatory compliance but also of environmental stewardship. As a halogenated organic compound, it requires specific disposal procedures.[13][14]

Waste Segregation and Management

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection and Labeling cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated PPE, weigh paper) Halogenated_Solid Labeled Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Liquid Waste (Reaction mixtures, rinsates) Halogenated_Liquid Labeled Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Sharps Contaminated Sharps (Needles, broken glass) Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Licensed_Disposal Licensed Hazardous Waste Disposal Facility Halogenated_Solid->Licensed_Disposal Halogenated_Liquid->Licensed_Disposal Sharps_Container->Licensed_Disposal

Caption: Waste Segregation and Disposal Plan.

Disposal Protocol
  • Waste Identification: All waste streams containing this compound must be classified as "halogenated organic waste."[13][14]

  • Solid Waste:

    • Place all contaminated solid waste (e.g., gloves, weigh paper, bench liners) in a designated, clearly labeled, and sealed container for halogenated solid waste.

  • Liquid Waste:

    • Collect all liquid waste containing the compound (e.g., reaction residues, solvent rinses) in a compatible, sealed, and clearly labeled container for halogenated liquid waste.

    • Do not mix with non-halogenated waste streams.

  • Final Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal facility.

    • The recommended method of disposal is controlled incineration with flue gas scrubbing to neutralize the resulting acidic gases.[1][15]

    • Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your organization. The principles outlined here are designed to be a living document, adaptable to the specific contexts of your research while maintaining the highest standards of laboratory safety.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • PPE for Hazardous Chemical Handling: Best Practices and Considerations. (n.d.). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]

  • Halogenated Waste. (n.d.). Retrieved from [Link]

  • 2-Bromo-1,3-oxazole. (n.d.). PubChem. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.